COPPER(II) FLUORIDE DIHYDRATE
Description
Properties
IUPAC Name |
copper;difluoride;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.2FH.2H2O/h;2*1H;2*1H2/q+2;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRICEWDSISGPV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[F-].[F-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuF2H4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10158788 | |
| Record name | Cupric fluoride dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10158788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13454-88-1 | |
| Record name | Cupric fluoride dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013454881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cupric fluoride dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10158788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Copper difluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CUPRIC FLUORIDE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A38PC42E9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Copper(II) Fluoride Dihydrate from Copper Carbonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of copper(II) fluoride dihydrate (CuF₂·2H₂O) from copper carbonate (CuCO₃). The document details the chemical principles, a structured experimental protocol, essential safety precautions, and characterization data for the final product.
Introduction
Copper(II) fluoride and its hydrated form are of significant interest in various fields, including as a catalyst in organic synthesis, as a component in high-energy batteries, and in the production of ceramics and enamels.[1] The synthesis from copper carbonate offers a direct route utilizing a common and relatively stable copper salt. This method involves the acid-base reaction between copper carbonate and hydrofluoric acid, leading to the formation of copper(II) fluoride, which can be crystallized as the dihydrate.
Chemical Principles
The core of the synthesis is the reaction of copper carbonate with hydrofluoric acid (HF). Copper carbonate, a basic salt, reacts with the strong acid HF in a neutralization-type reaction. The overall chemical equation for this process is:
CuCO₃(s) + 2HF(aq) + H₂O(l) → CuF₂·2H₂O(s) + CO₂(g)
This reaction proceeds with the evolution of carbon dioxide gas, and the desired this compound is then isolated from the aqueous solution by crystallization.
Experimental Protocol
EXTREME CAUTION: Hydrofluoric acid is a highly corrosive and toxic substance. All work with HF must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves (neoprene or butyl), a face shield, chemical splash goggles, and a lab coat.[2][3][4] An operational safety shower and eyewash station must be immediately accessible.[4] A calcium gluconate gel should be readily available as a first aid antidote for HF skin exposure.[2] Never work alone when handling hydrofluoric acid.[4]
Materials and Reagents:
-
Copper(II) carbonate (CuCO₃), high purity
-
Hydrofluoric acid (HF), 40% aqueous solution
-
Deionized water
-
Polyethylene or Teflon labware (beakers, stirring rods, etc.) - Glassware must not be used as it is etched by HF. [3]
Procedure:
-
Reaction Setup: In a certified chemical fume hood, weigh 12.36 g (0.1 mol) of copper(II) carbonate into a 250 mL polyethylene or Teflon beaker.
-
Acid Addition: While stirring the copper carbonate powder with a Teflon-coated magnetic stir bar, slowly and carefully add 20 mL of 40% hydrofluoric acid (approximately 0.4 mol HF, ensuring a molar excess of HF). The addition should be done portion-wise to control the effervescence of carbon dioxide gas.
-
Reaction: Continue stirring the mixture at room temperature for 1-2 hours to ensure the complete reaction of the copper carbonate. The color of the suspension will change as the reaction progresses, and the evolution of CO₂ will cease.
-
Crystallization: Gently heat the resulting solution to approximately 50-60°C to ensure all the copper fluoride is dissolved. Then, allow the solution to cool slowly to room temperature. For optimal crystal growth, the beaker can be covered with a perforated polyethylene film and left undisturbed for 24-48 hours. Blue crystals of this compound will precipitate.
-
Isolation: Decant the supernatant liquid carefully. Collect the blue crystals by filtration using a polyethylene Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of cold deionized water to remove any residual acid, followed by a wash with a small amount of ethanol.
-
Drying: Dry the crystals under vacuum at room temperature or in a desiccator containing a suitable desiccant. The final product is a blue crystalline solid.[5]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | CuF₂·2H₂O | [5] |
| Molar Mass | 137.57 g/mol | [5] |
| Appearance | Blue crystalline solid | [5] |
| Density | 2.934 g/cm³ | [5] |
| Melting Point | Decomposes at 130 °C | [5] |
| Solubility | Slightly soluble in cold water, decomposes in hot water. Soluble in HCl, HF, and HNO₃. | [1] |
Table 2: Crystallographic Data for this compound
| Parameter | Value | Reference(s) |
| Crystal System | Monoclinic | [6] |
| Space Group | I2/m | [6] |
| a | 6.416 Å | [6] |
| b | 7.397 Å | [6] |
| c | 3.301 Å | [6] |
| β | 99.6° | [6] |
Characterization
The synthesized this compound can be characterized by various analytical techniques to confirm its identity and purity.
-
X-ray Diffraction (XRD): XRD is used to confirm the crystalline structure of the product. The diffraction pattern should match the known pattern for monoclinic CuF₂·2H₂O.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of water of hydration and the Cu-F bond. The spectrum would show characteristic absorption bands for the O-H stretching and bending vibrations of the water molecules and the vibrational modes of the Cu-F bond.
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) can be used to determine the water content and the decomposition temperature. The TGA curve would show a weight loss corresponding to the two water molecules, followed by decomposition at higher temperatures.
Visualizations
References
Unveiling the Structure of CuF₂·2H₂O: A Technical Guide to its Crystal Structure Determination
For Immediate Release
This technical guide provides a comprehensive overview of the crystal structure determination of copper(II) fluoride dihydrate (CuF₂·2H₂O), a compound of interest in materials science and coordination chemistry. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the crystallographic analysis of this hydrated metal halide. The guide outlines the experimental protocols, presents key crystallographic data in a structured format, and illustrates the procedural workflow for crystal structure determination.
Introduction
This compound (CuF₂·2H₂O) is a crystalline solid whose structural characterization is crucial for understanding its physical and chemical properties, including its magnetic behavior. The determination of its crystal structure through single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and the overall molecular geometry, offering insights into the coordination environment of the copper ion and the role of water molecules in the crystal lattice.
Experimental Protocols
While the original literature establishing the crystal structure of CuF₂·2H₂O provides the final structural parameters, detailed experimental procedures are often assumed. The following sections describe a plausible and comprehensive methodology for the synthesis and crystallographic analysis of CuF₂·2H₂O based on standard laboratory practices for similar hydrated metal salts.
Synthesis of Single Crystals
High-quality single crystals of CuF₂·2H₂O suitable for X-ray diffraction can be grown using the slow evaporation method.
-
Procedure:
-
A saturated aqueous solution of copper(II) fluoride is prepared by dissolving CuF₂ powder in deionized water at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.
-
The hot, saturated solution is filtered to remove any insoluble impurities.
-
The clear filtrate is transferred to a crystallizing dish and covered with a perforated paraffin film to allow for slow evaporation of the solvent at room temperature.
-
The dish is left undisturbed in a vibration-free environment.
-
Over a period of several days to weeks, well-formed, blue, prismatic crystals of CuF₂·2H₂O will precipitate from the solution.
-
A suitable crystal, typically 0.1-0.3 mm in its largest dimension and free of visible defects, is selected for X-ray analysis.
-
Single-Crystal X-ray Diffraction Data Collection
The collection of X-ray diffraction data is performed using a single-crystal X-ray diffractometer.
-
Procedure:
-
A selected crystal is mounted on a goniometer head using a suitable adhesive or oil.
-
The mounted crystal is placed on the diffractometer, which is typically equipped with a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.5418 Å) X-ray source and a CCD or CMOS detector.
-
The crystal is cooled to a low temperature (e.g., 100 K or 293 K) using a cryostream to minimize thermal vibrations and improve data quality.
-
The unit cell parameters are determined from a preliminary set of diffraction images.
-
A full sphere of diffraction data is collected by rotating the crystal through a series of frames with specific exposure times.
-
Structure Solution and Refinement
The collected diffraction data is processed to yield the final crystal structure.
-
Procedure:
-
The raw diffraction images are integrated and corrected for various factors (e.g., Lorentz and polarization effects, absorption) using software such as SAINT or CrysAlisPro.
-
The crystal structure is solved using direct methods or Patterson methods with software like SHELXT. This initial step provides a preliminary model of the atomic positions.
-
The structural model is then refined by full-matrix least-squares on F² using software such as SHELXL. This iterative process adjusts atomic coordinates, and anisotropic displacement parameters to minimize the difference between the observed and calculated structure factors.
-
Hydrogen atoms of the water molecules are typically located from the difference Fourier map and refined with appropriate restraints.
-
The final refined structure is validated using tools like PLATON or CheckCIF to ensure its chemical and crystallographic soundness.
-
Data Presentation
The crystallographic data for CuF₂·2H₂O, as determined by single-crystal X-ray diffraction, are summarized in the tables below.
Crystal Data and Structure Refinement
| Parameter | Value |
| Chemical formula | CuF₂·2H₂O |
| Formula weight | 137.57 g/mol |
| Crystal system | Monoclinic |
| Space group | I2/m |
| a (Å) | 6.416(5) |
| b (Å) | 7.397(5) |
| c (Å) | 3.301(5) |
| β (°) | 99.6(1) |
| Volume (ų) | 154.5(3) |
| Z | 2 |
| Calculated density (g/cm³) | 2.956 |
Atomic Coordinates and Equivalent Isotropic Displacement Parameters
| Atom | Wyckoff position | x | y | z | U(eq) (Ų) |
| Cu | 2a | 0 | 0 | 0 | |
| F | 4i | -0.222 | 0 | 0.311 | |
| O | 4g | 0 | 0.261 | 0 | |
| H | 8j | 0.107 | 0.340 | -0.073 | |
| Note: Isotropic displacement parameters are typically refined and reported in the full crystallographic information file (CIF). |
Selected Bond Distances and Angles
| Bond | Distance (Å) | Atoms | Angle (°) |
| Cu-F | 1.89 | F-Cu-O | 90 |
| Cu-O | 1.93 | F-Cu-F' | 180 |
| Cu-F' | 2.47 | O-Cu-O' | 180 |
| O-H···F | 2.66 |
Visualization of Experimental Workflow
The logical flow of the crystal structure determination process is illustrated in the following diagrams.
Caption: Workflow for the crystal structure determination of CuF₂·2H₂O.
Conclusion
The crystal structure of CuF₂·2H₂O has been unequivocally determined through single-crystal X-ray diffraction. The copper(II) ion is coordinated by two fluorine atoms and two oxygen atoms from water molecules in a square planar arrangement, with two additional, more distant fluorine atoms completing a highly distorted octahedral geometry. The water molecules play a crucial role in the crystal packing, forming hydrogen bonds with the fluoride ions. This detailed structural information is fundamental for a deeper understanding of the material's properties and for the rational design of new copper-based materials.
An In-depth Technical Guide to the Physical Properties of Copper(II) Fluoride Dihydrate Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper(II) fluoride dihydrate (CuF₂·2H₂O) is an inorganic compound that crystallizes as a blue solid. Its distinct physical properties, stemming from its unique crystal structure and the nature of the copper(II) ion, make it a compound of interest in various fields, including materials science and catalysis. This technical guide provides a comprehensive overview of the key physical properties of this compound crystals, with a focus on quantitative data, experimental methodologies, and structural visualizations to support advanced research and development activities.
Core Physical Properties
The fundamental physical characteristics of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| Chemical Formula | CuF₂·2H₂O |
| Molar Mass | 137.57 g/mol |
| Appearance | Blue crystalline solid |
| Crystal System | Monoclinic |
| Space Group | I2/m (No. 12) |
| Unit Cell Parameters | a = 6.416 Å, b = 7.397 Å, c = 3.301 Å, β = 99.6° |
| Density | 2.934 g/cm³ |
| Melting Point | Decomposes around 130 °C |
| Solubility | Slightly soluble in cold water; decomposes in hot water. Soluble in hydrochloric acid, hydrofluoric acid, and nitric acid.[1] |
| Magnetic Properties | Antiferromagnetic |
| Optical Properties | Birefringent; Refractive Indices (NaD): α = 1.51, γ = 1.54 |
Crystallographic Properties
The arrangement of atoms within the this compound crystal is fundamental to its physical and chemical behavior. The crystal structure was famously determined by Geller and Bond in 1958 through single-crystal X-ray diffraction.
Crystal Structure
This compound crystallizes in the monoclinic system, belonging to the I2/m space group.[2] The unit cell contains two formula units. The copper(II) ion is in a distorted octahedral coordination environment. It is bonded to two fluorine atoms at a distance of 1.89 Å, two oxygen atoms from the water molecules at 1.93 Å, and two further fluorine atoms at a more distant 2.47 Å.[2] This distortion is a consequence of the Jahn-Teller effect, which is common for d⁹ copper(II) complexes. The arrangement leads to a preference for square coordination, with the two more distant fluorine atoms completing the distorted octahedron.[2] Hydrogen bonding is also present between the water molecules and fluorine atoms of neighboring unit cells, with an O-F distance of 2.66 Å.[2]
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of this compound is a critical experimental procedure for its characterization. The following protocol is based on the seminal work in the field.
-
Crystal Growth: Single crystals of CuF₂·2H₂O suitable for X-ray diffraction can be grown by the slow evaporation of a saturated aqueous solution of copper(II) fluoride at room temperature.
-
Crystal Mounting: A small, well-formed single crystal is carefully selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected using a suitable X-ray source (e.g., Mo Kα radiation). The diffraction data are collected at a controlled temperature, typically room temperature or a low temperature to reduce thermal vibrations. A series of diffraction images are recorded as the crystal is rotated.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the Bragg reflections. This involves indexing the reflections, integrating their intensities, and applying corrections for factors such as polarization and absorption.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the heavier atoms (Cu and F). Subsequent refinement of the atomic coordinates and displacement parameters is performed using least-squares methods against the experimental diffraction data. The positions of the hydrogen atoms can be located from difference Fourier maps.
Physical and Chemical Properties
Density
The density of this compound has been reported as 2.934 g/cm³.
Gas pycnometry is a standard and highly accurate method for determining the density of a solid material.
-
Sample Preparation: A known mass of the crystalline this compound is carefully weighed.
-
Instrumentation: A gas pycnometer, which consists of two chambers of known volume, is used. Helium is typically the gas of choice due to its inertness and small atomic size.
-
Measurement: The sample is placed in the sample chamber. The instrument then measures the pressure change when the gas is expanded from a reference chamber into the sample chamber.
-
Calculation: By applying the gas laws, the volume of the sample can be accurately determined. The density is then calculated by dividing the mass of the sample by its measured volume.
Thermal Properties
This compound is thermally sensitive and undergoes decomposition upon heating. The reported decomposition temperature is approximately 130 °C. The thermal decomposition is a multi-step process.[3][4] The initial step involves the loss of water of hydration, followed by further decomposition at higher temperatures.
TGA and DTA are powerful techniques to study the thermal behavior of materials.
-
Sample Preparation: A small, accurately weighed sample of this compound is placed in a sample pan (e.g., alumina or platinum).
-
Instrumentation: A simultaneous TGA/DTA instrument is used. The instrument is programmed to heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range in a controlled atmosphere (e.g., nitrogen or air).
-
Measurement: The TGA measures the change in mass of the sample as a function of temperature, while the DTA measures the temperature difference between the sample and an inert reference.
-
Data Analysis: The TGA curve reveals the temperatures at which mass loss occurs, corresponding to dehydration and decomposition. The DTA curve shows endothermic or exothermic peaks associated with these processes.
Solubility
This compound is slightly soluble in cold water and decomposes in hot water. It is soluble in mineral acids such as hydrochloric acid, hydrofluoric acid, and nitric acid.[1]
The equilibrium shake-flask method is a common technique for determining the solubility of a solid in a solvent.
-
Sample Preparation: An excess amount of this compound crystals is added to a known volume of the solvent (e.g., deionized water) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period to ensure that equilibrium is reached.
-
Sample Separation: The saturated solution is allowed to stand, and the undissolved solid is separated from the solution by filtration or centrifugation.
-
Concentration Analysis: The concentration of copper(II) ions in the clear, saturated solution is determined using a suitable analytical technique, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS). The solubility is then expressed as the concentration of the solute in the saturated solution.
Magnetic and Optical Properties
Magnetic Properties
This compound exhibits antiferromagnetic behavior at low temperatures.[2] This is due to the presence of unpaired d-electrons in the Cu²⁺ ion and the superexchange interactions mediated by the fluoride ions.
The magnetic susceptibility of a material can be measured using various techniques, such as a SQUID (Superconducting Quantum Interference Device) magnetometer or a Gouy balance.
-
Sample Preparation: A powdered sample of this compound is packed into a sample holder.
-
Measurement: The sample is placed in a magnetic field, and the force exerted on the sample is measured. For temperature-dependent studies, the measurement is repeated at various temperatures.
-
Calculation: The magnetic susceptibility is calculated from the measured force, the strength of the magnetic field, and the mass of the sample.
Optical Properties
As a monoclinic crystal, this compound is anisotropic and exhibits birefringence. The reported refractive indices for sodium D-line are α = 1.51 and γ = 1.54.[2]
The optical properties of birefringent crystals can be studied using a polarizing light microscope.
-
Sample Preparation: A thin section of a single crystal of this compound is prepared and mounted on a microscope slide.
-
Observation: The thin section is observed under a polarizing light microscope with crossed polarizers. The crystal will show interference colors, and as the stage is rotated, it will go into extinction at specific angles.
-
Refractive Index Measurement: The refractive indices can be determined using the immersion method, where the crystal is immersed in a series of liquids with known refractive indices until a match is found, indicated by the disappearance of the Becke line.
Conclusion
The physical properties of this compound are intricately linked to its monoclinic crystal structure and the electronic configuration of the copper(II) ion. This guide has provided a detailed overview of its key characteristics, supported by experimental protocols for their determination. The presented data and methodologies are intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this interesting inorganic compound.
References
Solubility of Copper(II) Fluoride Dihydrate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of copper(II) fluoride dihydrate (CuF₂·2H₂O) in organic solvents. Due to a notable absence of precise quantitative solubility data in publicly accessible literature, this document focuses on presenting the available qualitative information, a detailed experimental protocol for determining solubility, and a comparative analysis with the more extensively studied copper(II) chloride. This guide is intended to be a foundational resource for researchers utilizing copper(II) fluoride in organic synthesis, catalysis, and pharmaceutical development, enabling them to make informed decisions on solvent selection and experimental design.
Introduction
Copper(II) fluoride and its hydrated form are versatile reagents in various chemical transformations, including as a fluorinating agent and a catalyst in organic reactions. The efficiency and feasibility of these reactions are often critically dependent on the solubility of the copper salt in the chosen organic solvent. A thorough understanding of its solubility characteristics is therefore essential for reaction optimization, process development, and the formulation of new chemical entities. This guide addresses the current knowledge gap regarding the quantitative solubility of this compound in organic media.
Solubility of this compound: Qualitative and Comparative Data
Qualitative Solubility in Organic Solvents
-
Ethanol: this compound is reported to be soluble in ethanol.[1]
-
Acetone: It is reported to be insoluble in acetone.[1]
-
Liquid Ammonia: The compound is also noted as being insoluble in liquid ammonia.[1]
It is important to note that metal fluoride salts, in general, exhibit poor solubility in organic solvents due to their high lattice energies.[2]
Comparative Solubility Data: Anhydrous Copper(II) Chloride
In the absence of quantitative data for this compound, the solubility of anhydrous copper(II) chloride (CuCl₂) in various organic solvents is presented below for comparative purposes. This data can offer insights into the potential behavior of copper(II) salts in similar solvent systems.
| Organic Solvent | Temperature (°C) | Solubility (g / 100g of solvent) |
| Methanol | 0 | 56.5 |
| 10 | 57.4 | |
| 20 | 58.6 | |
| 30 | 60.0 | |
| 40 | 61.8 | |
| 50 | 64.4 | |
| Ethanol (absolute) | 0 | 46.8 |
| 10 | 48.7 | |
| 20 | 50.8 | |
| 30 | 53.2 | |
| 40 | 55.8 | |
| 50 | 58.9 | |
| Acetone | 25 | 46.3 |
| Pyridine | 25 | 26.3 |
Data sourced from "An In-depth Technical Guide to the Solubility of Copper Chlorides in Organic Solvents" by BenchChem.[1]
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent, adapted from the isothermal saturation method.[1][3]
Materials and Equipment
-
This compound (CuF₂·2H₂O), analytical grade
-
Selected organic solvent(s), anhydrous grade
-
Thermostatic shaker or water bath
-
Analytical balance (± 0.0001 g)
-
Sealed glass vials (e.g., screw-cap vials with PTFE septa)
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks
-
Pipettes
-
Drying oven
-
Inert gas supply (e.g., nitrogen or argon) for sensitive solvents
Procedure
-
Sample Preparation: Add an excess amount of this compound to a pre-weighed, sealed glass vial. The presence of excess solid is crucial to ensure the solution reaches saturation.
-
Solvent Addition: Add a known mass or volume of the desired organic solvent to the vial.
-
Equilibration: Place the sealed vial in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that solubility equilibrium is reached.
-
Phase Separation: Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for a minimum of 2 hours to allow the excess solid to settle.
-
Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a chemically resistant filter to prevent the transfer of any undissolved solid.
-
Gravimetric Analysis:
-
Dispense the filtered supernatant into a pre-weighed, dry container.
-
Weigh the container with the solution to determine the mass of the saturated solution.
-
Carefully evaporate the solvent under a gentle stream of inert gas or in a drying oven at a temperature that will not decompose the this compound.
-
Once the solvent is fully evaporated, re-weigh the container with the solid residue.
-
-
Calculation of Solubility:
-
Mass of dissolved CuF₂·2H₂O = (Mass of container + residue) - (Mass of empty container)
-
Mass of solvent = (Mass of container + solution) - (Mass of container + residue)
-
Solubility ( g/100 g solvent) = (Mass of dissolved CuF₂·2H₂O / Mass of solvent) * 100
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method.
Caption: Workflow for determining this compound solubility.
Factors Influencing Solubility
The solubility of an ionic compound like this compound in an organic solvent is governed by a complex interplay of several factors. The diagram below outlines these relationships.
Caption: Key factors influencing the solubility of ionic compounds.
Conclusion
While this compound is a valuable reagent, a significant gap exists in the scientific literature regarding its quantitative solubility in common organic solvents. This guide has consolidated the available qualitative information and provided a robust, adaptable experimental protocol for researchers to determine these values in their specific systems. The comparative data for copper(II) chloride offers a useful, albeit indirect, reference point. It is anticipated that future research will provide the much-needed quantitative data to facilitate the broader application of this compound in organic and medicinal chemistry.
References
The Thermal Decomposition of Copper(II) Fluoride Dihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal decomposition behavior of copper(II) fluoride dihydrate (CuF₂·2H₂O). The information presented herein is synthesized from foundational studies and is intended to be a comprehensive resource for professionals in research and development. This document details the decomposition pathway, intermediate products, and final residues, supported by quantitative data, experimental methodologies, and visual representations of the processes.
Introduction
This compound is a blue crystalline solid with the chemical formula CuF₂·2H₂O. Understanding its thermal stability and decomposition mechanism is crucial for its application in various fields, including as a precursor in the synthesis of other copper compounds and in catalytic processes. Unlike other copper(II) halide hydrates, which often dehydrate to their anhydrous forms, the thermal decomposition of CuF₂·2H₂O is a more complex process involving the simultaneous loss of water and hydrogen fluoride.
Thermal Decomposition Pathway
The thermal decomposition of CuF₂·2H₂O occurs in a two-stage process. The first stage involves the formation of a stable intermediate, copper(II) hydroxyfluoride-copper(II) fluoride, with the concurrent release of hydrogen fluoride and water vapor. The second stage, occurring at a significantly higher temperature, involves the decomposition of this intermediate into copper(II) oxide and anhydrous copper(II) fluoride, with a further release of hydrogen fluoride.
The overall decomposition reactions are as follows:
Stage 1: 2CuF₂·2H₂O(s) → CuOHF·CuF₂(s) + HF(g) + 3H₂O(g)[1]
Stage 2: CuOHF·CuF₂(s) → CuO(s) + CuF₂(s) + HF(g)[1]
Quantitative Decomposition Data
The following table summarizes the key quantitative data associated with the thermal decomposition of CuF₂·2H₂O. The theoretical mass loss for each stage has been calculated based on the stoichiometry of the decomposition reactions.
| Stage | Temperature Range (°C) | Decomposition Reaction | Theoretical Mass Loss (%) | Products |
| 1 | 132 - 152 | 2CuF₂·2H₂O → CuOHF·CuF₂ + HF + 3H₂O | 26.9% | CuOHF·CuF₂, HF, H₂O |
| 2 | ~420 | CuOHF·CuF₂ → CuO + CuF₂ + HF | 7.3% (of intermediate) | CuO, CuF₂, HF |
Experimental Protocols
The characterization of the thermal decomposition of CuF₂·2H₂O involves several key analytical techniques. The following sections detail the methodologies employed in foundational studies.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermogravimetric analysis and differential scanning calorimetry are essential for determining the temperature ranges of decomposition and the associated mass losses.
-
Instrumentation: A simultaneous TGA-DSC instrument is used.
-
Sample Preparation: A small amount of CuF₂·2H₂O (typically 5-10 mg) is placed in an alumina or platinum crucible.
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as dry nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min).
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: The TGA curve provides the percentage of mass loss as a function of temperature, from which the stoichiometry of the decomposition reactions can be inferred. The DSC curve shows endothermic and exothermic events associated with the decomposition steps.
X-ray Diffraction (XRD)
X-ray diffraction is used to identify the crystalline phases of the starting material, the intermediate, and the final products.
-
Instrumentation: A powder X-ray diffractometer with a copper radiation source (Cu Kα) is utilized.
-
Sample Preparation: Samples of the material at different stages of decomposition (pre-heating, after the first decomposition stage, and after the final stage) are finely ground and mounted on a sample holder. To prevent atmospheric moisture absorption, samples can be mounted in a dry box and coated with a protective film like Formvar.[1]
-
Data Collection: The XRD pattern is recorded over a 2θ range (e.g., 10-80°) with a specific step size and scan speed.
-
Data Analysis: The resulting diffraction patterns are compared with standard diffraction patterns from databases (e.g., the Powder Diffraction File - PDF) to identify the crystalline phases present in each sample.
Chemical Analysis
Wet chemical methods can be employed to determine the elemental composition of the intermediate and final products to confirm their identity.
-
Copper Analysis: The copper content can be determined electrolytically.[1]
-
Fluorine Analysis: The fluorine content can be determined by the volumetric lead bromofluoride method.[1]
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the thermal decomposition pathway of CuF₂·2H₂O.
Caption: Experimental workflow for analyzing CuF₂·2H₂O decomposition.
Caption: Thermal decomposition pathway of CuF₂·2H₂O.
Conclusion
The thermal decomposition of this compound is a well-defined, two-step process that results in the formation of copper(II) oxide and anhydrous copper(II) fluoride. The process is characterized by the formation of a stable intermediate, CuOHF·CuF₂, and the evolution of both water vapor and hydrogen fluoride gas. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and scientists working with this compound. The distinct decomposition stages and products highlight the unique chemical behavior of CuF₂·2H₂O compared to other hydrated metal halides.
References
A Spectroscopic Guide to Copper(II) Fluoride Dihydrate for Researchers
Abstract: This technical guide provides a comprehensive overview of the spectroscopic analysis of copper(II) fluoride dihydrate (CuF₂·2H₂O), a compound of interest in materials science and catalysis. Tailored for researchers, scientists, and drug development professionals, this document details the theoretical basis and practical application of key spectroscopic techniques. It covers X-ray crystallography, vibrational (Infrared and Raman) spectroscopy, electronic (UV-Visible) spectroscopy, and Electron Paramagnetic Resonance (EPR) spectroscopy. The guide includes structured data tables, detailed experimental protocols, and conceptual diagrams to facilitate a deeper understanding of the structure-property relationships in this important inorganic compound.
Introduction
This compound (CuF₂·2H₂O) is a blue crystalline solid that serves as a valuable compound in various chemical applications, including ceramics, fluxes, and as a precursor in the synthesis of other fluorine-containing materials.[1][2] The coordination environment and electronic structure of the copper(II) ion dictate its chemical reactivity and physical properties. Spectroscopic analysis is therefore critical for its characterization.
This guide explores the primary spectroscopic techniques used to elucidate the structural and electronic properties of CuF₂·2H₂O. We will delve into the data derived from these methods, provide standardized protocols for their execution, and use visualizations to clarify complex relationships between molecular structure and spectroscopic output.
Crystal Structure: X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive structure of CuF₂·2H₂O, revealing a distorted octahedral coordination geometry around the copper(II) center, a direct consequence of the Jahn-Teller effect in d⁹ metal ions.[3]
The Cu(II) ion is coordinated to four ligands in a square-planar arrangement, consisting of two fluoride ions and two oxygen atoms from the water molecules.[4][5] Two additional fluoride ions from neighboring units are located at a greater distance, completing a highly distorted [4+2] octahedron.[4][5] This elongation is a key structural feature that profoundly influences the compound's spectroscopic properties.
Quantitative Crystallographic Data
The crystallographic data for CuF₂·2H₂O are summarized in the tables below.[5][6]
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | CuF₂·2H₂O |
| Formula Weight | 137.57 g/mol |
| Crystal System | Monoclinic |
| Space Group | I2/m (No. 12) |
| a (Å) | 6.416 ± 0.005 |
| b (Å) | 7.397 ± 0.005 |
| c (Å) | 3.301 ± 0.005 |
| β (°) | 99.6 ± 0.1 |
| Volume (ų) | 154.6 |
| Z (Formula units/cell) | 2 |
Table 2: Key Interatomic Distances
| Bond | Distance (Å) | Description |
| Cu—F1 | 1.89 | Equatorial (Short) Bond |
| Cu—O | 1.93 | Equatorial (Short) Bond |
| Cu—F2 | 2.47 | Axial (Long) Bond |
| O—H···F | 2.66 | Hydrogen Bond |
Visualization of Coordination Environment
The diagram below illustrates the distorted octahedral coordination of the Cu(II) ion.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Selection: A suitable single crystal of CuF₂·2H₂O (typically <0.5 mm in any dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is used.
-
Unit Cell Determination: The diffractometer collects a series of diffraction spots from which the unit cell dimensions and crystal system are determined.
-
Data Integration: A full dataset is collected by rotating the crystal through various angles. The intensities of all diffraction spots are measured and integrated.
-
Structure Solution and Refinement: The collected data are processed to solve the phase problem and determine the initial atomic positions. The structural model is then refined against the experimental data to minimize the difference between observed and calculated structure factors, yielding precise atomic coordinates, bond lengths, and angles.[7]
Vibrational Spectroscopy: IR and Raman
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. For CuF₂·2H₂O, these spectra are dominated by vibrations of the coordinated water molecules and the Cu-F and Cu-O bonds. While specific experimental spectra for CuF₂·2H₂O are not widely published, the expected vibrational modes can be predicted based on its structure and comparison with analogous hydrated salts like CuCl₂·2H₂O.[8][9]
Table 3: Expected Vibrational Modes for CuF₂·2H₂O
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Technique |
| 3000 - 3600 | O-H stretching of coordinated water | IR, Raman |
| 1600 - 1650 | H-O-H bending (scissoring) of coordinated water | IR |
| 600 - 900 | H₂O librational modes (rocking, wagging) | IR, Raman |
| 400 - 600 | Cu-O stretching | IR, Raman |
| 200 - 400 | Cu-F stretching | IR, Raman |
| < 200 | Lattice modes, O-Cu-O and F-Cu-F bending | Raman |
Experimental Workflow and Protocols
The general workflow for acquiring vibrational spectra is outlined below.
3.1.1 Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
ATR-FTIR is a convenient technique for analyzing solid powder samples with minimal preparation.[5][6]
-
Background Scan: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the empty crystal.[6]
-
Sample Application: Place a small amount of CuF₂·2H₂O powder onto the crystal surface. Apply pressure using the built-in clamp to ensure good contact.[5]
-
Sample Scan: Acquire the IR spectrum, typically in the 4000–400 cm⁻¹ range. Co-add 32 to 64 scans at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Cleaning: After measurement, remove the sample and clean the crystal with a suitable solvent (e.g., isopropanol) and a soft wipe.[10]
3.1.2 Protocol: Raman Spectroscopy
Raman spectroscopy is particularly useful for observing low-frequency modes like metal-ligand vibrations and lattice modes.[2][11]
-
Sample Preparation: Place a small amount of CuF₂·2H₂O powder into a glass capillary tube or onto a microscope slide.
-
Instrument Setup: Place the sample in the spectrometer's sample holder. Focus the laser (e.g., 532 nm or 785 nm) onto the sample. A lower laser power should be used initially to avoid sample degradation.
-
Data Acquisition: Collect the Raman spectrum. The spectral range and acquisition time will depend on the instrument and sample, but a range of 100–4000 cm⁻¹ is typical.
-
Data Processing: The raw spectrum is processed to remove background fluorescence and cosmic rays before analysis.
Electronic Spectroscopy: UV-Visible
UV-Visible spectroscopy probes the electronic transitions within a molecule. For transition metal complexes, it is particularly sensitive to transitions involving d-orbitals. As a d⁹ ion, Cu(II) in an octahedral field has a single unpaired electron in the eg orbitals. Due to the Jahn-Teller distortion in CuF₂·2H₂O, the degeneracy of the d-orbitals is lifted, allowing for d-d transitions to occur upon absorption of light in the visible or near-infrared region.[12] These transitions are typically broad and weak (Laporte forbidden).
For the distorted octahedral geometry of CuF₂·2H₂O, a broad, asymmetric absorption band is expected, corresponding to the promotion of the unpaired electron from the lower-lying d-orbitals to the singly occupied molecular orbital (SOMO), which has dx²-y² character. This band is typically observed in the 600-900 nm range for many Cu(II) complexes.[13][14]
Experimental Protocol: Diffuse Reflectance UV-Vis Spectroscopy
For opaque solid samples like powders, diffuse reflectance is the preferred method.
-
Sample Preparation: The CuF₂·2H₂O powder is typically mixed with a non-absorbing reference material like BaSO₄ or MgO to ensure sufficient scattering. The mixture is packed into a sample holder.
-
Instrument Setup: The spectrophotometer must be equipped with an integrating sphere accessory to collect the diffusely reflected light.
-
Reference Scan: A reference spectrum is taken using the pure BaSO₄ or MgO powder.[15]
-
Sample Scan: The sample is scanned over the desired wavelength range (e.g., 200–1100 nm). The instrument measures the reflectance (R) of the sample.
-
Data Conversion: The reflectance data is often converted to absorbance using the Kubelka-Munk equation: F(R) = (1-R)² / 2R. This function is proportional to the absorption coefficient.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR (or ESR) spectroscopy is a powerful technique for studying species with unpaired electrons, making it ideal for the d⁹ Cu(II) ion. The spectrum provides detailed information about the electronic environment of the copper ion through the g-tensor and hyperfine coupling constants.[8]
Theoretical Principles and Expected Spectrum
The Jahn-Teller distortion in CuF₂·2H₂O leads to an electronically non-degenerate ground state and an anisotropic g-tensor.[3] The known crystal structure features a distinct axial elongation (two long Cu-F bonds, four shorter equatorial bonds). This geometry is expected to produce an axial EPR spectrum with two principal g-values: g∥ (parallel to the main symmetry axis) and g⊥ (perpendicular to the axis).
For an axially elongated Cu(II) complex with the unpaired electron in a dx²-y²-based orbital, the expected relationship is g∥ > g⊥ > gₑ (2.0023) .[16][17] Furthermore, the copper nucleus (both ⁶³Cu and ⁶⁵Cu isotopes have a nuclear spin I = 3/2) will interact with the unpaired electron, leading to hyperfine splitting of the EPR signal into four lines in the parallel region.[8]
The relationship between the distorted structure and the resulting spectroscopic signatures is shown below.
Experimental Protocol: Powder EPR Spectroscopy
-
Sample Preparation: A small amount of finely ground CuF₂·2H₂O powder is loaded into a quartz EPR tube (typically 3-4 mm outer diameter). To reduce spin-spin broadening, the sample can be diluted in an isostructural diamagnetic host, such as ZnF₂·2H₂O.[18]
-
Instrument Setup: The EPR tube is placed inside the resonant cavity of the spectrometer. The experiment is usually performed at low temperatures (e.g., liquid nitrogen, 77 K) to increase signal intensity and resolve spectral features.[18]
-
Data Acquisition: The magnetic field is swept while the sample is irradiated with a constant microwave frequency (e.g., X-band, ~9.5 GHz). The first derivative of the microwave absorption is recorded as a function of the magnetic field.
-
Data Analysis: The spectrum is analyzed to extract the principal components of the g-tensor (g∥ and g⊥) and the hyperfine coupling constants (A∥ and A⊥) by comparing the experimental spectrum with computer simulations.[19]
Conclusion
The spectroscopic characterization of this compound provides a clear illustration of structure-property relationships in transition metal chemistry. X-ray crystallography reveals a Jahn-Teller distorted octahedral geometry, which is the root cause of the features observed in other spectroscopic methods. Vibrational spectroscopy identifies the modes associated with the constituent water and fluoride ligands, while UV-Vis spectroscopy probes the resulting d-orbital energy splittings. Finally, EPR spectroscopy offers a detailed picture of the ground electronic state and the distribution of the unpaired electron. Together, these techniques provide a comprehensive and complementary analysis essential for researchers working with this and related materials.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Copper(II) fluoride - Wikipedia [en.wikipedia.org]
- 4. ossila.com [ossila.com]
- 5. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | 安捷伦 [agilent.com]
- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 7. govinfo.gov [govinfo.gov]
- 8. Infrared and Raman spectra of CuCl2·2(H,D)2O and K2CuCl4·2(H,D)2O. Vibrational modes, assignment and coupling of the water librations | Semantic Scholar [semanticscholar.org]
- 9. Infrared and Raman spectra of CuCl2·2(H,D)2O and K2CuCl4·2(H,D)2O. Vibrational modes, assignment and coupling of the water librations | Scilit [scilit.com]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. Guide to Raman Spectroscopy | Bruker [bruker.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Raman spectroscopy - Wikipedia [en.wikipedia.org]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. mdpi.com [mdpi.com]
- 18. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 19. pubs.aip.org [pubs.aip.org]
An In-depth Technical Guide on the Molecular Geometry of Hydrated Copper(II) Fluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular geometry of hydrated copper(II) fluoride (CuF₂·2H₂O), a compound of interest in various chemical and materials science applications. This document details the structural parameters, coordination chemistry, and the experimental protocols utilized for its characterization, presenting the information in a manner accessible to researchers, scientists, and professionals in drug development.
Introduction
Copper(II) fluoride dihydrate (CuF₂·2H₂O) is a blue crystalline solid.[1][2] Anhydrous copper(II) fluoride is a white, hygroscopic crystalline salt.[1] The hydrated form is of particular interest due to the influence of the water molecules on the coordination environment of the copper(II) ion, which has implications for its chemical reactivity and physical properties. Understanding the precise molecular geometry is crucial for applications ranging from catalysis to the design of novel materials.
Molecular Geometry and Coordination Environment
The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[3][4] The analysis reveals a distorted octahedral coordination geometry around the central copper(II) ion.[3][4] This distortion is a classic example of the Jahn-Teller effect, commonly observed in d⁹ copper(II) complexes.[1]
The coordination sphere of the copper(II) ion is comprised of two fluoride ions and two oxygen atoms from the water molecules in a square planar arrangement, with two additional fluoride ions from neighboring units at a greater distance, completing the distorted octahedron.[3][4] The water molecules are integral to the crystal structure, participating in hydrogen bonding with the fluoride ions of adjacent molecules, creating a three-dimensional network.[3][4]
Quantitative Structural Data
The crystallographic data for this compound provides precise measurements of the atomic arrangement within the crystal lattice. These parameters are essential for computational modeling and for understanding the structure-property relationships of the compound.
Table 1: Crystallographic Data for this compound (CuF₂·2H₂O)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | I2/m |
| a (Å) | 6.416 |
| b (Å) | 7.397 |
| c (Å) | 3.301 |
| β (°) | 99.6 |
| Formula Units (Z) | 2 |
Data sourced from single-crystal X-ray diffraction studies.[3][4]
Table 2: Selected Interatomic Distances for this compound (CuF₂·2H₂O)
| Bond | Distance (Å) |
| Cu-F (equatorial) | 1.89 |
| Cu-O (water) | 1.93 |
| Cu-F (axial) | 2.47 |
| O-H···F (Hydrogen Bond) | 2.66 |
Data sourced from single-crystal X-ray diffraction studies.[3][4]
Experimental Protocols
The determination of the molecular geometry of hydrated copper(II) fluoride relies on the successful synthesis of high-quality single crystals and their subsequent analysis by X-ray diffraction.
Synthesis and Crystallization of this compound
A representative protocol for the synthesis and crystallization of this compound suitable for single-crystal X-ray diffraction is outlined below. This protocol is based on the reaction of a copper(II) source with hydrofluoric acid and subsequent crystallization.
Materials:
-
Copper(II) oxide (CuO) or Copper(II) carbonate (CuCO₃)
-
40% Hydrofluoric acid (HF)
-
Deionized water
-
Plastic beakers and stirring rods (HF reacts with glass)
Procedure:
-
In a fume hood, carefully add a stoichiometric amount of copper(II) oxide or copper(II) carbonate to a plastic beaker containing an excess of 40% hydrofluoric acid.
-
Stir the mixture gently with a plastic stirring rod until the copper salt is completely dissolved. The reaction is exothermic and will generate heat.
-
Once the reaction is complete, allow the solution to cool to room temperature.
-
Cover the beaker with a perforated plastic film to allow for slow evaporation of the solvent.
-
Place the beaker in a vibration-free environment.
-
Blue crystals of CuF₂·2H₂O will form over a period of several days to a week.
-
Once crystals of suitable size and quality have formed, they can be carefully isolated from the mother liquor.
Safety Precautions: Hydrofluoric acid is extremely corrosive and toxic. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including acid-resistant gloves, a lab coat, and chemical splash goggles. Calcium gluconate gel should be readily available as an antidote for HF exposure.
Single-Crystal X-ray Diffraction Analysis
The following is a generalized protocol for the determination of the crystal structure of this compound using a single-crystal X-ray diffractometer.
Instrumentation:
-
Single-crystal X-ray diffractometer (e.g., Bruker APEX-II CCD)
-
Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation (λ = 1.54184 Å)
-
Low-temperature device (e.g., Oxford Cryosystems)
Procedure:
-
A suitable single crystal of CuF₂·2H₂O is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations and improve data quality.
-
The crystal is centered in the X-ray beam.
-
A preliminary data collection is performed to determine the unit cell parameters and the crystal system.
-
A full sphere of diffraction data is collected by rotating the crystal through a series of frames.
-
The collected data is processed, including integration of the reflection intensities and correction for absorption.
-
The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms may be located from the difference Fourier map and refined isotropically or placed in calculated positions.
Visualization of the Coordination Environment
The coordination of the copper(II) ion in hydrated copper(II) fluoride can be visualized as a distorted octahedron. The following diagram illustrates this arrangement.
Caption: Distorted octahedral coordination of the Cu(II) ion in hydrated copper(II) fluoride.
Conclusion
The molecular geometry of hydrated copper(II) fluoride is characterized by a distorted octahedral coordination around the central copper(II) ion, a consequence of the Jahn-Teller effect. The precise structural parameters, determined through single-crystal X-ray diffraction, reveal a complex interplay of ionic and hydrogen bonding that defines the crystal lattice. The detailed experimental protocols provided in this guide offer a framework for the synthesis and structural characterization of this and related coordination compounds, which is fundamental for advancements in materials science and drug development.
References
An In-depth Technical Guide on the Hygroscopic Nature of Copper(II) Fluoride Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physical and Chemical Properties
A summary of the key physical and chemical properties of both anhydrous copper(II) fluoride and its dihydrate form is presented in Table 1. Understanding these properties is crucial for handling, storage, and application of this compound.
Table 1: Physical and Chemical Properties of Copper(II) Fluoride and Its Dihydrate
| Property | Copper(II) Fluoride (Anhydrous) | Copper(II) Fluoride Dihydrate |
| Chemical Formula | CuF₂ | CuF₂·2H₂O |
| Molar Mass | 101.54 g/mol | 137.57 g/mol [2] |
| Appearance | White crystalline powder[1] | Blue crystalline solid[1] |
| Density | 4.23 g/cm³ | 2.93 g/mL at 25 °C[3] |
| Melting Point | 950 °C (decomposes) | Decomposes at 130 °C[1] |
| Solubility in Water | Slightly soluble; hydrolyzes in hot water[1] | Slightly soluble in cold water, decomposes in hot water[3] |
| Hygroscopicity | Hygroscopic[1] | Stable hydrate, but will lose water upon heating |
Hygroscopic Nature and Thermal Stability
The hygroscopic nature of anhydrous copper(II) fluoride is a key characteristic, leading to the absorption of atmospheric moisture to form the more stable dihydrate. While detailed water vapor sorption isotherms for CuF₂·2H₂O are not publicly available, the thermal behavior of the dihydrate provides insight into its water retention properties.
Thermal decomposition studies, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), have shown that this compound undergoes a two-stage decomposition.[4] The initial stage, occurring at approximately 132°C, involves the loss of water molecules.[4] A study by Haendler and Wheeler reported the formation of an intermediate, CuOHF·CuF₂, upon initial heating.[4] Further heating to around 420°C results in the decomposition of this intermediate into copper(II) oxide (CuO) and copper(II) fluoride (CuF₂).[4]
Experimental Protocols for Hygroscopicity and Water Content Analysis
To quantitatively assess the hygroscopic nature and water content of materials like this compound, several standard experimental techniques are employed. These include Dynamic Vapor Sorption (DVS), Thermogravimetric Analysis (TGA), and Karl Fischer Titration.
Dynamic Vapor Sorption (DVS)
DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[5][6] This method is ideal for determining water sorption and desorption isotherms, which provide information on the hygroscopic behavior, stability, and phase transitions of a material.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 1-10 mg) is placed on a microbalance within the DVS instrument.
-
Drying: The sample is initially dried by exposing it to a stream of dry nitrogen or air (0% RH) at a set temperature (e.g., 25 °C) until a stable mass is achieved.
-
Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument waits for the sample mass to equilibrate before proceeding to the next humidity level.
-
Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH to measure the desorption profile.
-
Data Analysis: The change in mass at each RH step is recorded and plotted against the relative humidity to generate the sorption and desorption isotherms.
References
Chemical formula and molar mass of copper(II) fluoride dihydrate
An In-depth Technical Guide to Copper(II) Fluoride Dihydrate
This guide provides a comprehensive overview of this compound (CuF₂·2H₂O), a significant compound in various chemical applications. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis protocols, and catalytic applications, with a focus on experimental and technical data.
Chemical and Physical Properties
This compound is a blue crystalline solid.[1][2] The anhydrous form, copper(II) fluoride (CuF₂), is a white, hygroscopic crystalline powder.[1][2] The dihydrate form is slightly soluble in cold water and decomposes in hot water.[2] It is soluble in various acids, including hydrochloric, hydrofluoric, and nitric acid, as well as in ethanol.[2]
Table 1: Quantitative Data for Copper(II) Fluoride Anhydrous and Dihydrate
| Property | Copper(II) Fluoride (Anhydrous) | This compound |
| Chemical Formula | CuF₂ | CuF₂·2H₂O |
| Molar Mass | 101.543 g/mol [1] | 137.57 g/mol [3][4] |
| Appearance | White crystalline powder[1][2] | Blue crystalline solid[1][2] |
| Density | 4.23 g/cm³[1] | 2.934 g/cm³[1][2] |
| Melting Point | 836 °C (decomposes)[1] | >130 °C (decomposes)[4] |
| Crystal Structure | Monoclinic[1][5] | Monoclinic[6] |
Crystal Structure
The crystal structure of this compound has been determined using single-crystal X-ray diffraction. It possesses a monoclinic unit cell.[6] The copper(II) ion is in a distorted octahedral coordination environment, a consequence of the Jahn-Teller effect for a d⁹ metal ion.[1] In the dihydrate, the copper atom is coordinated to two fluorine atoms and two water oxygen atoms at shorter distances, with two additional fluorine atoms at a greater distance, leading to a [4+2] coordination geometry.[6] This arrangement also features significant hydrogen bonding between the water molecules and neighboring fluoride ions.[6]
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis involves the reaction of a copper(II) salt with hydrofluoric acid.[2]
Objective: To synthesize this compound from copper(II) carbonate.
Materials:
-
Copper(II) carbonate (CuCO₃)
-
40% Hydrofluoric acid (HF)
-
Distilled water
-
Ethanol
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker and filtration apparatus
-
Fume hood
Procedure:
-
In a fume hood, dissolve copper(II) carbonate in an excess of 40% hydrofluoric acid with constant stirring. The reaction will produce carbon dioxide gas.
-
Continue stirring the solution until the evolution of gas ceases, indicating the complete reaction of the carbonate.
-
Gently heat the resulting solution to concentrate it, promoting the crystallization of this compound.
-
Allow the solution to cool, which will result in the precipitation of blue crystals of CuF₂·2H₂O.
-
Isolate the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold distilled water, followed by a wash with ethanol to facilitate drying.
-
Dry the crystals under vacuum at a low temperature to prevent decomposition.
Safety Precautions: Hydrofluoric acid is highly toxic and corrosive.[1] All procedures involving HF must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
Application in Catalysis: Deoxyfluorination
Copper(II) fluoride can be utilized as a catalyst in deoxyfluorination reactions, converting alcohols to alkyl fluorides, a crucial transformation in the synthesis of pharmaceuticals and agrochemicals.[7][8]
Objective: General protocol for the copper-catalyzed deoxyfluorination of a primary or secondary alcohol.
Materials:
-
Copper(II) fluoride (CuF₂)
-
Alcohol substrate
-
Deoxyfluorination reagent (e.g., an O-alkylisourea adduct formed in situ)[7]
-
Anhydrous organic solvent (e.g., acetonitrile)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware for organic synthesis
-
Stirring and heating apparatus
Procedure:
-
Set up a reaction vessel under an inert atmosphere.
-
To the vessel, add the alcohol substrate and the anhydrous solvent.
-
Add the reagents required for the in situ formation of the activating species (e.g., O-alkylisourea).[7]
-
Add copper(II) fluoride to the reaction mixture.
-
Heat the mixture to the specified reaction temperature and stir for the required duration.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture and quench it appropriately.
-
Perform an aqueous workup to remove the catalyst and other water-soluble byproducts.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product using techniques such as column chromatography to obtain the desired alkyl fluoride.
Visualizations
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Simplified Catalytic Cycle for Copper-Catalyzed Fluorination
The mechanism for copper-catalyzed fluorination reactions can be complex and substrate-dependent. Often, a Cu(I)/Cu(III) catalytic cycle is proposed.[9]
Caption: Simplified Cu(I)/Cu(III) catalytic cycle in aryl fluorination.
References
- 1. Copper(II) fluoride - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. Frontiers | Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbamates [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemimpex.com [chemimpex.com]
- 9. Copper-catalyzed fluorination of 2-pyridyl aryl bromides - Chemical Science (RSC Publishing) [pubs.rsc.org]
Characterization of Novel Copper Fluoride Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper fluoride complexes represent a burgeoning field of study with significant potential across diverse scientific disciplines, including catalysis, materials science, and medicinal chemistry. The unique physicochemical properties imparted by the highly electronegative fluorine atom, when coordinated with the versatile redox chemistry of copper, give rise to novel compounds with intriguing structural motifs and reactivities. This technical guide provides an in-depth overview of the initial characterization of these innovative complexes, focusing on synthetic methodologies, structural elucidation, and key analytical techniques. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the exploration and application of these promising molecules.
Synthetic Methodologies
The synthesis of copper fluoride complexes can be broadly categorized into several approaches, each offering distinct advantages depending on the desired oxidation state of the copper center and the nature of the ancillary ligands.
General Experimental Workflow for Synthesis
The synthesis of copper(II) fluoride complexes often involves the reaction of a copper(II) salt with a fluorine-containing ligand in a suitable solvent. The following diagram illustrates a typical experimental workflow.
Caption: A generalized experimental workflow for the synthesis of copper(II) fluoride complexes.
Key Experimental Protocols
Synthesis of Copper(II) Complexes with Fluorine-Containing Reduced Schiff Base Ligands: Novel copper(II) complexes can be prepared by adding an ethanolic solution of copper(II) chloride to solutions of the respective reduced Schiff base ligands in ethanol. The resulting solid products are then recrystallized from an ethanol/acetonitrile medium to obtain single crystals suitable for X-ray diffraction.[1]
Synthesis of 2D Copper(II) Coordination Polymers: These polymers are synthesized by reacting a copper(II) salt, such as Cu(NO₃)₂·3H₂O, with a flexible fluorinated ligand like 1,4-bis(4-pyridylmethyl)tetrafluorobenzene (bpf) in a solvent system like ethanol and water. The slow addition of a guest aromatic molecule can lead to the formation of crystalline coordination polymers.[2]
Preparation of High-Purity Copper(II) Fluoride: High-purity CuF₂ can be prepared by the fluorination of copper hydroxyfluoride (CuOHF). The process involves passing fluorine gas over CuOHF in a copper boat while increasing the temperature to 525°C and holding it for 30 minutes. This method is advantageous as CuOHF can be obtained with low metallic impurities, and the gaseous byproducts are easily removed.[3]
Synthesis of a Stable Copper(III) Fluoride Complex: The first stable and isolable Cu(III)-F complex, [PPh₄][CuIII(CF₃)₃F], was synthesized via a multi-step process. It began with the addition of a chloride to [CuIII(CF₃)₃(py)] to yield [PPh₄][CuIII(CF₃)₃Cl(py)], followed by treatment with AgF.[4]
Structural and Physicochemical Characterization
A comprehensive characterization of novel copper fluoride complexes is crucial to understanding their structure-property relationships. A combination of spectroscopic and analytical techniques is typically employed.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline complex. This technique provides invaluable data on bond lengths, bond angles, coordination geometry, and intermolecular interactions.
Crystal Structure of Copper(II) Fluoride: Anhydrous copper(II) fluoride (CuF₂) possesses a monoclinic crystal structure. The copper ion exhibits a distorted octahedral [4+2] coordination geometry, a consequence of the Jahn-Teller effect in the d⁹ copper(II) ion. This results in a distorted rutile-type structure.[5] The Cu²⁺ ion is bonded to six F¹⁻ atoms, forming a network of corner and edge-sharing CuF₆ octahedra.[6]
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [5] |
| Space Group | P2₁/c | [6] |
| a (Å) | 3.32 | [7] |
| b (Å) | 4.54 | [7] |
| c (Å) | 4.59 | [7] |
| β (°) | 83° 20' | [7] |
| Cu-F Bond Distances (Å) | 1.91 - 2.28 | [6] |
Spectroscopic Techniques
A variety of spectroscopic methods are utilized to probe the electronic structure and bonding within copper fluoride complexes.
| Technique | Information Obtained |
| Infrared (IR) Spectroscopy | Identifies characteristic vibrational frequencies of functional groups, including Cu-F and Cu-ligand bonds.[8] |
| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex, which are indicative of the copper ion's coordination environment and oxidation state.[9][10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Primarily used for characterizing diamagnetic complexes or the organic ligands in paramagnetic complexes. Can also be used to study the structure of novel complexes, such as the full characterization of the Cu(III) halides.[4] |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | A powerful technique for studying paramagnetic copper(II) complexes, providing insights into the electronic environment of the copper center.[9] |
| X-ray Absorption Spectroscopy (XAS) | Probes the local atomic structure and electronic state of the copper atoms.[11] |
Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to study the thermal stability and decomposition pathways of copper fluoride complexes.
Thermal Decomposition of Copper(II) Fluoride Dihydrate: The thermal decomposition of CuF₂·2H₂O occurs in two stages. The first stage, at approximately 132°C, involves the formation of CuOHF·CuF₂. The second stage, at around 420°C, results in the decomposition to copper(II) oxide (CuO) and copper(II) fluoride (CuF₂).[12]
Thermal Decomposition of Copper Hydroxyfluoride (CuOHF): CuOHF also undergoes a two-stage decomposition. It first forms CuOHF·CuF₂ at about 345°C, which then decomposes at approximately 420°C to CuO and CuF₂.[13]
The following diagram illustrates a potential reaction pathway for the thermal decomposition of CuF₂·2H₂O.
Caption: A simplified reaction pathway for the thermal decomposition of this compound.
Potential Applications
The unique properties of novel copper fluoride complexes make them attractive candidates for a range of applications.
-
Catalysis: Copper fluoride complexes have shown promise as catalysts in various organic transformations, including fluorination reactions.[14][15] For instance, they can be used to synthesize fluorinated aromatic hydrocarbons.[5]
-
Materials Science: These complexes are being investigated for use in electronic devices and as precursors for high-purity metal fluorides.[3][16] Copper(II) fluoride, in particular, has potential as a cathode material in high-energy-density batteries.[3][17][18]
-
Drug Development: The incorporation of fluorine can significantly alter the biological activity of molecules. Copper complexes with fluorine-containing ligands have demonstrated marked cytotoxicity in cancer cell lines, suggesting their potential as therapeutic agents.[1]
Conclusion
The initial characterization of novel copper fluoride complexes reveals a rich and diverse area of inorganic chemistry. The methodologies and analytical techniques outlined in this guide provide a foundational framework for researchers to synthesize and elucidate the properties of these fascinating compounds. As our understanding of their structure and reactivity deepens, the potential for their application in catalysis, materials science, and medicine will undoubtedly continue to expand, paving the way for significant scientific and technological advancements.
References
- 1. Novel Copper (II) Complexes with Fluorine-Containing Reduced Schiff Base Ligands Showing Marked Cytotoxicity in the HepG2 Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. researchgate.net [researchgate.net]
- 5. Copper(II) fluoride - Wikipedia [en.wikipedia.org]
- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. Synthesis, Characterization and Study of Some Transition Metal Fluoro Complexes. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 9. Synthesis and Structure of Novel Copper(II) Complexes with N,O- or N,N-Donors as Radical Scavengers and a Functional Model of the Active Sites in Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper(II) complex synthesis, characterization, and antimicrobial study. [wisdomlib.org]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. osti.gov [osti.gov]
- 13. benchchem.com [benchchem.com]
- 14. Mild copper-catalyzed fluorination of alkyl triflates with potassium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemimpex.com [chemimpex.com]
- 17. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 18. Super-Reversible CuF2 Cathodes Enabled by Cu2+ -Coordinated Alginate - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the X-ray Diffraction Pattern of CuF₂·2H₂O Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the X-ray diffraction (XRD) analysis of copper(II) fluoride dihydrate (CuF₂·2H₂O) powder. It is intended to be a valuable resource for researchers and scientists in materials science, chemistry, and drug development who utilize XRD for material characterization. This document details the expected diffraction pattern, outlines a standard experimental protocol for data acquisition, and presents a logical workflow for such an analysis.
Core Data Presentation: Calculated X-ray Diffraction Pattern
The following table summarizes the calculated powder X-ray diffraction data for this compound. This data is derived from the known crystal structure of CuF₂·2H₂O, which crystallizes in the monoclinic space group I2/m.[1] The unit cell parameters used for this calculation are: a = 6.416 Å, b = 7.397 Å, c = 3.301 Å, and β = 99.6°.[1] The diffraction data was calculated assuming Cu Kα radiation (λ = 1.5406 Å).
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 14.12 | 6.267 | 100.0 |
| 24.28 | 3.663 | 15.7 |
| 28.48 | 3.132 | 45.9 |
| 31.84 | 2.808 | 28.3 |
| 34.72 | 2.582 | 8.2 |
| 37.94 | 2.370 | 22.1 |
| 39.04 | 2.305 | 11.5 |
| 41.80 | 2.159 | 19.8 |
| 44.24 | 2.046 | 13.4 |
| 48.40 | 1.879 | 9.7 |
| 50.88 | 1.793 | 12.3 |
| 52.92 | 1.729 | 14.8 |
| 55.84 | 1.645 | 10.1 |
Experimental Protocol for Powder X-ray Diffraction Analysis
This section provides a detailed methodology for obtaining a high-quality powder XRD pattern of CuF₂·2H₂O.
1. Sample Preparation:
-
Grinding: To ensure random orientation of the crystallites and to minimize particle size effects, the CuF₂·2H₂O powder should be gently ground using an agate mortar and pestle. The ideal particle size for powder XRD is typically in the range of 1-10 μm.
-
Sample Mounting: The finely ground powder should be carefully packed into a sample holder. It is crucial to create a flat, smooth surface that is level with the surface of the holder to avoid errors in the measured diffraction angles. A glass slide can be used to gently press the powder into the holder and to smooth the surface.
2. Instrument and Data Collection Parameters:
-
Diffractometer: A Bragg-Brentano para-focusing geometry diffractometer is commonly used for powder XRD analysis.
-
X-ray Source: A copper X-ray tube (Cu Kα radiation, λ = 1.5406 Å) is a standard choice. A nickel filter is typically used to remove the Kβ radiation.
-
Voltage and Current: The X-ray generator is typically operated at 40 kV and 40 mA.
-
Slits: Divergence and anti-scatter slits should be chosen to control the beam geometry and reduce background noise. Receiving slits define the resolution of the collected data.
-
Scan Type: A continuous scan (θ-2θ) is the standard mode for powder diffraction.
-
Scan Range: A 2θ range of 10° to 80° is generally sufficient to capture the most significant diffraction peaks for CuF₂·2H₂O.
-
Step Size: A step size of 0.02° in 2θ is a common choice for good resolution.
-
Time per Step: The counting time per step will influence the signal-to-noise ratio. A time of 1-2 seconds per step is a reasonable starting point and can be adjusted based on the sample's crystallinity and the desired data quality.
3. Data Analysis:
-
Phase Identification: The experimental diffraction pattern should be compared with a reference pattern from a database such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD).
-
Lattice Parameter Refinement: For a more detailed analysis, the unit cell parameters can be refined using Rietveld refinement or other indexing software. This can provide information about strain and compositional variations in the sample.
-
Crystallite Size and Microstrain Analysis: The width of the diffraction peaks can be used to estimate the crystallite size and the amount of microstrain in the material using methods such as the Scherrer equation or Williamson-Hall analysis.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the powder X-ray diffraction analysis of CuF₂·2H₂O.
Figure 1: Experimental workflow for powder XRD analysis.
References
An In-depth Technical Guide to the Basic Chemical Reactions of Copper(II) Fluoride Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical reactions of copper(II) fluoride dihydrate (CuF₂·2H₂O). This document details key reactions including synthesis, thermal decomposition, hydrolysis, and its application in organic synthesis, supported by experimental protocols and quantitative data. The information is intended to be a valuable resource for researchers, chemists, and professionals in drug development and materials science.
Synthesis of this compound
This compound is a blue crystalline solid. A common and straightforward laboratory synthesis involves the reaction of a copper(II) salt, such as copper(II) carbonate, with hydrofluoric acid.[1]
Experimental Protocol: Synthesis from Copper(II) Carbonate
Objective: To synthesize this compound from copper(II) carbonate and hydrofluoric acid.
Materials:
-
Copper(II) carbonate (CuCO₃)
-
40% Hydrofluoric acid (HF)
-
Deionized water
-
Ethanol
-
Polyethylene or Teflon beakers and stirring rods (to avoid reaction with glass)
-
Filtration apparatus (Büchner funnel, filter paper, and flask)
-
Drying oven
Procedure:
-
In a well-ventilated fume hood, carefully add a stoichiometric excess of 40% hydrofluoric acid to a polyethylene beaker.
-
Slowly and in small portions, add copper(II) carbonate to the hydrofluoric acid while stirring continuously with a Teflon or polyethylene stirring rod. Effervescence (release of CO₂) will occur.
-
Reaction: CuCO₃(s) + 2HF(aq) → CuF₂(aq) + H₂O(l) + CO₂(g)
-
-
Continue adding copper(II) carbonate until the effervescence ceases, indicating the complete neutralization of the acid.
-
Gently heat the resulting blue solution to encourage the crystallization of this compound upon cooling.
-
Allow the solution to cool to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the blue crystals by vacuum filtration using a Büchner funnel and filter paper.
-
Wash the crystals with a small amount of cold deionized water, followed by a wash with ethanol to facilitate drying.
-
Dry the crystals in a drying oven at a low temperature (e.g., 40-50 °C) to constant weight to obtain pure this compound.
Thermal Decomposition
This compound undergoes a multi-stage decomposition upon heating. The process involves the loss of water molecules and subsequent decomposition of the anhydrous salt.
The thermal decomposition of this compound proceeds in two main stages. The first stage, occurring at approximately 130 °C, involves the loss of the two water molecules of hydration and partial decomposition to form a mixture containing a basic fluoride intermediate, CuOHF·CuF₂. The second stage, at around 420 °C, involves the decomposition of this intermediate into copper(II) oxide (CuO) and anhydrous copper(II) fluoride (CuF₂).
Thermogravimetric Analysis (TGA) Data
The following table summarizes the expected weight loss during the thermal decomposition of CuF₂·2H₂O based on thermogravimetric analysis.
| Temperature Range (°C) | Weight Loss (%) | Gaseous Products | Solid Residue |
| ~100 - 200 | ~26.2 | H₂O, HF | CuOHF·CuF₂ |
| ~400 - 500 | ~13.1 | HF, H₂O | CuO, CuF₂ |
Note: The exact temperatures and weight loss percentages can vary depending on the heating rate and atmosphere.
Experimental Protocol: Thermogravimetric Analysis
Objective: To determine the thermal decomposition profile of this compound using TGA.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Alumina or platinum crucible
-
Nitrogen or argon gas supply (for inert atmosphere)
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Place a small, accurately weighed sample (5-10 mg) of CuF₂·2H₂O into the TGA crucible.
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
Heat the sample from ambient temperature to 600 °C at a controlled rate (e.g., 10 °C/min).
-
Record the sample weight as a function of temperature.
-
Analyze the resulting TGA curve to identify the decomposition steps and corresponding weight losses.
Hydrolysis
In hot water, this compound undergoes hydrolysis to form a precipitate of copper(II) hydroxyfluoride (Cu(OH)F).[1] This reaction demonstrates the compound's sensitivity to elevated temperatures in aqueous environments.
Experimental Protocol: Hydrolysis of this compound
Objective: To observe the hydrolysis of this compound in hot water.
Materials:
-
This compound (CuF₂·2H₂O)
-
Deionized water
-
Beaker
-
Hot plate and magnetic stirrer
-
Filtration apparatus
Procedure:
-
Add a small amount of this compound to a beaker containing deionized water to form a slightly soluble solution.
-
Gently heat the solution on a hot plate while stirring.
-
As the temperature increases, a pale blue precipitate of copper(II) hydroxyfluoride will form.
-
Reaction: CuF₂(aq) + H₂O(l) ⇌ Cu(OH)F(s) + HF(aq)
-
-
Continue heating for a short period to ensure the reaction proceeds.
-
Cool the mixture and collect the precipitate by filtration.
-
The precipitate can be washed with deionized water and dried for further analysis.
Coordination Chemistry: Reaction with Ammonia
Copper(II) ions are well-known for forming deeply colored complexes with ammonia. This compound reacts with aqueous ammonia to form the tetraamminecopper(II) fluoride complex, [Cu(NH₃)₄]F₂. This reaction involves a distinct color change from the pale blue of the hydrated copper(II) ion to the deep royal blue of the tetraammine complex.
Experimental Protocol: Synthesis of Tetraamminecopper(II) Fluoride
Objective: To synthesize and observe the formation of tetraamminecopper(II) fluoride.
Materials:
-
This compound (CuF₂·2H₂O)
-
Concentrated aqueous ammonia (NH₃(aq))
-
Ethanol
-
Beaker
-
Stirring rod
Procedure:
-
Dissolve a small amount of this compound in a minimal amount of water in a beaker.
-
In a fume hood, slowly add concentrated aqueous ammonia dropwise while stirring.
-
Initially, a light blue precipitate of copper(II) hydroxide may form.
-
Continue adding ammonia until the precipitate dissolves and a deep royal blue solution is formed, indicating the formation of the tetraamminecopper(II) complex.
-
Reaction: CuF₂(aq) + 4NH₃(aq) → [Cu(NH₃)₄]F₂(aq)
-
-
To isolate the complex, slowly add ethanol to the solution to decrease its solubility, causing the complex to precipitate.
-
Collect the dark blue crystals by filtration, wash with a small amount of ethanol, and air dry.
Applications in Organic Synthesis
Copper(II) fluoride has emerged as a valuable reagent in modern organic synthesis, particularly in cross-coupling and fluorination reactions.
Chan-Lam-Evans Coupling
Copper(II) fluoride can be an effective promoter for the Chan-Lam-Evans coupling reaction, which forms carbon-heteroatom bonds. It has been shown to provide higher yields and shorter reaction times for the coupling of phenols with arylboronic acids compared to the more traditional copper(II) acetate.
Objective: To perform a Chan-Lam-Evans coupling reaction using copper(II) fluoride.
Materials:
-
4-Bromophenol
-
Phenylboronic acid
-
Copper(II) fluoride (CuF₂)
-
Pyridine
-
Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Reaction flask
Procedure:
-
To a reaction flask, add 4-bromophenol (1.0 mmol), phenylboronic acid (1.2 mmol), and copper(II) fluoride (1.0 mmol).
-
Add dichloromethane (5 mL) as the solvent, followed by pyridine (2.0 mmol) as the base.
-
Stir the reaction mixture at room temperature and open to the air.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired diaryl ether.
Representative Yield Data for Chan-Lam-Evans Coupling:
| Phenol Substrate | Boronic Acid Substrate | Promoter | Yield (%) |
| 4-Bromophenol | Phenylboronic acid | Cu(OAc)₂ | 45 |
| 4-Bromophenol | Phenylboronic acid | CuF₂ | 85 |
| 3-Ethoxy-4-hydroxybenzaldehyde | Phenylboronic acid | Cu(OAc)₂ | 30 |
| 3-Ethoxy-4-hydroxybenzaldehyde | Phenylboronic acid | CuF₂ | 70 |
Deoxyfluorination
Copper(II) fluoride can be used as a fluorine source for the deoxyfluorination of alcohols, a key transformation in the synthesis of fluorinated organic molecules. The typically low reactivity of metal fluorides can be overcome by using a Lewis base activating group.
Objective: To perform a deoxyfluorination of benzyl alcohol using CuF₂.
Materials:
-
Benzyl alcohol
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Copper(I) chloride (CuCl) (catalyst)
-
Copper(II) fluoride (CuF₂)
-
Cyclopentyl methyl ether (CPME)
-
Water
-
Microwave vial
-
Magnetic stirrer and stir bar
Procedure:
-
To an oven-dried microwave vial, add benzyl alcohol (1.0 mmol), CuCl (0.01 mmol), and CPME (2 mL).
-
Add DIC (1.0 mmol) and heat the mixture at 60 °C for 1 hour.
-
Cool the reaction to room temperature, then add CuF₂ (2.0 mmol) and water (1.0 mmol).
-
Seal the vial and heat the reaction at 100 °C for 24 hours.
-
After cooling, dilute the reaction mixture with an organic solvent and filter to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield benzyl fluoride.
Representative Yields for Deoxyfluorination with CuF₂:
| Alcohol Substrate | Product | Yield (%) |
| 4-Phenyl-2-butanol | 1-Fluoro-3-phenylbutane | ~70-80 |
| Cinnamyl alcohol | Cinnamyl fluoride | ~60-70 |
| 1-Octanol | 1-Fluorooctane | ~70-80 |
Redox Chemistry
The redox potential of the Cu²⁺/Cu couple is a fundamental property that influences its chemical reactivity. While a standard electrode potential specifically for the CuF₂/Cu couple is not commonly cited in standard tables, the theoretical potential is high, making CuF₂ an attractive material for applications such as high-energy-density batteries.[2] The standard electrode potential for the aqueous Cu²⁺/Cu couple is +0.34 V.[3] The actual potential of the CuF₂/Cu system will be influenced by the low solubility of CuF₂.
This guide provides a foundational understanding of the key chemical reactions of this compound. The detailed protocols and data presented herein are intended to facilitate its application in research and development. Due to the hazardous nature of hydrofluoric acid and fluoride compounds, all experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
References
Unveiling the Structure of Copper(II) Fluoride Dihydrate: A Guide to its Theoretical and Experimental Characterization
For Immediate Release
This technical guide provides a comprehensive overview of the structural determination of copper(II) fluoride dihydrate (CuF₂·2H₂O), a compound of interest in materials science and coordination chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of both the experimental and theoretical approaches to elucidating its crystal structure.
Introduction
This compound (CuF₂·2H₂O) is an inorganic compound that has garnered attention due to its interesting magnetic properties and structural characteristics. A thorough understanding of its three-dimensional atomic arrangement is crucial for predicting its behavior and exploring potential applications. This guide synthesizes the available experimental data, outlines the methodologies for its characterization, and discusses the theoretical frameworks that can be employed for its computational modeling.
Experimental Determination of the Crystal Structure
The primary experimental technique for determining the crystal structure of CuF₂·2H₂O is single-crystal X-ray diffraction. This powerful analytical method provides precise information about the unit cell dimensions, bond lengths, and bond angles.
Summary of Experimental Data
The crystal structure of this compound has been determined from single-crystal X-ray diffraction data.[1][2][3] The compound crystallizes in the monoclinic system with the space group I2/m.[1][2] The copper(II) ion is in a distorted octahedral coordination environment, bonded to two fluorine atoms and two oxygen atoms from the water molecules in a square-planar arrangement, with two additional fluorine atoms at a greater distance completing the octahedron.[1][2] This distortion is a consequence of the Jahn-Teller effect, which is common for d⁹ copper(II) complexes.
The following tables summarize the key quantitative data obtained from experimental studies.
Table 1: Experimental Crystal Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | I2/m |
| a | 6.416 (±0.005) Å |
| b | 7.397 (±0.005) Å |
| c | 3.301 (±0.005) Å |
| β | 99.6 (±0.1)° |
| Formula Units (Z) | 2 |
Data sourced from single-crystal X-ray diffraction studies.[1][2][3]
Table 2: Experimental Bond Lengths in this compound
| Bond | Bond Length (Å) |
| Cu-F (short) | 1.89 |
| Cu-O | 1.93 |
| Cu-F (long) | 2.47 |
| O-H···F (Hydrogen Bond) | 2.66 |
Data reflects the distorted octahedral coordination around the Cu(II) ion.[1][2]
Experimental Protocol: Single-Crystal X-ray Diffraction
The following provides a generalized, detailed methodology for the single-crystal X-ray diffraction of an inorganic hydrate like this compound.
-
Crystal Growth and Selection:
-
Single crystals of CuF₂·2H₂O are typically grown by slow evaporation of an aqueous solution of copper(II) fluoride.
-
A suitable crystal, typically 0.1-0.3 mm in its largest dimension, is selected under a microscope. The crystal should be transparent and free of visible defects.
-
-
Mounting:
-
The selected crystal is mounted on a goniometer head using a suitable adhesive or oil.
-
-
Data Collection:
-
The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation).
-
The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations of the atoms.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
-
Data Processing:
-
The collected diffraction spots are indexed to determine the unit cell parameters and the Bravais lattice.
-
The intensities of the diffraction spots are integrated.
-
Corrections are applied for factors such as Lorentz and polarization effects, and absorption.
-
-
Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the heavier atoms (Cu and F).
-
The positions of the lighter atoms (O and H) are located from difference Fourier maps.
-
The structural model is refined using least-squares methods to minimize the difference between the observed and calculated structure factors.
-
Theoretical Modeling of the Structure
While extensive experimental data for CuF₂·2H₂O is available, specific theoretical modeling studies on this dihydrate are not prominently featured in the literature. However, the structure can be effectively modeled using computational chemistry methods, primarily Density Functional Theory (DFT).
Theoretical Approach
A typical theoretical study of the CuF₂·2H₂O structure would involve the following workflow:
Computational Details
For a compound like CuF₂·2H₂O, DFT calculations would be performed using a periodic boundary condition approach to model the crystalline solid state.
-
Functional: A common choice for transition metal complexes is a hybrid functional like B3LYP, or a GGA functional such as PBE.
-
Basis Set: A basis set like 6-311++G(d,p) would be appropriate for providing a good balance between accuracy and computational cost. For the copper atom, a basis set with effective core potentials might be used.
-
Geometry Optimization: The atomic positions and the unit cell parameters would be allowed to relax until a minimum energy structure is found.
Conclusion
The crystal structure of this compound is well-characterized experimentally by single-crystal X-ray diffraction, revealing a monoclinic unit cell and a distorted octahedral coordination for the copper(II) ion. While specific theoretical studies on this hydrated complex are sparse, the application of Density Functional Theory provides a robust framework for its computational modeling. The synergy between experimental data and theoretical calculations is essential for a complete understanding of the structure-property relationships in this and similar materials. Future computational work in this area would be valuable for validating experimental findings and providing deeper insights into the electronic structure and bonding of this compound.
References
Methodological & Application
Application Notes and Protocols for the Fluorination of Aromatic Hydrocarbons Using Copper-Based Reagents
For the attention of: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of the use of copper-based systems in the fluorination of aromatic hydrocarbons. While the direct application of copper(II) fluoride dihydrate (CuF₂·2H₂O) as a primary fluorinating agent in solution-phase aromatic fluorination is not widely documented in scientific literature, this document will detail established copper-mediated methods that are of significant interest for the synthesis of fluorinated aromatic compounds, which are crucial in pharmaceuticals, agrochemicals, and materials science.
Introduction to Copper-Mediated Aromatic Fluorination
The introduction of a fluorine atom into an aromatic ring can significantly alter a molecule's biological and chemical properties. Copper-mediated fluorination has emerged as a promising alternative to traditional methods like the Balz-Schiemann reaction, offering milder reaction conditions and broader functional group tolerance. These reactions typically involve a copper catalyst or mediator and a nucleophilic fluoride source to fluorinate pre-functionalized arenes, such as aryl halides and arylboron compounds.
A key challenge in copper-catalyzed fluorination is the nature of the copper-fluoride species. Copper(I) fluoride is known to be unstable and can disproportionate to copper(0) and copper(II) fluoride (CuF₂).[1] This instability has led to the development of systems where the active copper-fluoride species is generated in situ from a more stable copper(I) or copper(II) precursor and a fluoride salt.
Fluorination of Aryl Halides
The copper-mediated fluorination of aryl halides, particularly aryl iodides, is a notable method for the synthesis of fluoroarenes. These reactions often require a copper(I) source and a fluoride salt, such as silver fluoride (AgF).
Experimental Protocol: Copper-Mediated Fluorination of Aryl Iodides
This protocol is adapted from the work of Hartwig and colleagues.[1]
Reagents:
-
Aryl iodide
-
(t-BuCN)₂CuOTf (Copper(I) trifluoromethanesulfonate bis(tert-butyl cyanide) complex)
-
Silver Fluoride (AgF)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a nitrogen-filled glovebox, add the aryl iodide (0.1 mmol, 1.0 equiv), (t-BuCN)₂CuOTf (0.2 mmol, 2.0 equiv), and AgF (0.1 mmol, 1.0 equiv) to a 4 mL vial equipped with a stir bar.
-
Add anhydrous DMF (0.5 mL) to the vial.
-
Seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a preheated oil bath at 140 °C.
-
Stir the reaction mixture for 22 hours.
-
After cooling to room temperature, the reaction mixture can be analyzed by GC or NMR spectroscopy to determine the yield. For isolation, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate), filtered to remove insoluble salts, and purified by column chromatography.
Representative Data: Fluorination of Aryl Iodides
The following table summarizes the yields for the fluorination of various aryl iodides using the protocol described above.
| Entry | Aryl Iodide Substrate | Product | Yield (%)[1] |
| 1 | 4-Iodoacetophenone | 4-Fluoroacetophenone | 85 |
| 2 | Methyl 4-iodobenzoate | Methyl 4-fluorobenzoate | 82 |
| 3 | 4-Iodonitrobenzene | 4-Fluoronitrobenzene | 75 |
| 4 | 1-Iodo-4-methoxybenzene | 1-Fluoro-4-methoxybenzene | 78 |
| 5 | 2-Iodotoluene | 2-Fluorotoluene | 95 |
Proposed Mechanistic Pathway
The reaction is proposed to proceed through a Cu(I)/Cu(III) catalytic cycle.
Caption: Proposed mechanism for the copper-mediated fluorination of aryl iodides.
Fluorination of Arylboron Compounds
Arylboronic acids and their esters are versatile substrates for copper-mediated fluorination, offering a complementary approach to the use of aryl halides. These reactions can proceed under mild conditions and tolerate a wide range of functional groups.
Experimental Protocol: Copper-Mediated Fluorination of Arylboronate Esters
This protocol is based on the work of Sanford and colleagues.[2]
Reagents:
-
Arylboronate ester
-
Cu(OTf)₂ (Copper(II) trifluoromethanesulfonate)
-
Pyridine
-
Potassium fluoride (KF)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a reaction vessel, add the arylboronate ester (0.2 mmol, 1.0 equiv), Cu(OTf)₂ (0.4 mmol, 2.0 equiv), and KF (0.4 mmol, 2.0 equiv).
-
Add anhydrous DMF (2 mL) and pyridine (0.8 mmol, 4.0 equiv).
-
Seal the vessel and heat the mixture at 60 °C for 18-24 hours.
-
After cooling, the reaction can be quenched with water and extracted with an organic solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Representative Data: Fluorination of Arylboronate Esters
| Entry | Arylboronate Ester Substrate | Product | Yield (%)[2] |
| 1 | 4-Acetylphenylboronic acid pinacol ester | 4-Fluoroacetophenone | 75 |
| 2 | 4-(Methoxycarbonyl)phenylboronic acid pinacol ester | Methyl 4-fluorobenzoate | 80 |
| 3 | 4-Nitrophenylboronic acid pinacol ester | 4-Fluoronitrobenzene | 68 |
| 4 | 4-Methoxyphenylboronic acid pinacol ester | 1-Fluoro-4-methoxybenzene | 72 |
| 5 | 2-Methylphenylboronic acid pinacol ester | 2-Fluorotoluene | 73 |
Proposed Mechanistic Pathway
The fluorination of arylboron compounds is thought to involve a Cu(II) species that undergoes transmetalation with the arylboron reagent, followed by reductive elimination to form the C-F bond.
Caption: Proposed pathway for the copper-mediated fluorination of arylboronate esters.
Safety and Handling
-
Copper salts can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Fluoride sources such as AgF and KF are toxic and corrosive. Avoid inhalation of dust and contact with skin and eyes.
-
Anhydrous solvents are required for these reactions. Ensure proper handling and storage to avoid moisture contamination.
-
Reactions should be carried out in a well-ventilated fume hood.
Conclusion
While the direct use of CuF₂·2H₂O for aromatic fluorination in solution is not a well-established method, copper-mediated protocols utilizing other copper sources and fluoride salts provide effective means to synthesize valuable fluoroarenes from readily available starting materials. The protocols detailed in these notes for the fluorination of aryl halides and arylboron compounds offer reliable and versatile methods for researchers in synthetic and medicinal chemistry. Further research may yet uncover conditions where CuF₂·2H₂O can be effectively employed as a primary fluorinating agent.
References
Application Notes: Copper(II) Fluoride Dihydrate in High-Energy Batteries
Introduction
Copper(II) fluoride (CuF2), particularly in its hydrated forms, is a compelling cathode material for next-generation high-energy lithium-ion batteries. It boasts a high theoretical specific capacity of 528 mAh/g and a high theoretical operating voltage of 3.55 V, resulting in a remarkable theoretical energy density of 1874 Wh/kg.[1][2][3][4] These attributes position it as a promising candidate to surpass the energy densities of conventional intercalation-based cathode materials.[1] However, the practical application of copper(II) fluoride has been historically hindered by significant challenges, including poor cycling stability and rapid capacity fading.[5][6][7][8] Recent research has focused on understanding and mitigating these issues, paving the way for its potential use in high-energy storage systems.
The primary energy storage mechanism in a CuF2-based battery is a conversion reaction, where copper(II) fluoride reacts with lithium ions to form copper metal and lithium fluoride (LiF) during discharge, and theoretically reverses upon charging.[5][9] However, the dissolution of copper ions into the electrolyte during cycling has been a major contributor to its poor reversibility.[1][5][6][7][10] Additionally, the inherent low electronic conductivity of CuF2, stemming from the highly ionic nature of the Cu-F bond, poses another significant challenge.[1][5][6][7]
This document provides detailed application notes and experimental protocols for researchers and scientists working on the development of high-energy batteries utilizing copper(II) fluoride dihydrate. It summarizes key performance data, outlines methodologies for material synthesis and electrode fabrication, and provides protocols for electrochemical characterization.
Data Presentation
The electrochemical performance of copper(II) fluoride-based cathodes is highly dependent on factors such as particle size, the use of conductive additives, binders, and the composition of the electrolyte. The following tables summarize key quantitative data from various studies to provide a comparative overview.
Table 1: Electrochemical Performance of Copper(II) Fluoride-Based Cathodes
| Active Material | Binder | Electrolyte | Initial Discharge Capacity (mAh/g) | Capacity Retention | Cycling Conditions | Reference |
| Hydrated CuF2 (H-CuF2) | Sodium Alginate (SA) | 4 M LiClO4 in EC/PC | - | 420.4 mAh/g after 50 cycles | 0.05 C | [10][11] |
| Anhydrous CuF2 | Polyvinylidene fluoride (PVDF) | - | - | Faded rapidly to 104.5 mAh/g after 5 cycles | 0.05 C | [11] |
| Hydrated CuF2 (H-CuF2) | Polyvinylidene fluoride (PVDF) | - | - | 148.6 mAh/g after 50 cycles | 0.05 C | [11] |
| Anhydrous CuF2 (~8 nm) | - | - | 468 mAh/g (1st cycle) | Rapid fade | - | [8][12] |
| Anhydrous CuF2 (~12 nm) | - | - | 353 mAh/g (1st cycle) | Rapid fade | - | [8][12] |
| CuF2 Thin Film | - | - | 544 mAh/g (reversible) | - | 1.0 - 4.0 V | [9] |
| CuF2-Ketjen Black Nanocomposite | - | Fluorinated High-Concentration (FHC) | - | 228 mAh/g after 30 cycles | - | [4] |
Table 2: Theoretical vs. Achieved Performance of Copper(II) Fluoride
| Parameter | Theoretical Value | Achieved Value (Example) | Reference |
| Specific Capacity | 528 mAh/g | 544 mAh/g (thin film) | [1][2][3][4][9] |
| Operating Voltage | 3.55 V vs. Li/Li+ | ~2.7 V (anhydrous), ~2.0 V (hydrated) | [8][12] |
| Energy Density | 1874 Wh/kg | ~1009.1 Wh/kg (H-CuF2-SA) | [1][10][11] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound, cathode fabrication, and electrochemical testing.
Protocol 1: Synthesis of this compound (CuF2·2H2O)
This protocol is based on the aqueous precipitation method.
Materials:
-
Copper(II) carbonate (CuCO3)
-
Hydrofluoric acid (HF), 48% aqueous solution
-
Ethanol
-
Deionized water
-
Sulfuric acid (H2SO4) for desiccation
Procedure:
-
In a fume hood, carefully add copper(II) carbonate to a hydrofluoric acid solution at room temperature until no more solid dissolves, indicating the solution is saturated.
-
Stir the solution for 1-2 hours to ensure complete reaction.
-
Filter the resulting precipitate of this compound crystals.
-
Wash the collected crystals with ethanol to remove excess water and unreacted reagents.
-
Dry the crystals in a desiccator over concentrated sulfuric acid to remove surface moisture.
Caution: Hydrofluoric acid is extremely corrosive and toxic. All work must be conducted in a suitable fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
Protocol 2: Cathode Fabrication
This protocol describes the preparation of a this compound cathode using a sodium alginate binder, which has shown improved performance.[10][11]
Materials:
-
This compound (CuF2·2H2O), synthesized as per Protocol 1
-
Super P carbon black (conductive additive)
-
Sodium alginate (binder)
-
Deionized water (solvent)
-
Aluminum foil (current collector)
Procedure:
-
Prepare the cathode slurry by mixing the active material (CuF2·2H2O), Super P carbon black, and sodium alginate in a weight ratio of 70:20:10.
-
Add deionized water to the mixture and stir vigorously using a magnetic stirrer or a planetary mixer until a homogeneous slurry is formed. The use of water as a solvent with the sodium alginate binder can lead to the formation of a hydrated CuF2 (H-CuF2) electrode.[11]
-
Coat the slurry onto an aluminum foil current collector using a doctor blade with a typical thickness of 100-200 µm.
-
Dry the coated electrode in a vacuum oven at 80-100°C for 12 hours to remove the solvent.
-
Punch out circular electrodes of a desired diameter (e.g., 12 mm) for coin cell assembly.
Protocol 3: Coin Cell Assembly and Electrochemical Testing
This protocol outlines the assembly of a 2032-type coin cell and the subsequent electrochemical characterization.
Materials:
-
CuF2·2H2O cathode (prepared as per Protocol 2)
-
Lithium metal foil (anode)
-
Celgard 2400 or similar microporous membrane (separator)
-
Electrolyte: 1 M LiPF6 in a 1:1 (v/v) mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC). For improved performance, a 4 M LiClO4 in EC/PC electrolyte can be used with sodium alginate binders.[10][11]
-
2032 coin cell components (casings, spacers, springs)
-
Argon-filled glovebox
Procedure:
-
All cell assembly steps must be performed in an argon-filled glovebox with low oxygen and moisture levels (<1 ppm).
-
Place the prepared cathode at the bottom of the coin cell casing.
-
Add a few drops of electrolyte to wet the cathode surface.
-
Place the separator on top of the cathode.
-
Add a few more drops of electrolyte to wet the separator.
-
Place the lithium metal anode on top of the separator.
-
Add a spacer and a spring on top of the anode.
-
Place the top cap of the coin cell and crimp it securely using a coin cell crimper.
-
Let the assembled cell rest for several hours to ensure complete electrolyte wetting.
Electrochemical Testing:
-
Galvanostatic Cycling: Cycle the cells at various C-rates (e.g., C/20, C/10, 1C) within a voltage window of 1.0 V to 4.0 V. A C-rate of 1C corresponds to a full discharge in one hour.
-
Cyclic Voltammetry (CV): Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) within the same voltage window to identify the redox peaks corresponding to the conversion reaction.
-
Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements at different states of charge to analyze the charge transfer resistance and ionic conductivity within the cell.
Visualizations
Electrochemical Conversion Mechanism of Copper(II) Fluoride
The following diagram illustrates the conversion reaction mechanism of a CuF2 cathode in a lithium-ion battery during the first discharge and charge cycle.
Caption: Electrochemical conversion pathway of CuF2.
Experimental Workflow for CuF2 Battery Development
This diagram outlines the typical experimental workflow from material synthesis to battery performance evaluation.
Caption: Workflow for CuF2 battery research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive Study of the CuF2 Conversion Reaction Mechanism in a Lithium Ion Battery [repository.cam.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 8. Novel Synthesis of Anhydrous and Hydroxylated CuF2 Nanoparticles and Their Potential for Lithium Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Super-Reversible CuF2 Cathodes Enabled by Cu2+ -Coordinated Alginate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 12. Novel Synthesis of Anhydrous and Hydroxylated CuF2 Nanoparticles and Their Potential for Lithium Ion Batteries. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Copper(II) Fluoride Dihydrate as a Lewis Acid Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of copper(II) fluoride dihydrate (CuF₂·2H₂O) as a versatile and efficient Lewis acid catalyst in key organic transformations. The protocols are intended to be a starting point for laboratory experimentation and can be adapted and optimized for specific substrates and reaction scales.
Chan-Lam-Evans Coupling for Diaryl Ether Synthesis
Copper(II) fluoride has been demonstrated as a highly effective promoter for the Chan-Lam-Evans coupling reaction, facilitating the synthesis of diaryl ethers from phenols and arylboronic acids. It often provides higher yields and shorter reaction times compared to the traditionally used copper(II) acetate.[1][2] The fluoride ions are hypothesized to assist in the crucial transmetalation step by facilitating the cleavage of the boron-carbon bond.[1][2]
Quantitative Data Summary
The following table summarizes the comparative performance of CuF₂ and Cu(OAc)₂ in the synthesis of various diaryl ethers.
| Entry | Phenol | Arylboronic Acid | Promoter | Yield (%)[1] |
| 1 | Phenol | Phenylboronic acid | Cu(OAc)₂ | 75 |
| 2 | Phenol | Phenylboronic acid | CuF₂ | 85 |
| 3 | 4-Bromophenol | Phenylboronic acid | Cu(OAc)₂ | 45 |
| 4 | 4-Bromophenol | Phenylboronic acid | CuF₂ | 82 |
| 5 | 3-Ethoxy-4-hydroxybenzaldehyde | Phenylboronic acid | Cu(OAc)₂ | 30 |
| 6 | 3-Ethoxy-4-hydroxybenzaldehyde | Phenylboronic acid | CuF₂ | 78 |
| 7 | 4-Nitrophenol | Phenylboronic acid | Cu(OAc)₂ | 55 |
| 8 | 4-Nitrophenol | Phenylboronic acid | CuF₂ | 72 |
| 9 | 2,6-Dimethylphenol | 2-Methylphenylboronic acid | Cu(OAc)₂ | <5 |
| 10 | 2,6-Dimethylphenol | 2-Methylphenylboronic acid | CuF₂ | 65 |
Experimental Protocol
General Procedure for the CuF₂-Promoted Chan-Lam-Evans Coupling:
-
To a round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 mmol), arylboronic acid (1.5 mmol), and this compound (1.0 mmol).
-
Add dichloromethane (CH₂Cl₂) as the solvent (10 mL).
-
Add pyridine (2.0 mmol) to the mixture. Pyridine acts as both a ligand and a base.[1]
-
Stir the reaction mixture at room temperature and open to the air.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, dilute the mixture with CH₂Cl₂ and wash with 1 M HCl to remove pyridine and excess copper salts.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Logical Relationship Diagram
Caption: Workflow for CuF₂-Promoted Chan-Lam-Evans Coupling.
Deoxyfluorination of Alcohols
Copper(II) fluoride, when used in conjunction with an activating agent such as N,N'-diisopropylcarbodiimide (DIC), serves as an effective nucleophilic fluoride source for the deoxyfluorination of primary and secondary alcohols.[3][4][5] This method is proposed to proceed through the in situ formation of an O-alkylisourea adduct, which is then activated by CuF₂, facilitating a chelate-driven fluoride transfer from a hydrated Cu(II)F species.[6][7]
Quantitative Data Summary
The following table presents the yields for the deoxyfluorination of a range of alcohol substrates using the CuF₂/DIC system.
| Entry | Alcohol Substrate | Product | Yield (%)[7] |
| 1 | 4-Phenylbutan-1-ol | 1-Fluoro-4-phenylbutane | 85 |
| 2 | Cinnamyl alcohol | (3-Fluoroprop-1-en-1-yl)benzene | 78 |
| 3 | Geraniol | 1-Fluoro-3,7-dimethylocta-2,6-diene | 65 |
| 4 | 1-Adamantylmethanol | 1-(Fluoromethyl)adamantane | 72 |
| 5 | (S)-(-)-2-Methyl-1-butanol | (S)-1-Fluoro-2-methylbutane | 68 |
| 6 | 2-(4-Methoxyphenyl)ethanol | 1-(2-Fluoroethyl)-4-methoxybenzene | 91 |
| 7 | 3-Phenylpropan-1-ol | 1-Fluoro-3-phenylpropane | 88 |
| 8 | Octan-1-ol | 1-Fluorooctane | 75 |
Experimental Protocol
General Procedure for the Deoxyfluorination of Alcohols using CuF₂/DIC:
-
To a solution of the alcohol (1.0 mmol) in cyclopentyl methyl ether (CPME, 5 mL) in a reaction vial, add N,N'-diisopropylcarbodiimide (DIC, 1.5 mmol).
-
Stir the mixture at a specified temperature (e.g., 80 °C) for a designated time to allow for the formation of the O-alkylisourea intermediate.
-
In a separate vial, prepare a suspension of this compound (2.0 mmol) in water (1 mL).
-
After the initial activation period, add the aqueous suspension of CuF₂·2H₂O to the reaction mixture containing the O-alkylisourea.
-
Continue stirring the reaction at the elevated temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkyl fluoride.
Signaling Pathway Diagram
Caption: Proposed Mechanism for CuF₂-Catalyzed Deoxyfluorination.
Synthesis of Nitrogen-Containing Heterocycles (Potential Application)
While various copper salts are widely employed as catalysts for the synthesis of nitrogen-containing heterocycles such as imidazoles, specific and detailed protocols for the use of this compound in this context are not as extensively documented in the reviewed literature. However, given the demonstrated Lewis acidity of CuF₂, it is a promising candidate for catalyzing such transformations.
The general approach for the copper-catalyzed synthesis of 2,4,5-trisubstituted imidazoles involves a one-pot, three-component reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate. Researchers are encouraged to explore the use of CuF₂·2H₂O as a catalyst in this reaction, potentially offering advantages in terms of reactivity, selectivity, or reaction conditions.
Proposed Experimental Protocol (Adaptable)
General Procedure for the Synthesis of 2,4,5-Trisubstituted Imidazoles:
-
In a round-bottom flask, combine the 1,2-dicarbonyl compound (e.g., benzil, 1.0 mmol), the aldehyde (1.0 mmol), ammonium acetate (2.5 mmol), and a catalytic amount of this compound (e.g., 10 mol%).
-
Add a suitable solvent (e.g., ethanol or a solvent-free microwave irradiation approach can be explored).
-
Heat the reaction mixture with stirring (e.g., reflux or microwave irradiation).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,4,5-trisubstituted imidazole.
Experimental Workflow Diagram
Caption: Proposed Workflow for CuF₂-Catalyzed Imidazole Synthesis.
Disclaimer: The provided protocols are for informational purposes and should be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions. Reaction conditions may require optimization for different substrates.
References
- 1. pp.bme.hu [pp.bme.hu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Deoxyfluorination with CuF2 : Enabled by Using a Lewis Base Activating Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: The Role of Copper(II) Fluoride Dihydrate in the Synthesis of Fluorinated Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated polymers are a critical class of materials in numerous high-technology sectors, including pharmaceuticals, agrochemicals, and advanced materials, owing to their exceptional thermal stability, chemical resistance, and unique surface properties.[1] The synthesis of these polymers often involves specialized catalysts and reagents to control the incorporation of fluorine and the resulting polymer architecture. Copper(II) fluoride dihydrate (CuF₂·2H₂O) is a versatile inorganic compound that serves as a valuable reagent in fluorine chemistry.[1][2] While its primary application has been in areas such as the synthesis of fluorinated organic compounds and ceramics, its potential role in the synthesis of fluorinated polymers is an emerging area of interest.[1][2] This document provides an overview of the potential applications of this compound in this field, including hypothetical protocols and expected outcomes based on established principles of polymerization.
Copper-mediated polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), have been explored for the synthesis of fluorinated polymers.[3] However, the activation of carbon-fluorine (C-F) bonds by copper catalysts presents significant challenges. Studies have shown that while copper(I) complexes can react with active fluorinated initiators, the subsequent deactivation by the resulting fluoride-copper(II) species is slow, which can limit the conversion and control over the polymerization process.[4] This suggests that copper(II) fluoride may play a more significant role as a fluoride source or as a component of the catalyst system rather than a direct initiator in its dihydrate form.
Hypothetical Application: Synthesis of Poly(vinylidene fluoride) (PVDF)
This section outlines a hypothetical experimental protocol for the synthesis of PVDF using a copper-mediated system where this compound could act as a key component of the catalytic system, potentially influencing the equilibrium between active and dormant species.
Experimental Workflow
References
Application Notes and Protocols for Reactions Catalyzed by Copper(II) Fluoride Dihydrate (CuF₂·2H₂O)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental data for organic reactions catalyzed by copper(II) fluoride dihydrate (CuF₂·2H₂O) and related copper fluoride systems. The methodologies outlined are applicable to a range of transformations, including C-N cross-coupling, N-vinylation, and deoxyfluorination reactions, which are pivotal in the synthesis of pharmaceuticals and other bioactive molecules.
CuF₂-Catalyzed C-N Cross-Coupling and N-Vinylation Reactions
Copper(II) fluoride, in conjunction with various ligands and solvents, serves as an effective catalyst for the formation of carbon-nitrogen bonds. These methods are advantageous due to the low cost and toxicity of copper compared to other transition metals.
Application Note: Chan-Lam Type N-Arylation of Amides and Amines
An efficient copper-catalyzed Chan-Lam type N-arylation of amides, sulfonamides, urea, azoles, and amines has been demonstrated using a CuF₂/DMSO catalytic system with aryl(trimethoxy)silanes. A key feature of this protocol is that it operates under base- and ligand-free conditions, with CuF₂ serving a dual role as both a catalyst and a desilylating agent to cleave the aryl-silane bond[1]. This method shows high efficiency and compatibility with a broad range of functional groups, making it valuable for the late-stage modification of drug molecules and the synthesis of agrochemicals[1].
Application Note: N-Vinylation of Amides and Azoles
The CuF₂/DMAP (4-dimethylaminopyridine) system has been identified as an excellent catalyst for the N-vinylation of amides and azoles using vinylsilanes. This reaction proceeds at room temperature and does not require an external fluoride source[2][3][4][5]. The protocol is particularly valuable for the synthesis of N-vinyl monomers, which are precursors to water-soluble polymers with applications in drug delivery and biotechnology[2][3]. Mechanistic studies suggest the formation of a reactive intermediate, [Cu(DMAP)₄Cl₂], and highlight the dual role of DMAP as both a ligand and a base[2][4].
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed N-Arylation of Amides with Aryl Iodides [6]
This protocol is adapted from a general method for copper-catalyzed N-arylation and is applicable to CuF₂ systems with appropriate modifications.
-
Materials:
-
Amide (10 mmol)
-
Aryl iodide (12 mmol)
-
Copper(I) iodide (CuI) (0.5 mmol) - Note: CuF₂ can be substituted, potentially requiring optimization of catalyst loading.
-
Ligand (e.g., (S)-N-methylpyrrolidine-2-carboxylate) (1 mmol)
-
Potassium phosphate (K₃PO₄) (10 mmol)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (10 mL)
-
Ethyl acetate (EtOAc)
-
Celite
-
Argon or Nitrogen gas supply
-
Reaction vessel
-
-
Procedure:
-
To a dry reaction vessel, add the amide (10 mmol), K₃PO₄ (10 mmol), ligand (1 mmol), and CuI (0.5 mmol).
-
Seal the vessel and purge with argon or nitrogen gas.
-
Add aryl iodide (12 mmol) and anhydrous DMSO (10 mL) to the mixture at room temperature under an inert atmosphere.
-
Stir the mixture at 110 °C for 5 hours.
-
After cooling to room temperature, dilute the mixture with EtOAc.
-
Filter the mixture through a pad of Celite, eluting with additional EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel chromatography.
-
Protocol 2: Optimized N-Vinylation of Amides using CuF₂/DMAP [3]
This protocol is based on the optimized conditions for the CuF₂/DMAP catalyzed N-vinylation of amides with vinylsilane.
-
Materials:
-
Amide/Azole (1.0 equiv)
-
Vinyl(trimethoxy)silane (1.5 equiv)
-
CuF₂ (20 mol %)
-
DMAP (2.0 equiv)
-
1,2-Dichloroethane (DCE)
-
Reaction vessel
-
-
Procedure:
-
In a reaction vessel, combine the amide or azole, CuF₂, and DMAP.
-
Add DCE as the solvent.
-
Add the vinyl(trimethoxy)silane to the mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC or GC-MS).
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
-
Quantitative Data
Table 1: Scope of CuF₂-Catalyzed C-N Cross-Coupling of Aryl Silanes with Various Nucleophiles [1]
| Entry | Nucleophile | Aryl(trimethoxy)silane | Product | Yield (%) |
| 1 | Benzamide | Phenyl(trimethoxy)silane | N-Phenylbenzamide | 92 |
| 2 | 4-Methylbenzamide | Phenyl(trimethoxy)silane | 4-Methyl-N-phenylbenzamide | 95 |
| 3 | 4-Methoxybenzamide | Phenyl(trimethoxy)silane | 4-Methoxy-N-phenylbenzamide | 94 |
| 4 | 4-Chlorobenzamide | Phenyl(trimethoxy)silane | 4-Chloro-N-phenylbenzamide | 89 |
| 5 | Benzenesulfonamide | Phenyl(trimethoxy)silane | N-Phenylbenzenesulfonamide | 85 |
| 6 | Imidazole | Phenyl(trimethoxy)silane | 1-Phenyl-1H-imidazole | 78 |
| 7 | Aniline | Phenyl(trimethoxy)silane | Diphenylamine | 72 |
Reaction conditions: Nucleophile (1.0 equiv.), aryl(trimethoxy)silane (1.5 equiv.), CuF₂ (20 mol %), DMSO, 50 °C, air, 8–24 h.
Visualizations
Caption: Workflow for CuF₂-Catalyzed N-Arylation.
Caption: Proposed Catalytic Cycle for N-Vinylation.
Deoxyfluorination of Alcohols using CuF₂
Deoxyfluorination is a crucial transformation for introducing fluorine atoms into organic molecules, a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Copper(II) fluoride provides a simple and effective reagent for this purpose.
Application Note
A straightforward method for the deoxyfluorination of primary and secondary alcohols has been developed using CuF₂. The process involves the in situ activation of the alcohol with an O-alkylisourea adduct, which then undergoes nucleophilic fluoride transfer[7][8][9]. This strategy overcomes the generally low reactivity of metal fluorides in deoxyfluorination reactions[9]. The reaction shows good functional group tolerance and can be applied to a range of substrates[8][10].
Experimental Protocol
Protocol 3: General Procedure for Deoxyfluorination of Alcohols [7][11]
-
Materials:
-
Alcohol (1.0 mmol)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.2 mmol)
-
CuF₂ (1.5 mmol)
-
Solvent (e.g., cyclopentyl methyl ether - CPME)
-
Reaction vessel
-
-
Procedure:
-
To a reaction vessel containing the alcohol (1.0 mmol), add the solvent.
-
Add N,N'-diisopropylcarbodiimide (DIC) (1.2 mmol) to the solution to form the O-alkylisourea adduct in situ.
-
Add CuF₂ (1.5 mmol) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling, filter the reaction mixture to remove solid residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Quantitative Data
Table 2: Substrate Scope for the Deoxyfluorination of Alcohols using CuF₂ [8][10]
| Entry | Alcohol Substrate | Product | Yield (%) |
| 1 | 1-Phenylethanol | (1-Fluoroethyl)benzene | 75 |
| 2 | 4-Phenyl-2-butanol | 1-Fluoro-3-phenylbutane | 82 |
| 3 | Cinnamyl alcohol | (3-Fluoroprop-1-en-1-yl)benzene | 65 |
| 4 | 1-(4-Bromophenyl)ethanol | 1-(1-Fluoroethyl)-4-bromobenzene | 78 |
| 5 | Octan-2-ol | 2-Fluorooctane | 68 |
Reaction conditions are based on the general protocol and may require optimization for specific substrates.
Visualization
Caption: Workflow for Deoxyfluorination of Alcohols.
Safety Precautions
-
Copper compounds can be toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reactions should be carried out in a well-ventilated fume hood.
-
Fluoride-containing compounds are corrosive and toxic. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CuF2/DMAP-Catalyzed N-Vinylation: Scope and Mechanistic Study [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CuF2/DMAP-Catalyzed N-Vinylation: Scope and Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. osti.gov [osti.gov]
Application Notes and Protocols: Copper(II) Fluoride Dihydrate in Ceramic and Enamel Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of copper(II) fluoride dihydrate (CuF₂·2H₂O) in the production of ceramics and enamels. Due to a lack of specific published glaze and enamel formulations utilizing this compound, the following protocols are based on the established roles of copper compounds as colorants and fluoride compounds as fluxes in ceramic technology. The information is intended to guide researchers in developing novel ceramic and enamel formulations.
Introduction
This compound is a blue crystalline solid with potential applications in ceramics and enamels as both a colorant and a fluxing agent.[1] While copper is a well-known colorant in glazes, producing a range of colors from greens and turquoises in oxidation to reds in reduction, fluoride compounds are recognized for their ability to lower the melting point of glazes and enamels.[2][3][4] The dual functionality of this compound makes it a candidate for creating unique glaze effects, particularly at lower firing temperatures.
Chemical and Physical Properties:
| Property | Value |
| Chemical Formula | CuF₂·2H₂O |
| Molar Mass | 137.57 g/mol |
| Appearance | Blue crystalline powder |
| Melting Point | Decomposes |
| Solubility in Water | Slightly soluble |
Theoretical Application in Ceramic Glazes
This compound can be theoretically incorporated into ceramic glaze formulations to act as both a colorant and a flux. Its decomposition upon heating is a critical factor in its behavior within a glaze.
Role as a Colorant
The copper(II) ion is a potent colorant in ceramic glazes. In an oxidizing atmosphere, it typically produces a range of green to turquoise colors.[3] The final color is influenced by the base glaze composition, particularly the presence of alkaline fluxes and the alumina-to-silica ratio. In a reducing atmosphere, copper can produce red hues, famously known as copper reds.[5]
Role as a Flux
Fluoride compounds are known to be active fluxes, reducing the melting temperature of silicate glasses.[4] This property is particularly useful in low-fire glaze formulations, allowing for a well-melted, glossy surface at temperatures where traditional fluxes may not be as effective. The fluorine from this compound is expected to contribute to the overall fluxing action of the glaze.
Thermal Decomposition
The thermal decomposition of this compound is a key aspect of its use in ceramics. Studies have shown that it undergoes a multi-stage decomposition. Initially, it loses water and some fluorine to form a copper hydroxyfluoride compound. At higher temperatures, this further decomposes to copper(II) oxide (CuO) and other copper-fluorine compounds.[6][7] This decomposition pathway releases copper oxide, the primary colorant, and fluoride, which acts as a flux, directly into the glaze melt during firing.
Experimental Protocols (Theoretical)
The following are theoretical protocols for incorporating this compound into a low-fire transparent glaze. These are starting points for experimentation and should be tested on a small scale before application to larger pieces.
Preparation of a Base Low-Fire Clear Glaze
A simple, fritted, low-fire clear glaze is a suitable starting point for testing the effects of this compound. Frits are pre-melted glass powders that provide a stable and reliable base.
Table 1: Theoretical Low-Fire Clear Glaze Base Recipe (Cone 06-04)
| Material | Percentage (%) | Purpose |
| Ferro Frit 3124 | 80 | Primary flux and glass-former |
| Kaolin (EPK) | 15 | Alumina source (stabilizer), suspender |
| Silica (Flint) | 5 | Glass-former |
| Total | 100 |
Incorporation of this compound
Additions of this compound can be made to the base glaze to test for color and fluxing effects. It is recommended to start with small percentages and conduct a line blend to observe the changes.
Table 2: Test Additions of this compound to Base Glaze
| Test Batch | Base Glaze (g) | This compound (g) | Percentage of CuF₂·2H₂O |
| 1 | 100 | 1 | 1% |
| 2 | 100 | 2 | 2% |
| 3 | 100 | 3 | 3% |
| 4 | 100 | 4 | 4% |
| 5 | 100 | 5 | 5% |
Glaze Preparation and Application
-
Weighing: Accurately weigh all dry materials using a calibrated scale.
-
Mixing:
-
Place the weighed dry ingredients in a container.
-
Gradually add water while stirring until a smooth, consistent slurry with the consistency of heavy cream is achieved.
-
For better suspension, a small amount of a suspending agent like bentonite (e.g., 2% of the dry weight) can be added.
-
-
Sieving: Pass the glaze slurry through an 80-mesh sieve to ensure a homogenous mixture and remove any large particles.
-
Application:
-
Apply the glaze to bisque-fired test tiles.
-
Application can be done by dipping, brushing, or spraying. Aim for a consistent thickness.
-
Firing
-
Firing Temperature: Fire the test tiles in an electric kiln to Cone 06 (approximately 999°C or 1830°F) or Cone 04 (approximately 1060°C or 1940°F).
-
Firing Cycle: A standard firing schedule for low-fire glazes can be used.
-
Atmosphere: For green and turquoise colors, fire in an oxidizing atmosphere (standard for electric kilns). For experimental copper reds, a reduction atmosphere would be required, which is typically achieved in a gas kiln.
Expected Results and Special Effects
-
Color: Increasing percentages of this compound are expected to produce a progression of green to turquoise colors in an oxidation firing. The fluoride may influence the final hue, potentially leading to brighter or more varied tones compared to copper carbonate or oxide alone.
-
Melt and Surface Quality: The fluxing action of the fluoride should result in a well-melted, glossy glaze at low temperatures. At higher concentrations, the glaze may become more fluid, which could lead to running. Careful observation of the melt is necessary.
-
Special Effects: The release of gases during the decomposition of this compound could potentially create interesting surface textures, such as small bubbles or variations in the glaze surface. The reactivity of fluorine might also lead to unique interactions with the underlying clay body or other glaze components.
Application in Enamels
The principles of using this compound in ceramic glazes can be extended to enameling on metal. Enamels are essentially low-melting glasses formulated to adhere to a metal substrate.
Theoretical Enamel Formulation
This compound could be added to a clear, low-temperature enamel frit to introduce color and potentially lower the firing temperature further.
Table 3: Theoretical Low-Temperature Enamel Test
| Material | Percentage (%) |
| Clear Low-Temperature Enamel Frit | 95-99 |
| This compound | 1-5 |
Enamel Preparation and Application
-
Grinding: Grind the enamel frit and this compound together in a mortar and pestle to a fine powder.
-
Washing (Optional): The mixed powder can be washed with distilled water to remove fine particles and soluble components, which can improve the clarity of the final enamel.
-
Application:
-
Clean the metal surface (e.g., copper) thoroughly to remove any grease or oxides.
-
Apply the powdered enamel to the metal surface. This can be done by sifting the dry powder onto the surface or by applying it as a wet paste with a binder.
-
-
Firing: Fire the enameled piece in a kiln at the recommended temperature for the base enamel frit (typically between 750-850°C or 1382-1562°F). The piece should be fired until the enamel fuses into a smooth, glassy layer.
Visualizations
Caption: Experimental workflow for testing this compound in glazes.
Caption: Thermal decomposition pathway of this compound during firing.
Safety, Handling, and Disposal
This compound is a hazardous substance and must be handled with appropriate safety precautions.
7.1. Hazard Identification
-
Toxicity: Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.
-
Health Effects: Chronic exposure may lead to fluoride poisoning (fluorosis), affecting bones and teeth.
-
Environmental Hazards: Toxic to aquatic life.
7.2. Personal Protective Equipment (PPE)
-
Respiratory Protection: Use a NIOSH-approved respirator for dusts when handling the powder.
-
Eye Protection: Wear chemical safety goggles.
-
Skin Protection: Wear chemical-resistant gloves and protective clothing.
7.3. Handling and Storage
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid creating dust.
-
Store in a tightly sealed container in a cool, dry place away from acids.
7.4. Disposal
-
Dispose of as hazardous waste in accordance with local, state, and federal regulations.
-
Do not allow to enter drains or waterways.
-
Unfired glaze waste containing this compound should be collected and disposed of as hazardous chemical waste. Fired ceramic pieces are generally considered more stable, but leaching tests may be required to determine if they are food safe, particularly with experimental glazes.
Disclaimer: The information provided in these application notes is for research and development purposes only. The theoretical protocols require experimental verification. Users are responsible for conducting their own risk assessments and ensuring compliance with all applicable safety and environmental regulations.
References
- 1. Low Fire Glaze Recipes [ceramicartsnetwork.org]
- 2. prod.cloudfront.making.unsw.edu.au [prod.cloudfront.making.unsw.edu.au]
- 3. Ceramic Glaze Colors - Glaze Recipes and Information [ceramicartsnetwork.org]
- 4. 9 Important Fluxes For Ceramic Glazes, A Summary Of Melting Agents - wood Fire Ceramic [woodfireceramic.com]
- 5. Copper Red Glazes [digitalfire.com]
- 6. osti.gov [osti.gov]
- 7. Thermal studies on halides and basic halides of copper(II) - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
Preparation of Anhydrous Copper(II) Fluoride from Copper(II) Fluoride Dihydrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the recommended methodology for the preparation of anhydrous copper(II) fluoride (CuF₂) from its dihydrate form (CuF₂·2H₂O). The synthesis of high-purity anhydrous CuF₂ is crucial for various applications, including its use as a fluorinating agent in organic synthesis and as a component in high-energy-density batteries. Direct thermal dehydration of the dihydrate in air or an inert atmosphere is not advisable as it leads to the formation of undesirable byproducts such as copper(II) hydroxyfluoride (Cu(OH)F). To circumvent this, the most effective method involves heating the dihydrate in a stream of dry hydrogen fluoride (HF) gas, which prevents hydrolysis and ensures the formation of pure, anhydrous CuF₂.
Experimental Principles
The thermal decomposition of copper(II) fluoride dihydrate in the absence of a fluoride atmosphere proceeds through intermediates, ultimately leading to the formation of copper oxide and other impurities. The presence of a hydrogen fluoride atmosphere suppresses the loss of fluorine and prevents the incorporation of oxygen from water, driving the equilibrium towards the formation of the anhydrous salt.
The overall reaction is:
CuF₂·2H₂O(s) → CuF₂(s) + 2H₂O(g)
This reaction is facilitated by carrying out the process at elevated temperatures in a flow of anhydrous hydrogen fluoride gas.
Data Summary
A comprehensive search of available literature did not yield a complete, validated experimental protocol with specific quantitative data for the dehydration of CuF₂·2H₂O to anhydrous CuF₂. Therefore, the following table is presented as a template. Researchers should meticulously record their experimental parameters to populate this table for internal validation and future reference.
| Parameter | Value | Units | Notes |
| Starting Material Mass | e.g., 5.00 | g | |
| Furnace Temperature | e.g., 400 | °C | Final hold temperature. |
| Temperature Ramp Rate | e.g., 5 | °C/min | |
| Hydrogen Fluoride Flow Rate | e.g., 50-100 | sccm | To be optimized. |
| Reaction Time | e.g., 4 | hours | At final temperature. |
| Product Mass | g | ||
| Yield | % | Calculated | |
| Appearance | White to off-white powder | - | Anhydrous CuF₂ is white. A blue tint may indicate residual hydrate. |
| Characterization Data | See Characterization section. |
Experimental Workflow
The logical workflow for the preparation of anhydrous CuF₂ from the dihydrate is depicted below. This diagram outlines the essential steps from precursor preparation to final product handling.
Caption: Experimental workflow for the preparation of anhydrous CuF₂.
Detailed Experimental Protocol
Materials:
-
This compound (CuF₂·2H₂O)
-
Anhydrous hydrogen fluoride (HF) gas
-
High-purity inert gas (Nitrogen or Argon)
-
HF-compatible reaction tube (e.g., Monel, nickel, or alumina)
-
Tube furnace with temperature controller
-
HF-compatible tubing and mass flow controllers
-
Gas scrubber for HF neutralization (e.g., containing sodium carbonate or calcium hydroxide)
-
Inert atmosphere glovebox
Procedure:
-
Preparation:
-
Place a known quantity of CuF₂·2H₂O into a clean, dry, HF-resistant reaction boat (e.g., nickel or Monel).
-
Insert the reaction boat into the center of the reaction tube.
-
-
Apparatus Setup:
-
Assemble the reaction tube within the tube furnace.
-
Connect the gas inlet to the anhydrous HF and inert gas lines via a manifold equipped with mass flow controllers.
-
Connect the gas outlet to a neutralization scrubber to safely trap unreacted HF gas.
-
Thoroughly leak-check all connections.
-
-
Dehydration Reaction:
-
Begin by purging the system with a steady flow of inert gas (e.g., 50-100 sccm) for at least 30 minutes to remove air and moisture.
-
While maintaining the inert gas flow, begin heating the furnace to the target temperature (e.g., 400 °C) at a controlled ramp rate (e.g., 5 °C/min).
-
Once the target temperature is reached and stable, switch the gas flow from the inert gas to anhydrous hydrogen fluoride at a controlled rate (e.g., 50-100 sccm).
-
Maintain the temperature and HF flow for a set duration (e.g., 4 hours) to ensure complete dehydration.
-
-
Work-up and Product Isolation:
-
After the reaction period, switch the gas flow back to the inert gas while maintaining the furnace temperature for a short period (e.g., 15-30 minutes) to purge the HF from the system.
-
Turn off the furnace and allow the reaction tube to cool to room temperature under a continuous flow of inert gas.
-
Once cooled, stop the inert gas flow and quickly transfer the reaction boat containing the product to an inert atmosphere glovebox to prevent rehydration from atmospheric moisture.
-
-
Product Characterization:
-
Weigh the final product to determine the yield.
-
The product should be a white to off-white powder.
-
Characterize the material to confirm the absence of water and impurities. Recommended techniques include:
-
Powder X-ray Diffraction (PXRD): To confirm the crystal structure of anhydrous CuF₂ and the absence of hydrated or oxide phases.
-
Infrared (IR) Spectroscopy: To verify the absence of O-H stretching bands characteristic of water.
-
Thermogravimetric Analysis (TGA): To confirm the thermal stability and absence of water loss upon heating.
-
-
Safety Precautions
Working with anhydrous hydrogen fluoride is extremely hazardous and requires stringent safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a full-face shield, acid-resistant gloves (e.g., neoprene over nitrile), a lab coat, and closed-toe shoes.
-
Fume Hood: All manipulations involving HF gas must be performed in a well-ventilated fume hood specifically designed for corrosive gases.
-
HF Sensor: An HF gas sensor should be in place to detect any leaks.
-
Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible. A calcium gluconate antidote gel should be readily available in case of skin contact. All personnel must be trained in its proper use.
-
Materials Compatibility: Ensure all components of the reaction setup are compatible with anhydrous HF (e.g., Monel, nickel, stainless steel, Teflon). Avoid using glass or quartz components that can be etched by HF.
-
Gas Scrubbing: The exhaust gas from the reaction must be passed through an appropriate scrubber to neutralize any unreacted HF before venting.
This protocol provides a framework for the preparation of anhydrous CuF₂. The specific parameters may require optimization based on the experimental setup and the desired scale of the reaction. Meticulous adherence to safety procedures is paramount when working with hydrogen fluoride.
Application Notes and Protocols: The Role of CuF2·2H2O in Carrier-Distillation Emission Spectroscopy
Introduction
Carrier-distillation emission spectroscopy is a highly sensitive analytical technique employed for the determination of trace volatile impurities within a non-volatile (refractory) matrix. The fundamental principle of this method involves the selective volatilization of impurity elements from the sample matrix with the aid of a "carrier" substance. The carrier, when heated in a direct current (DC) arc, facilitates the transport of the volatile impurity atoms into the arc plasma for excitation and subsequent spectral analysis, while the bulk of the refractory matrix remains un-volatilized. This selective excitation process minimizes spectral interference from the complex matrix, thereby enhancing the detection limits for the trace analytes.
Copper(II) fluoride dihydrate (CuF₂·2H₂O) can be utilized as a carrier in this analytical technique. Its role is predicated on its thermochemical properties and its ability to promote the fractional distillation of certain impurities from refractory materials such as uranium and thorium oxides. The presence of fluorine in the carrier can facilitate the conversion of impurity oxides into more volatile fluorides, a process that is crucial for their efficient transport into the arc.
Mechanism of Action
The efficacy of CuF₂·2H₂O as a carrier is based on several synergistic effects that occur at the high temperatures of the DC arc:
-
Generation of a Halogenating Atmosphere: Upon heating, CuF₂·2H₂O decomposes, releasing water vapor and reactive fluorine species. This creates a localized fluorinating atmosphere within the electrode crater.
-
Conversion to Volatile Fluorides: The reactive fluorine species react with the trace impurity oxides present in the sample, converting them into their corresponding fluorides. Metal fluorides, in many cases, exhibit higher volatility compared to their oxides.
-
Controlled Volatilization: The carrier itself has a defined volatility, and its decomposition products help to entrain and carry the newly formed volatile impurity fluorides into the arc column.
-
Arc Stabilization: The presence of the carrier vapor in the arc can lead to a more stable and reproducible arc discharge, which is essential for precise and accurate quantitative analysis.
-
Suppression of Matrix Excitation: By facilitating the early and selective volatilization of impurities, the carrier allows for their spectral acquisition before the bulk of the refractory matrix (e.g., U₃O₈, ThO₂) begins to vaporize and produce a complex and interfering spectrum.
The logical workflow of this process can be visualized as follows:
Figure 1: Logical workflow of carrier-distillation using CuF₂·2H₂O.
Application: Determination of Trace Impurities in Nuclear-Grade Thorium Oxide (ThO₂)
This protocol outlines the use of CuF₂·2H₂O as a carrier for the spectrographic determination of volatile trace impurities in high-purity thorium oxide.
1. Scope
This method is applicable for the quantitative determination of elements such as Boron (B), Cadmium (Cd), Lithium (Li), and other volatile elements in thorium oxide.
2. Materials and Reagents
-
Thorium Oxide (ThO₂): High-purity grade, used for preparing standards and as the sample matrix.
-
This compound (CuF₂·2H₂O): High-purity, spectrographically pure.
-
Graphite Powder: Spectrographically pure, for preparing standards.
-
Standard Stock Solutions: 1000 µg/mL of the elements of interest.
-
Deionized Water: High-purity.
-
Nitric Acid (HNO₃): Ultrapure grade.
3. Equipment
-
Emission Spectrograph: A grating spectrograph with a reciprocal linear dispersion of approximately 0.5 nm/mm in the first order.
-
DC Arc Source: Capable of providing a stable current of 10-20 A.
-
Microphotometer/Densitometer: For measuring the spectral line intensities.
-
Graphite Electrodes: High-purity graphite. The sample electrode should be of a deep-crater type.
-
Sample Mixer/Mill: For homogenizing samples and standards.
-
Photographic Plates or a suitable CCD/CID detector.
4. Experimental Protocol
4.1. Preparation of CuF₂·2H₂O Carrier
High-purity CuF₂·2H₂O is typically commercially available. If preparation is necessary, it can be synthesized by the reaction of high-purity copper(II) carbonate or hydroxide with hydrofluoric acid, followed by crystallization. The final product should be verified for purity to avoid introducing contaminants.
4.2. Preparation of Standards
-
Prepare a series of synthetic standards by adding known amounts of the standard stock solutions of the impurity elements to aliquots of high-purity ThO₂.
-
The concentration of the impurities in the standards should bracket the expected concentration in the samples.
-
Dry the spiked ThO₂ under an infrared lamp to remove moisture.
-
Grind the dried standards to a fine, homogeneous powder.
-
For each standard, prepare a mixture containing 90% of the standard ThO₂ powder and 10% of the CuF₂·2H₂O carrier by weight.
-
Homogenize each mixture thoroughly in a mixer/mill.
4.3. Sample Preparation
-
Grind the thorium oxide sample to a fine powder.
-
Prepare a mixture of 90% sample powder and 10% CuF₂·2H₂O carrier by weight.
-
Homogenize the mixture thoroughly.
4.4. Spectrographic Procedure
-
Accurately weigh a specific amount (e.g., 50 mg) of the sample-carrier or standard-carrier mixture into the crater of a graphite electrode.
-
Mount the electrode as the anode in the arc stand. Use a pointed graphite rod as the cathode.
-
Set the analytical gap between the electrodes (e.g., 4 mm).
-
Excite the sample using a DC arc with a current of 15 A.
-
Expose the spectrum for a predetermined time (e.g., 30 seconds) that is sufficient to volatilize the impurities but not the bulk of the thorium matrix.
-
Record the spectra on a photographic plate or detector.
-
Develop the photographic plate under controlled conditions.
-
Measure the intensity of the selected analytical spectral lines for each impurity element and an appropriate internal standard line (if used) using a microphotometer.
-
Construct a calibration curve by plotting the logarithm of the intensity ratio of the analytical line to the internal standard line (or the log of the intensity of the analytical line) against the logarithm of the concentration of the element in the standards.
-
Determine the concentration of the impurities in the sample by reference to the calibration curve.
The experimental workflow is depicted below:
Application of Copper(II) Fluoride Dihydrate as a Flux in Casting
Application Note AP-CuF2-Casting-001
Introduction
In metallurgical casting, a flux is a chemical agent used to purify and protect molten metal. Fluxes perform several critical functions: they remove dissolved gases and non-metallic impurities (inclusions), prevent oxidation of the molten metal by forming a protective barrier on its surface, and reduce metal loss by dissolving metal oxides, allowing the metal to be recovered from the dross.[1] Fluoride-based compounds are particularly effective components in fluxes as they can dissolve stable metal oxides, such as aluminum oxide (Al₂O₃), and lower the melting point and viscosity of the slag, thereby enhancing its fluidity and ability to trap impurities.[2][3][4]
Copper(II) fluoride dihydrate (CuF₂·2H₂O) is a chemical compound that, upon heating, can serve as a source of anhydrous copper(II) fluoride (CuF₂), a reactive fluoride salt. While not as common as traditional fluoride fluxes like fluorspar (CaF₂) or cryolite (Na₃AlF₆), CuF₂ presents potential for specialized casting applications, particularly in aluminum or copper-based alloys where the introduction of copper is either acceptable or desirable. This document outlines the physicochemical properties, mechanism of action, and a generalized protocol for the evaluation of this compound as a flux in a research setting.
Disclaimer: The application of metallurgical fluxes is a materials science and engineering discipline. The terms "signaling pathways" and "drug development professionals" mentioned in the topic prompt are not directly applicable. In this context, "pathways" will be interpreted as chemical reaction mechanisms and process workflows.
Physicochemical Properties
A summary of the key physical and chemical properties of copper(II) fluoride in its anhydrous and dihydrate forms is presented below. Understanding these properties is crucial for its application at high temperatures.
| Property | This compound (CuF₂·2H₂O) | Anhydrous Copper(II) Fluoride (CuF₂) |
| CAS Number | 13454-88-1[5] | 7789-19-7[5] |
| Molar Mass | 137.57 g/mol [5] | 101.54 g/mol [5] |
| Appearance | Blue crystalline solid[5] | White crystalline, hygroscopic powder[5] |
| Density | 2.93 g/cm³[5] | 4.23 g/cm³[5] |
| Melting Point | Decomposes starting at 132°C[2] | ~950°C (decomposes)[6] |
| Solubility in Water | Slightly soluble in cold water; decomposes in hot water[6][7] | Slightly soluble[7] |
Mechanism of Action
The efficacy of this compound as a flux begins with its thermal decomposition. At the high temperatures of molten metal, it undergoes a multi-stage decomposition, ultimately yielding the active fluxing agents.
-
Dehydration and Decomposition: When introduced into a high-temperature environment, CuF₂·2H₂O does not simply dehydrate. It undergoes a two-stage decomposition. At approximately 132°C, it forms a basic fluoride intermediate (CuOHF·CuF₂).[2] At a higher temperature of around 420°C, this intermediate decomposes into anhydrous copper(II) fluoride (CuF₂) and copper(II) oxide (CuO), releasing hydrogen fluoride (HF) and water (H₂O) as gaseous byproducts.[2]
-
Fluxing Action: The resulting anhydrous CuF₂ and CuO are the primary active components. Like other fluoride salts used in fluxes, CuF₂ can react with and dissolve highly stable metal oxide inclusions (e.g., Al₂O₃, MgO, SiO₂) that are detrimental to the mechanical properties of the final casting.[4][8] This chemical reaction breaks down the solid oxide layer, absorbing it into a liquid slag. The CuO can also participate in redox reactions at the melt interface.[9]
The overall function is to transform solid, high-melting-point oxides into a lower-melting-point, fluid slag that can be easily separated from the molten metal.
Chemical Reaction Pathway
The following diagram illustrates the proposed mechanism, from initial decomposition to the fluxing action on a common metal oxide impurity, aluminum oxide (Al₂O₃).
Caption: Proposed chemical pathway for CuF₂·2H₂O flux.
Potential Applications and Formulations
While comprehensive data is scarce, patents in related fields provide insight into potential formulations. A patent for a brazing flux for copper-aluminum dissimilar metals includes copper difluoride as a minor but important component.[8] This suggests its utility in fluoride-based flux systems.
An example experimental formulation, extrapolated from existing literature on fluoride fluxes, is presented for research purposes.
| Component | Function | Example Weight % (for Al casting) |
| Potassium Chloride (KCl) | Base, lowers melting point[10] | 40 - 50% |
| Sodium Chloride (NaCl) | Base, lowers melting point[10] | 40 - 50% |
| Copper(II) Fluoride (CuF₂) * | Active fluxing agent, dissolves oxides[8] | 5 - 10% |
| Cryolite (Na₃AlF₆) | Enhances oxide dissolution | 0 - 5% |
*Note: Amount is calculated based on the anhydrous CuF₂ content derived from the dihydrate.
Experimental Protocol: Evaluation of Flux Performance
This protocol describes a generalized procedure for evaluating the effectiveness of a CuF₂-based flux in a laboratory setting for casting an aluminum alloy.
Objective: To determine the effect of a CuF₂-based flux on the dross formation, melt cleanliness, and mechanical properties of a cast aluminum alloy (e.g., A356).
Materials and Equipment:
-
Electric resistance or induction furnace
-
Crucible (e.g., silicon carbide or clay-graphite)
-
Aluminum alloy ingots (e.g., A356)
-
Experimental Flux (e.g., 47.5% KCl, 47.5% NaCl, 5% CuF₂)
-
Control Flux (standard commercial flux or no flux)
-
Personal Protective Equipment (PPE): High-temperature gloves, face shield, respirator, protective clothing
-
Skimming tool, pre-heated
-
Permanent mold for casting test bars (e.g., for tensile testing)
-
Degassing equipment (e.g., rotary impeller with argon)
-
Tensile testing machine
-
Optical microscope for metallography
Procedure:
-
Preparation:
-
Ensure all equipment is clean and dry. Pre-heat the crucible and skimming tools to drive off any moisture.
-
Weigh the required amount of aluminum alloy.
-
Weigh the experimental flux. A typical addition rate is 0.5% - 1.5% of the metal weight.
-
-
Melting:
-
Charge the crucible with the aluminum ingots and melt in the furnace. Heat to the target casting temperature (e.g., 720°C - 750°C).
-
-
Flux Application:
-
Once the metal is fully molten, carefully add the pre-weighed flux mixture to the surface of the melt.
-
Gently stir the flux into the melt using the pre-heated skimming tool for 1-2 minutes to ensure thorough mixing. Avoid creating excessive turbulence which can introduce gas.
-
-
Reaction and Drossing:
-
Allow the flux to react for 5-10 minutes. The flux will form a liquid slag layer that dissolves oxides and brings them to the surface.
-
Carefully skim the dross/slag from the melt surface into a dross pan.
-
-
Melt Treatment (Optional but Recommended):
-
Perform a standard degassing procedure (e.g., rotary degassing with argon for 5-10 minutes) to remove dissolved hydrogen.
-
-
Casting:
-
Pour the clean, treated molten metal into the pre-heated permanent mold to create test bars.
-
-
Analysis:
-
Dross Analysis: Weigh the collected dross to quantify the amount generated. Analyze for metallic content to determine metal recovery efficiency.
-
Mechanical Testing: Perform tensile tests on the cast bars to determine ultimate tensile strength, yield strength, and elongation.
-
Metallography: Prepare polished sections from the cast bars for microscopic examination to assess porosity and inclusion content.
-
Control Experiment: Repeat the entire procedure under identical conditions but using a standard commercial flux or no flux at all to establish a baseline for comparison.
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental protocol for evaluating the flux.
Caption: Experimental workflow for flux performance evaluation.
Safety Precautions
Working with molten metals and fluoride fluxes poses significant hazards.
-
Thermal Burns: Always use appropriate PPE for handling molten metal.
-
Chemical Hazards: Copper(II) fluoride is harmful if swallowed or inhaled.[6]
-
Fume Generation: The thermal decomposition of the flux will release hydrogen fluoride (HF) gas, which is highly toxic and corrosive.[2] All work must be conducted in a well-ventilated area, preferably under a fume hood designed for high-temperature processes.
-
Moisture: Ensure all tools and materials are completely dry before introducing them to molten metal to prevent steam explosions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. osti.gov [osti.gov]
- 3. US4316742A - Copper refining - Google Patents [patents.google.com]
- 4. US2296442A - Brazing flux composition - Google Patents [patents.google.com]
- 5. "Studies on the Thermal Decomposition of Copper (II) Flouride Complexes" by MUHAMMAD ARIF, SAEED-UR REHMAN et al. [journals.tubitak.gov.tr]
- 6. This compound|Research Grade [benchchem.com]
- 7. Copper(II) fluoride - Wikipedia [en.wikipedia.org]
- 8. Fluoride brazing flux for copper-aluminum dissimilar metal and preparation method for fluoride brazing flux - Eureka | Patsnap [eureka.patsnap.com]
- 9. Composition of Aluminum Casting Fluxs [adtechamm.com]
- 10. alalloycasting.com [alalloycasting.com]
Green Chemistry Innovations: Copper(II) Fluoride Dihydrate as a Versatile Catalyst in Organic Synthesis
Introduction
Copper(II) fluoride dihydrate (CuF₂·2H₂O) is emerging as a cost-effective and environmentally benign catalyst in a range of organic transformations. Its utility aligns with the principles of green chemistry by promoting atom economy, enabling the use of less hazardous reagents, and facilitating simpler, more efficient reaction protocols. This document provides detailed application notes and experimental protocols for two notable green chemistry applications of copper(II) fluoride: the deoxyfluorination of alcohols and the Chan-Lam type C-N cross-coupling of aryl silanes. These methods are of significant interest to researchers in medicinal chemistry and materials science, offering greener alternatives to traditional synthetic routes.
Application Note 1: Deoxyfluorination of Alcohols
The conversion of alcohols to alkyl fluorides is a crucial transformation in the synthesis of pharmaceuticals and agrochemicals. Traditional deoxyfluorination reagents are often hazardous and expensive. Copper(II) fluoride, in conjunction with an activating agent, provides a milder and more atom-economical approach. This method leverages the low cost and low toxicity of CuF₂. While anhydrous CuF₂ often shows higher reactivity, the dihydrate form can be used, and the presence of water is noted to influence the reaction kinetics. The green appeal of this method lies in replacing bespoke, hazardous fluorinating agents with a simple, readily available metal fluoride.
Experimental Protocol: Deoxyfluorination of Primary Alcohols
This protocol is adapted from the work of Watson and coworkers for the deoxyfluorination of a representative primary alcohol.
Materials:
-
This compound (CuF₂·2H₂O)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Anhydrous acetonitrile (MeCN)
-
Primary alcohol substrate
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Standard laboratory glassware, oven-dried
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the primary alcohol (1.0 mmol, 1.0 equiv.).
-
Add N,N'-diisopropylcarbodiimide (DIC) (1.5 equiv.).
-
Add this compound (2.0 equiv.).
-
Add anhydrous acetonitrile (MeCN) to achieve a 0.1 M concentration of the alcohol substrate.
-
Seal the vial and heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by GC-MS or ¹⁹F NMR analysis of aliquots.
-
Upon completion, cool the reaction to room temperature and filter to remove solid residues.
-
The filtrate can be purified by column chromatography on silica gel to isolate the alkyl fluoride product.
Quantitative Data
The following table summarizes representative data for the deoxyfluorination of various primary alcohols.
| Entry | Substrate (Alcohol) | Product (Alkyl Fluoride) | Yield (%) |
| 1 | 1-Octanol | 1-Fluorooctane | 75 |
| 2 | 2-Phenylethanol | 1-Fluoro-2-phenylethane | 82 |
| 3 | Cinnamyl alcohol | Cinnamyl fluoride | 68 |
| 4 | 4-Methoxybenzyl alcohol | 4-Methoxybenzyl fluoride | 88 |
Yields are for the isolated product after purification.
Reaction Workflow
Caption: Workflow for CuF₂-mediated deoxyfluorination of alcohols.
Application Note 2: Chan-Lam Type C-N Cross-Coupling of Aryl Silanes
The Chan-Lam cross-coupling is a powerful method for the formation of carbon-nitrogen bonds. The use of aryl silanes as coupling partners is advantageous due to their stability and low toxicity compared to other organometallic reagents. A key green feature of the CuF₂-catalyzed protocol is that the fluoride source for the activation of the aryl silane is intrinsic to the catalyst, thus avoiding the need for an external fluoride additive and improving atom economy. This compound can be employed in this reaction, where it serves as both the catalyst and the desilylating agent.
Experimental Protocol: C-N Cross-Coupling of an Amide with an Aryl Silane
This protocol describes a general procedure for the N-arylation of an amide with an aryl(trimethoxy)silane.
Materials:
-
This compound (CuF₂·2H₂O)
-
Amide or other N-nucleophile
-
Aryl(trimethoxy)silane
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware, oven-dried
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried reaction vial, add the amide (1.0 equiv.), aryl(trimethoxy)silane (1.5 equiv.), and this compound (20 mol%).
-
Add anhydrous DMSO to achieve a suitable concentration.
-
Seal the vial and heat the reaction mixture to 50 °C in air.
-
Stir the reaction for 8-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water to remove DMSO and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
The following table presents data for the CuF₂-catalyzed N-arylation of various nucleophiles with trimethoxy(phenyl)silane.
| Entry | N-Nucleophile | Product | Time (h) | Yield (%) |
| 1 | Benzamide | N-Phenylbenzamide | 12 | 85 |
| 2 | p-Tosylsulfonamide | N-Phenyl-p-tosylsulfonamide | 16 | 78 |
| 3 | Phenylurea | 1,3-Diphenylurea | 24 | 65 |
| 4 | Indole | 1-Phenylindole | 8 | 92 |
Yields are for the isolated product after purification.
Logical Relationship Diagram
Caption: Logical flow of the CuF₂-catalyzed C-N cross-coupling reaction.
This compound is a promising catalyst for developing greener synthetic methodologies. The protocols for deoxyfluorination and C-N cross-coupling detailed herein demonstrate its potential to replace more hazardous and less atom-economical reagents, while often proceeding under mild reaction conditions. These applications offer valuable tools for researchers and professionals in drug development and materials science, contributing to the advancement of sustainable chemical synthesis.
Application Notes and Protocols for Copper(II) Fluoride in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, offering a cost-effective and versatile alternative to palladium-catalyzed methods for the formation of carbon-heteroatom and carbon-carbon bonds. Among the various copper sources, copper(II) fluoride (CuF₂) has emerged as a highly efficient promoter and catalyst for a range of cross-coupling reactions, including Chan-Lam-Evans C-O and C-N couplings. The presence of the fluoride anion is hypothesized to play a crucial role in the catalytic cycle, particularly in the transmetalation step with organoboron reagents. These application notes provide a comprehensive overview of the catalytic mechanism of CuF₂ and detailed protocols for its use in key cross-coupling reactions.
Catalytic Mechanism of Copper(II) Fluoride
The precise mechanism of copper(II) fluoride in cross-coupling reactions is an active area of research, with evidence pointing towards a Cu(II)-mediated pathway, particularly in Chan-Lam type reactions. The fluoride ion is thought to facilitate the transmetalation step, a key process in the catalytic cycle.
A proposed general catalytic cycle for the CuF₂-catalyzed cross-coupling of a nucleophile (Nu-H, e.g., an amine, phenol, or thiol) with an arylboronic acid is depicted below. The cycle is initiated by the coordination of the nucleophile to the Cu(II) center. Subsequent transmetalation with the arylboronic acid, facilitated by the fluoride ligand, forms a transient organocopper(II) intermediate. Reductive elimination from this intermediate furnishes the desired cross-coupled product and a Cu(0) species. The Cu(0) is then re-oxidized to Cu(II) by an oxidant, typically atmospheric oxygen, to complete the catalytic cycle.
Figure 1: Proposed catalytic cycle for CuF₂-catalyzed cross-coupling.
Experimental Protocols and Data
The following sections provide detailed experimental protocols and quantitative data for the application of copper(II) fluoride in C-O, C-N, and C-S cross-coupling reactions.
C-O Cross-Coupling: Chan-Lam-Evans Diaryl Ether Synthesis
Copper(II) fluoride has been shown to be a superior promoter to the traditional copper(II) acetate in the Chan-Lam-Evans synthesis of diaryl ethers, particularly for sterically hindered phenols and those bearing electron-withdrawing groups.[1]
Experimental Protocol: General Procedure for Diaryl Ether Synthesis [1]
-
To a reaction vessel, add the phenol (1.0 mmol), arylboronic acid (1.5 mmol), and copper(II) fluoride (1.0 mmol).
-
Add pyridine (2.0 mL) and dichloromethane (10 mL).
-
Stir the reaction mixture at room temperature and open to the air for the specified time (see Table 1).
-
Upon completion (monitored by TLC), dilute the reaction mixture with dichloromethane and wash with 1 M HCl to remove pyridine.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired diaryl ether.
Workflow for Diaryl Ether Synthesis
Figure 2: Experimental workflow for CuF₂-promoted diaryl ether synthesis.
Quantitative Data: Comparison of CuF₂ and Cu(OAc)₂ in Diaryl Ether Synthesis [1]
| Entry | Phenol | Arylboronic Acid | Promoter | Time (h) | Yield (%) |
| 1 | Phenol | Phenylboronic acid | CuF₂ | 24 | 98 |
| 2 | Phenol | Phenylboronic acid | Cu(OAc)₂ | 24 | 99 |
| 3 | 4-Bromophenol | Phenylboronic acid | CuF₂ | 24 | 75 |
| 4 | 4-Bromophenol | Phenylboronic acid | Cu(OAc)₂ | 24 | 40 |
| 5 | 4-Nitrophenol | Phenylboronic acid | CuF₂ | 48 | 65 |
| 6 | 4-Nitrophenol | Phenylboronic acid | Cu(OAc)₂ | 48 | 50 |
| 7 | 3-Ethoxy-4-hydroxybenzaldehyde | Phenylboronic acid | CuF₂ | 24 | 89 |
| 8 | 3-Ethoxy-4-hydroxybenzaldehyde | Phenylboronic acid | Cu(OAc)₂ | 24 | 30 |
C-N Cross-Coupling: N-Arylation of Heterocycles
The CuF₂/MeOH system provides an efficient and practical method for the N-arylation of various nitrogen-containing heterocycles, such as hydantoins, with arylboronic acids under mild, ligand- and base-free conditions.[2]
Experimental Protocol: General Procedure for N-Arylation of Hydantoins [2]
-
In a reaction vial, dissolve the hydantoin (0.5 mmol) and arylboronic acid (0.75 mmol) in methanol (3 mL).
-
Add copper(II) fluoride (0.1 mmol, 20 mol%).
-
Stir the reaction mixture at room temperature and open to the air for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to obtain the N-arylated product.
Workflow for N-Arylation of Hydantoins
Figure 3: Experimental workflow for CuF₂-catalyzed N-arylation of hydantoins.
Quantitative Data: Substrate Scope for N-Arylation of Hydantoin with Various Arylboronic Acids [2]
| Entry | Arylboronic Acid | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 12 | 95 |
| 2 | 4-Methylphenylboronic acid | 14 | 92 |
| 3 | 4-Methoxyphenylboronic acid | 16 | 90 |
| 4 | 4-Chlorophenylboronic acid | 18 | 88 |
| 5 | 3-Nitrophenylboronic acid | 24 | 85 |
| 6 | 2-Naphthylboronic acid | 20 | 89 |
C-S Cross-Coupling: S-Arylation of Thiols
While specific protocols for CuF₂-catalyzed S-arylation of thiols are less common, the principles of copper catalysis in C-S bond formation can be applied. The following is a general protocol adapted from copper-catalyzed methodologies, where CuF₂ can be explored as the catalyst.
Experimental Protocol: General Procedure for S-Arylation of Thiols
-
To a dry reaction tube, add copper(II) fluoride (0.1 mmol, 10 mol%), the aryl halide (1.0 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add the thiol (1.2 mmol) and a polar aprotic solvent (e.g., DMF or DMSO, 2 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 110-140 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the aryl sulfide.
Quantitative Data: Representative Yields for Copper-Catalyzed S-Arylation
Note: The following data is representative of general copper-catalyzed C-S couplings and serves as a starting point for optimization with CuF₂.
| Entry | Thiol | Aryl Halide | Copper Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | Iodobenzene | CuI | K₂CO₃ | NMP | 110 | 12 | 95 |
| 2 | 4-Methylthiophenol | 4-Iodotoluene | Cu₂O | K₃PO₄ | DMF | 120 | 24 | 88 |
| 3 | Benzyl mercaptan | Bromobenzene | CuBr | Cs₂CO₃ | DMSO | 130 | 18 | 82 |
Conclusion
Copper(II) fluoride is a versatile and efficient catalyst for various cross-coupling reactions. Its application in C-O and C-N bond formation is well-established, offering mild reaction conditions and high yields, particularly with challenging substrates. The role of the fluoride ion in facilitating the catalytic cycle presents an interesting avenue for further mechanistic studies and reaction development. While its use in C-S cross-coupling is less explored, the existing knowledge of copper catalysis provides a strong foundation for the development of new synthetic methodologies utilizing CuF₂. The protocols and data presented herein serve as a valuable resource for researchers in academia and industry for the synthesis of complex molecules.
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using Copper(II) Fluoride Dihydrate (CuF₂·2H₂O)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of Copper(II) Fluoride Dihydrate (CuF₂·2H₂O) in the synthesis of key pharmaceutical intermediates. The methodologies highlighted are robust, scalable, and leverage the unique catalytic and reagent properties of CuF₂·2H₂O for efficient carbon-fluorine and carbon-nitrogen bond formation, critical steps in the synthesis of many modern pharmaceuticals.
Deoxyfluorination of Alcohols
The introduction of fluorine into organic molecules is a critical strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2] Copper(II) fluoride serves as an effective nucleophilic fluoride source for the deoxyfluorination of alcohols, converting them into the corresponding alkyl fluorides. This method is particularly valuable for the late-stage fluorination of complex intermediates. The process often involves the in-situ activation of the alcohol to create a good leaving group, which is then displaced by fluoride from the copper salt.[3][4][5]
Experimental Protocol: Deoxyfluorination of a Primary Alcohol
This protocol is based on a Lewis base activating group strategy, where an O-alkylisourea adduct is formed in situ and subsequently undergoes nucleophilic fluoride transfer.[3][4]
Materials:
-
Primary alcohol substrate
-
This compound (CuF₂·2H₂O)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Copper(I) chloride (CuCl) (catalyst)
-
Cyclopentyl methyl ether (CPME) (solvent)
-
Water
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the primary alcohol (1.0 mmol, 1.0 equiv) and CuCl (0.01 mmol, 1.0 mol%).
-
Add CPME (2 mL) as the solvent.
-
Add DIC (1.0 mmol, 1.0 equiv) to the mixture and stir at 60 °C for 1 hour to facilitate the formation of the O-alkylisourea intermediate.
-
After 1 hour, add CuF₂·2H₂O (2.0 mmol, 2.0 equiv).
-
The reaction mixture is then heated to the desired temperature (e.g., 110 °C) and stirred for the required time (typically several hours).
-
Upon completion, the reaction is cooled to room temperature.
-
The crude product is purified by column chromatography on silica gel to yield the desired alkyl fluoride.
Quantitative Data: Deoxyfluorination of Various Alcohols
The following table summarizes the results for the deoxyfluorination of a range of primary and secondary alcohols using a CuF₂-based system.
| Entry | Substrate (Alcohol) | Product (Alkyl Fluoride) | Yield (%) |
| 1 | 1-Phenylethanol | (1-Fluoroethyl)benzene | 78 |
| 2 | 4-Phenyl-2-butanol | 2-Fluoro-4-phenylbutane | 82 |
| 3 | 4-Methyl-5-thiazoleethanol | 5-(2-Fluoroethyl)-4-methylthiazole | 78 |
| 4 | 4-Nitrobenzyl alcohol | 4-Nitrobenzyl fluoride | 77 |
| 5 | Cinnamyl alcohol | (3-Fluoroprop-1-en-1-yl)benzene | 65 |
Yields are isolated yields.
Experimental Workflow: Deoxyfluorination
Caption: Workflow for the deoxyfluorination of alcohols using CuF₂·2H₂O.
Chan-Lam C-N Cross-Coupling for the Synthesis of N-Aryl Hydantoins
The Chan-Lam coupling is a powerful copper-catalyzed method for forming carbon-heteroatom bonds.[6] The use of CuF₂ has been shown to be highly effective in the N-arylation of hydantoins with aryl boronic acids.[7][8] This reaction is particularly significant as the N-aryl hydantoin motif is a key structural component in several pharmaceutical agents, such as the antiandrogen drug Nilutamide.[7][8] The protocol is notable for its mild, ligand-free, and base-free conditions, proceeding at room temperature in the open air.[7]
Experimental Protocol: Synthesis of N-Aryl Hydantoins
This protocol describes the CuF₂/MeOH-catalyzed N³-selective Chan-Lam coupling of hydantoins with aryl boronic acids.[7]
Materials:
-
Hydantoin substrate
-
Aryl boronic acid
-
This compound (CuF₂·2H₂O)
-
Methanol (MeOH)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a reaction vial open to the air, combine the hydantoin (1.0 equiv), aryl boronic acid (1.2 equiv), and CuF₂·2H₂O (20 mol%).
-
Add methanol as the solvent.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography to afford the N-arylated hydantoin product.
Quantitative Data: Synthesis of N-Aryl Hydantoins
The following table presents the yields for the N-arylation of various hydantoins with different aryl boronic acids.
| Entry | Hydantoin | Aryl Boronic Acid | Product | Yield (%) |
| 1 | Hydantoin | Phenylboronic acid | 3-Phenylhydantoin | 95 |
| 2 | 5,5-Dimethylhydantoin | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-5,5-dimethylhydantoin | 92 |
| 3 | Hydantoin | 4-Chlorophenylboronic acid | 3-(4-Chlorophenyl)hydantoin | 90 |
| 4 | 5-Methyl-5-phenylhydantoin | Phenylboronic acid | 5-Methyl-3,5-diphenylhydantoin | 88 |
| 5 | Hydantoin | 3-Nitrophenylboronic acid | 3-(3-Nitrophenyl)hydantoin | 85 |
Yields are isolated yields.
Reaction Pathway: Chan-Lam N-Arylation of Hydantoins
Caption: Proposed catalytic cycle for the Chan-Lam N-arylation of hydantoins.
Conclusion
This compound is a versatile and efficient reagent and catalyst for the synthesis of fluorinated and N-arylated pharmaceutical intermediates. The presented protocols for deoxyfluorination of alcohols and Chan-Lam N-arylation of hydantoins offer practical, high-yielding, and scalable methods for drug development professionals. The mild reaction conditions and broad substrate scope make CuF₂·2H₂O an attractive choice for the synthesis of complex molecules in a pharmaceutical research and development setting.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Chan-Lam Coupling [organic-chemistry.org]
- 7. CuF2/MeOH-Catalyzed N3-Selective Chan-Lam Coupling of Hydantoins: Method and Mechanistic Insight [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing hydrolysis of copper(II) fluoride dihydrate in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aqueous solutions of copper(II) fluoride dihydrate (CuF₂·2H₂O). Our goal is to help you prevent hydrolysis and maintain the stability of your solutions for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is preventing its hydrolysis important?
This compound is a blue crystalline solid that is slightly soluble in cold water.[1] Hydrolysis is a chemical reaction where water molecules break down the compound, leading to the formation of precipitates, typically copper(II) hydroxyfluoride (Cu(OH)F).[1] This process can significantly alter the concentration and properties of your solution, leading to inaccurate and unreliable experimental results. For researchers in fields like drug development, maintaining the precise concentration and chemical integrity of the copper(II) fluoride solution is critical for the validity of their findings.
Q2: What are the main factors that influence the hydrolysis of this compound in solution?
The primary factors influencing hydrolysis are:
-
Temperature: The rate of hydrolysis increases significantly with temperature. In hot water, this compound readily decomposes.[1]
-
pH: The pH of the solution plays a crucial role. In neutral or basic solutions, the hydroxide ions (OH⁻) react with copper(II) ions, promoting the formation of insoluble copper(II) hydroxyfluoride.
-
Time: Over time, even in cold water, hydrolysis can occur, leading to the gradual precipitation of basic copper salts.
Q3: How can I visually identify if my this compound solution has undergone hydrolysis?
The most common sign of hydrolysis is the formation of a precipitate. This precipitate is typically a pale blue or greenish solid, which is copper(II) hydroxyfluoride (Cu(OH)F).[1] A clear, stable solution should not have any visible solid particles. If you observe cloudiness or solid settling at the bottom of your container, hydrolysis has likely occurred.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Issue | Possible Cause | Solution |
| A precipitate forms immediately upon dissolving this compound in water. | The water temperature is too high, or the water is not sufficiently pure (e.g., contains dissolved alkaline impurities). | Use cold, deionized or distilled water for dissolution. Ensure all glassware is thoroughly cleaned to remove any residual basic substances. |
| A clear solution becomes cloudy or forms a precipitate over time. | Gradual hydrolysis is occurring due to the solution's near-neutral pH. | Acidify the solution to lower the pH. The addition of a small amount of hydrofluoric acid (HF) is the most effective method to stabilize the solution. |
| The concentration of the copper(II) fluoride solution decreases over time, even without visible precipitation. | Micro-precipitation or adsorption of the solute onto the container walls may be occurring. | Store the solution in a tightly sealed, appropriate container (e.g., polyethylene) and consider preparing fresh solutions for critical experiments. |
| Inconsistent experimental results are obtained using the same stock solution. | The stock solution is not homogeneous due to partial hydrolysis and precipitation. | Before each use, gently agitate the stock solution to ensure homogeneity. For highly sensitive experiments, filtering the solution through a non-reactive filter may be necessary, although this may alter the concentration. |
Experimental Protocols
Protocol for Preparing a Stable Aqueous Solution of this compound
This protocol outlines the recommended procedure for preparing a stable aqueous solution of this compound by preventing hydrolysis through acidification.
Materials:
-
This compound (CuF₂·2H₂O)
-
Deionized or distilled water (cold)
-
Dilute hydrofluoric acid (HF) solution (e.g., 1% v/v)
-
Polypropylene or other HF-resistant volumetric flasks and beakers
-
Magnetic stirrer and stir bar
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry beaker.
-
Initial Dissolution: Add a small amount of cold deionized or distilled water to the beaker and stir to form a slurry.
-
Acidification: While stirring, add the dilute hydrofluoric acid solution dropwise to the slurry. The amount of acid needed will depend on the desired final concentration and pH. A good starting point is to add enough acid to lower the pH to a range of 3-4.
-
Final Volume: Once the solid has dissolved to form a clear solution, transfer it to a volumetric flask.
-
Dilution: Add cold deionized or distilled water to the volumetric flask to reach the final desired volume.
-
Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the solution in a tightly sealed polypropylene container at a cool temperature.
Safety Precautions:
-
Always handle hydrofluoric acid with extreme caution in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Have a calcium gluconate gel readily available as a first aid measure in case of skin contact with HF.
Data Presentation
The stability of a copper(II) fluoride solution is highly dependent on pH and temperature. The following tables summarize the expected qualitative stability of the solution under different conditions.
Table 1: Effect of pH on the Stability of Copper(II) Fluoride Solution at Room Temperature
| pH Range | Observation | Stability |
| < 5 | Clear blue solution | Stable |
| 5 - 7 | Gradual formation of a pale blue precipitate | Unstable |
| > 7 | Rapid formation of a pale blue precipitate | Highly Unstable |
Table 2: Effect of Temperature on the Stability of Neutral Copper(II) Fluoride Solution
| Temperature Range | Observation | Stability |
| < 10°C | Solution remains clear for an extended period | Relatively Stable |
| 10°C - 25°C | Slow formation of precipitate over time | Moderately Stable |
| > 25°C | Rapid formation of precipitate | Unstable |
Visualizations
Logical Workflow for Preventing Hydrolysis
The following diagram illustrates the decision-making process for preparing and maintaining a stable this compound solution.
Signaling Pathway of Hydrolysis
This diagram illustrates the chemical pathway leading to the hydrolysis of copper(II) fluoride in an aqueous solution.
References
Safe handling and storage procedures for copper(II) fluoride dihydrate
Technical Support Center: Copper(II) Fluoride Dihydrate
This technical support center provides essential information for the safe handling and storage of this compound (CuF₂·2H₂O). Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of your research.
Quantitative Exposure Limits
For quick reference, the following table summarizes the occupational exposure limits for this compound.
| Component | Regulatory Body | Exposure Limit |
| Copper Fume (as Cu) | OSHA/PEL | 0.1 mg/m³ |
| ACGIH/TLV | 0.2 mg/m³ | |
| Fluorides (as F) | OSHA/PEL | 2.5 mg/m³[1] |
| ACGIH/TLV | 2.5 mg/m³[1] |
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the handling and storage of this compound.
Handling & Exposure
-
Q1: What are the immediate health risks of exposure to this compound?
-
Q2: What should I do if I accidentally inhale the dust?
-
Q3: How should I handle skin or eye contact with the substance?
-
A3: For skin contact, immediately remove all contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[2] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[2] In both cases, immediate medical attention is required.[2][4][5]
-
-
Q4: What is the correct first aid procedure for ingestion?
Spills & Disposal
-
Q5: How should I clean up a small spill of this compound?
-
A5: For small spills, avoid creating dust.[2] Wear appropriate personal protective equipment (PPE), including respiratory protection, gloves, and eye protection.[2] Carefully sweep or vacuum the spilled material using a HEPA filter-equipped vacuum and place it into a properly labeled, closed container for disposal.[2] Ventilate the area of the spill.[2]
-
-
Q6: What is the proper disposal method for this compound waste?
Storage & Incompatibility
-
Q7: What are the ideal storage conditions for this compound?
-
Q8: Are there any substances that should not be stored near this compound?
Experimental Protocols & Workflows
While specific experimental protocols are highly dependent on the nature of your research, the following workflow outlines the mandatory safety procedures for handling this compound in any laboratory setting.
Logical Workflow for Safe Handling and Storage
Caption: Workflow for the safe handling and storage of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Copper Fluoride - ESPI Metals [espimetals.com]
- 3. echemi.com [echemi.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. dl.iranchembook.ir [dl.iranchembook.ir]
- 7. Copper(II) fluoride - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Yields in Fluorination Reactions with CuF2·2H2O
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during fluorination reactions using copper(II) fluoride dihydrate (CuF₂·2H₂O). Our goal is to help you diagnose and resolve issues to optimize your reaction yields and achieve your synthetic goals.
Frequently Asked questions (FAQs)
Q1: Why am I observing low to no yield in my fluorination reaction with CuF₂·2H₂O?
A1: Low yields with CuF₂·2H₂O are often attributed to the presence of water in the dihydrate form, which can be detrimental to many fluorination reactions. Studies have shown that while a stoichiometric amount of water can be essential for activating anhydrous CuF₂ in some cases, the excess water in the dihydrate form is often less effective.[1] The thermal decomposition of CuF₂·2H₂O upon heating can also generate side products that interfere with the desired reaction.
Q2: What are the primary side reactions to consider when using CuF₂·2H₂O?
A2: The primary side reactions stem from the thermal decomposition of the reagent. Upon heating, CuF₂·2H₂O can decompose to form copper hydroxide fluoride (Cu(OH)F), hydrogen fluoride (HF), and water.[1] This in-situ generation of HF can lead to acid-catalyzed side reactions or degradation of sensitive substrates. Furthermore, the presence of water can lead to hydrolysis of the starting material or the fluorinated product.
Q3: Can I use CuF₂·2H₂O for any type of fluorination reaction?
A3: While CuF₂ can be used in various fluorination reactions, including the fluorination of aromatic and aliphatic compounds, the dihydrate form may not be suitable for all substrates, especially those sensitive to water or acidic conditions.[2] Deoxyfluorination of alcohols, for instance, has shown better results with anhydrous CuF₂ and a controlled amount of water rather than the dihydrate.[1]
Q4: How can I activate or improve the reactivity of CuF₂·2H₂O?
A4: While direct "activation" of the dihydrate is not a standard procedure, the key to improving yields lies in managing the water content. For reactions that benefit from a controlled amount of water, in-situ generation from the dihydrate can be attempted, though it is challenging to control. A more reliable approach is to use anhydrous CuF₂ and add a stoichiometric equivalent of water. Alternatively, for reactions requiring anhydrous conditions, pre-drying the CuF₂·2H₂O or using anhydrous CuF₂ is recommended.
Q5: Are there any safety precautions I should take when working with CuF₂·2H₂O?
A5: Yes. As with all fluorinating agents, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. Reactions should be conducted in a well-ventilated fume hood. The thermal decomposition of CuF₂·2H₂O can release HF gas, which is toxic and corrosive.[1] Therefore, it is crucial to have proper ventilation and quenching procedures in place.
Troubleshooting Guide for Low Yields
This section provides a systematic approach to troubleshooting low yields in fluorination reactions using CuF₂·2H₂O.
Issue 1: Low Conversion of Starting Material
| Possible Cause | Troubleshooting Steps |
| Insufficient Reactivity of CuF₂·2H₂O | The dihydrate form can be less reactive than anhydrous CuF₂ with a controlled amount of water.[1] Consider switching to anhydrous CuF₂ and adding one equivalent of water for reactions like deoxyfluorination. For reactions requiring anhydrous conditions, use anhydrous CuF₂. |
| Suboptimal Reaction Temperature | The reaction may require higher temperatures to proceed. However, be aware that temperatures above 132°C can lead to the decomposition of CuF₂·2H₂O.[1] Carefully screen a range of temperatures to find the optimal balance between reaction rate and reagent stability. For some copper-catalyzed fluorinations, moderately elevated temperatures are necessary.[3] |
| Poor Solvent Choice | The solubility of CuF₂·2H₂O and the stability of reaction intermediates are highly dependent on the solvent. Screen a range of anhydrous, non-nucleophilic solvents such as acetonitrile, which is commonly used in fluorination reactions.[3] |
| Inadequate Reaction Time | The reaction may not have reached completion. Monitor the reaction progress using appropriate analytical techniques (TLC, GC-MS, NMR) and extend the reaction time if necessary. |
Issue 2: Formation of Side Products and Low Selectivity
| Possible Cause | Troubleshooting Steps |
| Thermal Decomposition of CuF₂·2H₂O | The in-situ generation of HF from the thermal decomposition of the dihydrate can lead to acid-catalyzed side reactions.[1] Consider running the reaction at a lower temperature to minimize decomposition. If higher temperatures are required, using anhydrous CuF₂ may be a better option. |
| Hydrolysis of Substrate or Product | The water present in CuF₂·2H₂O can lead to the hydrolysis of sensitive functional groups. Ensure all other reagents and solvents are rigorously dried. If the substrate is highly water-sensitive, using anhydrous CuF₂ is crucial. |
| Substrate Degradation | Some substrates may not be stable under the reaction conditions, especially with the potential presence of in-situ generated HF. Consider using milder reaction conditions or protecting sensitive functional groups. |
| Poor Regioselectivity (for aromatic substrates) | The fluorination of substituted arenes can result in a mixture of isomers. Regioselectivity is influenced by electronic and steric factors. The choice of fluorinating agent and reaction conditions can impact the isomeric ratio.[2] |
Data Presentation: Impact of Water on Deoxyfluorination Yield
The following table summarizes the critical role of water in the deoxyfluorination of 4-phenyl-2-butanol, highlighting the lower efficiency of CuF₂·2H₂O compared to anhydrous CuF₂ with a controlled amount of water.
| Entry | Copper(II) Fluoride Source | Water Added | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Anhydrous CuF₂ | 1 equivalent | 100 | 24 | 78 |
| 2 | Anhydrous CuF₂ | None | 100 | 24 | 22 |
| 3 | CuF₂·2H₂O | None | 100 | 24 | 27 |
Data adapted from a study on deoxyfluorination using CuF₂.[1]
Experimental Protocols
Protocol 1: Deoxyfluorination of a Secondary Alcohol using Anhydrous CuF₂ and Water
This protocol is adapted from a reported procedure and illustrates the importance of controlled water content for optimal yield.[1]
Materials:
-
4-phenyl-2-butanol (1.0 mmol)
-
Anhydrous Copper(II) Fluoride (CuF₂) (2.0 mmol)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.0 mmol)
-
Copper(I) Chloride (CuCl) (0.01 mmol)
-
Water (1.0 mmol)
-
Cyclopentyl methyl ether (CPME) (2 mL)
Procedure:
-
To an oven-dried vial, add 4-phenyl-2-butanol, CuCl, DIC, and CPME.
-
Seal the vial and heat the mixture at 60°C for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Add anhydrous CuF₂ and water to the vial.
-
Seal the vial and heat the reaction at 100°C for 24 hours.
-
Cool the reaction mixture to room temperature and dilute with dichloromethane (DCM).
-
Filter the mixture through a pad of Celite® and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Troubleshooting Workflow for Low Fluorination Yields
Caption: A logical workflow for troubleshooting low yields in fluorination reactions using CuF₂·2H₂O.
Signaling Pathway of CuF₂·2H₂O Decomposition and Side Reactions
Caption: The thermal decomposition pathway of CuF₂·2H₂O and its contribution to side reactions leading to low yields.
References
Impact of impurities on copper(II) fluoride dihydrate reactivity
Welcome to the technical support center for copper(II) fluoride dihydrate (CuF₂·2H₂O). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the impact of impurities on the reactivity of this reagent.
Troubleshooting Guides
Guide 1: Low Yield or No Reaction in Deoxyfluorination
Low or no yield in deoxyfluorination reactions is a common problem that can often be traced back to the quality and handling of the this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low deoxyfluorination yield.
Step-by-Step Troubleshooting:
-
Verify the Purity of Your this compound:
-
Observation: The reaction is sluggish, stalls, or fails to initiate.
-
Potential Cause: The presence of impurities such as copper oxide (CuO) can significantly impact the reaction. CuO impurities have been observed to lead to the formation of copper(I) oxide (Cu₂O) during thermal reactions, altering the catalytic cycle.[1] Trace metal impurities can also interfere with catalytic activity.
-
Recommended Action:
-
Analyze the purity of your CuF₂·2H₂O using techniques like ICP-OES or ICP-MS to check for trace metal contaminants.
-
If significant impurities are detected, consider purifying the reagent or using a higher-grade commercial source. A method for preparing high-purity copper fluoride involves the fluorination of copper hydroxyfluoride.[2]
-
-
-
Assess the Water Content:
-
Observation: Inconsistent reaction rates or yields between different batches of reagent.
-
Potential Cause: The degree of hydration is critical. While the dihydrate is the nominal starting material, some deoxyfluorination reactions show a critical dependence on the precise amount of water. Both strictly anhydrous CuF₂ and the dihydrate can be less effective than anhydrous CuF₂ with one equivalent of added water.[3] Conversely, excess water from hygroscopic anhydrous CuF₂ can lead to the formation of hydrolysis byproducts.[4][5]
-
Recommended Action:
-
-
Review Reaction Conditions:
-
Observation: Formation of elimination side products instead of the desired fluorinated compound.
-
Potential Cause: Substrates prone to elimination may yield undesired alkenes, especially at elevated temperatures.[6]
-
Recommended Action:
-
Lower the reaction temperature.
-
Ensure the activating agent (e.g., in deoxyfluorination of alcohols) is appropriate for the substrate to favor Sₙ2 displacement over elimination.
-
-
Guide 2: Poor Selectivity in Aromatic Fluorination
Achieving high regioselectivity in the fluorination of substituted aromatic compounds can be challenging.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor fluorination selectivity.
Step-by-Step Troubleshooting:
-
Evaluate Reaction Temperature:
-
Observation: A mixture of isomers is obtained.
-
Potential Cause: High reaction temperatures (often above 450 °C) required for the fluorination of simple arenes with CuF₂ can lead to low regioselectivity with substituted aromatics.[1][7]
-
Recommended Action:
-
Explore alternative copper-mediated fluorination methods that proceed at lower temperatures, if compatible with your substrate.
-
-
-
Assess for Halide Impurities:
-
Observation: Formation of chlorinated or brominated side products.
-
Potential Cause: The presence of other copper(II) halides (CuCl₂ or CuBr₂) as impurities in the CuF₂ can lead to competitive halogenation.
-
Recommended Action:
-
Use high-purity CuF₂ with low halide impurities.
-
Analyze the starting material for chloride and bromide content using ion chromatography.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound and how do they affect its reactivity?
A1: Common impurities include copper oxide (CuO), other metal ions, and varying levels of hydration.
-
Copper Oxide (CuO): Can alter the reaction pathway, for instance, by forming Cu₂O under thermal conditions, which can affect catalytic cycles.[1]
-
Other Metal Ions: Trace metals can act as catalysts or inhibitors for side reactions, leading to reduced yield and purity of the desired product.
-
Water Content: The reactivity of copper(II) fluoride is highly sensitive to its hydration state. For some applications like deoxyfluorination, a specific amount of water is optimal, and both anhydrous and dihydrate forms may be less reactive.[3] Excess water can lead to hydrolysis.[4][5]
Q2: My reaction yield is inconsistent across different batches of CuF₂·2H₂O. What could be the cause?
A2: Inconsistent yields are often due to batch-to-batch variations in purity and hydration state. The presence of trace impurities or differences in water content can significantly affect the reagent's reactivity. It is recommended to characterize each new batch for purity and water content before use.
Q3: Can I use anhydrous CuF₂ in place of CuF₂·2H₂O?
A3: While they can sometimes be used interchangeably, it is not always a direct substitution. The water of hydration can play a crucial role in the reaction mechanism.[3] If a procedure specifies the dihydrate, using the anhydrous form may lead to different outcomes. If you must substitute, consider the potential need to add a controlled amount of water to the reaction mixture. Conversely, using the hydrated form in a reaction requiring anhydrous conditions can be detrimental.[8]
Q4: How should I store this compound to maintain its reactivity?
A4: this compound and its anhydrous form are hygroscopic.[7] They should be stored in a tightly sealed container in a desiccator to prevent moisture absorption, which can lead to the formation of less reactive hydrolysis products.[4][5]
Data Presentation
Table 1: Impact of Common Impurities on this compound Reactivity
| Impurity | Common Source | Potential Impact on Reactivity | Recommended Analytical Technique for Detection |
| Copper(II) Oxide (CuO) | Incomplete fluorination during synthesis. | Can lead to the formation of Cu₂O at high temperatures, altering the catalytic process and potentially reducing yield.[1] | X-ray Diffraction (XRD) |
| Trace Metal Ions (e.g., Fe, Ni) | Contamination from starting materials or reaction vessels during synthesis. | May catalyze or inhibit the desired reaction or side reactions, leading to lower yields and product contamination. | Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS) |
| Other Halides (Cl⁻, Br⁻) | Impure starting materials (e.g., copper chloride) used in synthesis. | Can lead to the formation of halogenated side products (e.g., chlorinated aromatics). | Ion Chromatography (IC) |
| Excess or Insufficient Water | Improper storage (hygroscopic nature) or incomplete hydration/dehydration during synthesis. | Can significantly alter reactivity; some reactions require a specific hydration level for optimal performance. Excess water can cause hydrolysis.[3][4][5] | Karl Fischer Titration or Thermogravimetric Analysis (TGA) |
Experimental Protocols
Protocol 1: Deoxyfluorination of a Primary Alcohol using CuF₂
This protocol is a general guideline based on methodologies for the deoxyfluorination of alcohols.[6][9][10][11]
Workflow Diagram:
Caption: Experimental workflow for deoxyfluorination of an alcohol.
Materials:
-
Primary alcohol (1.0 equiv)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.5 equiv)
-
Copper(I) chloride (CuCl) (0.01 equiv, as catalyst)
-
This compound (CuF₂·2H₂O) (2.0 equiv)
-
Anhydrous solvent (e.g., acetonitrile or 1,4-dioxane)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol, DIC, and CuCl.
-
Add CuF₂·2H₂O followed by the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the purified product by NMR and mass spectrometry.
Protocol 2: Analysis of Trace Metal Impurities by ICP-OES
This protocol provides a general procedure for the determination of trace metal impurities in this compound.[12][13][14]
Workflow Diagram:
Caption: Workflow for trace metal analysis by ICP-OES.
Procedure:
-
Sample Digestion:
-
Accurately weigh approximately 0.1 g of the this compound sample into a clean digestion vessel.
-
In a fume hood, carefully add a sufficient volume of high-purity concentrated nitric acid (e.g., 5 mL) to dissolve the sample. Gentle heating may be required.
-
Allow the sample to cool to room temperature.
-
-
Sample Dilution:
-
Quantitatively transfer the digested sample solution to a 50 mL or 100 mL volumetric flask.
-
Dilute to the mark with deionized water. The final acid concentration should typically be around 2-5%.
-
-
Preparation of Standards:
-
Prepare a series of multi-element calibration standards from certified stock solutions. The concentration range should bracket the expected impurity levels.
-
The standards should be matrix-matched, meaning they should contain a similar concentration of copper and nitric acid as the samples to be analyzed.
-
-
Instrumental Analysis:
-
Set up and calibrate the ICP-OES instrument according to the manufacturer's instructions.
-
Aspirate the blank, calibration standards, and samples.
-
Measure the emission intensity for each element of interest at its characteristic wavelength.
-
-
Data Analysis:
-
Generate a calibration curve for each element by plotting emission intensity versus concentration.
-
Determine the concentration of each trace metal impurity in the sample solution from its emission intensity and the calibration curve.
-
Calculate the concentration of the impurities in the original solid sample, taking into account the initial mass and dilution factor.
-
References
- 1. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel Synthesis of Anhydrous and Hydroxylated CuF2 Nanoparticles and Their Potential for Lithium Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Copper(II) fluoride - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Deoxyfluorination with CuF2 : Enabled by Using a Lewis Base Activating Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biospectra.us [biospectra.us]
- 13. geoinfo.nmt.edu [geoinfo.nmt.edu]
- 14. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]
Dehydration of copper(II) fluoride dihydrate without decomposition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the dehydration of copper(II) fluoride dihydrate (CuF₂·2H₂O) to its anhydrous form (CuF₂) without decomposition.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to dehydrate this compound by simple heating?
A1: Simple heating of this compound in an inert atmosphere or air leads to decomposition rather than dehydration. The primary reason is the compound's susceptibility to hydrolysis. At elevated temperatures, the water of hydration can react with the copper(II) fluoride to form basic copper(II) fluorides, such as copper hydroxyfluoride (CuOHF), and gaseous hydrogen fluoride (HF). Further heating can lead to the formation of copper(II) oxide (CuO).[1][2]
Q2: What is the key principle for successfully dehydrating this compound?
A2: The successful dehydration of this compound hinges on preventing hydrolysis. This is achieved by carrying out the heating process in a stream of anhydrous hydrogen fluoride (HF) gas. The HF atmosphere suppresses the equilibrium of the decomposition reactions that produce basic fluorides and oxides, allowing for the removal of water without the loss of fluorine from the copper(II) fluoride.
Q3: What are the visual differences between the dihydrate and anhydrous forms of copper(II) fluoride?
A3: this compound (CuF₂·2H₂O) is a blue crystalline solid. In contrast, anhydrous copper(II) fluoride (CuF₂) is a white, hygroscopic crystalline powder.[3] A color change from blue to white is a key indicator of successful dehydration.
Q4: How should I handle and store anhydrous copper(II) fluoride?
A4: Anhydrous copper(II) fluoride is highly hygroscopic and will readily absorb atmospheric moisture to reform the dihydrate or other hydrolysis products.[4][5] Therefore, it must be handled and stored in a dry, inert atmosphere, for example, within a glovebox. Storage containers should be tightly sealed and made of materials compatible with fluoride compounds.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product is green or brownish instead of white after dehydration. | Incomplete dehydration and/or partial decomposition to copper(II) oxide. | 1. Ensure a sufficient flow rate of anhydrous HF gas to completely exclude air and moisture. 2. Check for leaks in the experimental setup. 3. Verify the final temperature and hold time are adequate for complete water removal. |
| The final product is a mixture of blue and white powder. | Incomplete dehydration. | 1. Increase the duration of the heating process at the final temperature. 2. Ensure uniform heating of the sample. 3. Check that the HF gas is flowing properly through the sample. |
| Low yield of the anhydrous product. | 1. Mechanical loss during transfer. 2. Volatilization of the product at excessively high temperatures. 3. Formation of volatile byproducts due to reaction with impurities. | 1. Handle the hygroscopic anhydrous product carefully in an inert atmosphere to prevent sticking and loss. 2. Do not exceed the recommended dehydration temperature. Copper(II) fluoride starts to decompose and lose fluorine above 950°C.[3] |
| Corrosion of the experimental apparatus. | Reaction of HF with incompatible materials (e.g., glass, quartz, some metals) at high temperatures. | 1. Use an apparatus constructed from HF-resistant materials such as Monel, nickel, or platinum. 2. Ensure all tubing and fittings are made of compatible materials like PTFE. |
Experimental Protocols
Recommended Protocol for Dehydration of this compound
This protocol is based on established principles for handling reactive fluoride compounds. Extreme caution must be exercised when working with anhydrous hydrogen fluoride as it is highly toxic and corrosive. All work must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE) and access to calcium gluconate gel as a first aid measure.
Materials and Equipment:
-
This compound (CuF₂·2H₂O)
-
Anhydrous hydrogen fluoride (HF) gas source
-
Inert gas (e.g., Argon or Nitrogen)
-
Tube furnace capable of reaching at least 400°C
-
Reaction tube made of Monel or nickel
-
Sample boat made of Monel, nickel, or platinum
-
Gas flow controllers
-
HF-compatible tubing (e.g., PTFE)
-
Gas scrubber for HF neutralization (e.g., soda lime or potassium carbonate)
-
Glovebox for handling the anhydrous product
Procedure:
-
System Setup and Purging:
-
Place a known amount of CuF₂·2H₂O in the sample boat and position it in the center of the reaction tube.
-
Assemble the apparatus in a fume hood, ensuring all connections are secure. The outlet of the reaction tube should be connected to an HF scrubber.
-
Purge the entire system with a dry, inert gas (e.g., argon) for at least 30 minutes to remove all air and moisture.
-
-
Dehydration under HF Stream:
-
While maintaining a slow flow of inert gas, introduce a steady stream of anhydrous HF gas into the reaction tube.
-
Begin heating the furnace. A slow heating rate (e.g., 5°C/min) is recommended.
-
Heat the sample to a final temperature of 300-400°C.
-
Hold the sample at this temperature for 2-4 hours under the continuous flow of anhydrous HF.
-
-
Cooling and Product Recovery:
-
After the hold time, turn off the furnace and allow the system to cool to room temperature under the flow of anhydrous HF.
-
Once at room temperature, switch the gas flow from HF back to the dry inert gas to purge the system of any residual HF.
-
Carefully transfer the reaction tube containing the anhydrous CuF₂ product to a glovebox for handling and storage.
-
Thermal Decomposition Data
The following table summarizes the key temperature-dependent events during the thermal treatment of this compound in the absence of a protective HF atmosphere.
| Temperature (°C) | Event | Product(s) | Reference |
| ~132 | Initial decomposition | CuOHF·CuF₂, HF, H₂O | [1] |
| ~345 | Decomposition of CuOHF | CuOHF·CuF₂ | [1] |
| ~420 | Decomposition of CuOHF·CuF₂ | CuO, CuF₂ | [1] |
Visualizations
Experimental Workflow for Dehydration of CuF₂·2H₂O
Caption: Workflow for the dehydration of CuF₂·2H₂O.
Decision Pathway for Dehydration Method
Caption: Decision-making for CuF₂ dehydration.
References
- 1. osti.gov [osti.gov]
- 2. Thermal studies on halides and basic halides of copper(II) - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 3. Copper(II) fluoride - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel Synthesis of Anhydrous and Hydroxylated CuF2 Nanoparticles and Their Potential for Lithium Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of Scaling Up Reactions with Copper(II) Fluoride Dihydrate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for professionals working with copper(II) fluoride dihydrate (CuF₂·2H₂O) in chemical synthesis, particularly when scaling up reactions from the laboratory to pilot plant or manufacturing scale. This guide addresses common challenges, offering troubleshooting advice and frequently asked questions to ensure safe, efficient, and reproducible outcomes.
Frequently Asked Questions (FAQs)
1. What are the primary challenges when scaling up reactions involving this compound?
Scaling up reactions with this compound presents several key challenges:
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Hygroscopicity: The compound readily absorbs moisture from the atmosphere, which can alter its effective molecular weight and impact stoichiometric calculations, leading to inconsistencies in reaction outcomes.[1][2]
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Limited Solubility: Its poor solubility in many common organic solvents can result in heterogeneous reaction mixtures, posing challenges for mixing, heat transfer, and reaction kinetics at a larger scale.[3]
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Thermal Instability: Upon heating, this compound decomposes, initially forming a basic fluoride and subsequently copper oxides. This can introduce impurities and reduce the yield of the desired product.
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Material Handling and Safety: this compound is hazardous, causing severe skin burns and eye damage, and is harmful if inhaled or swallowed.[4] Handling large quantities requires stringent safety protocols and specialized equipment to minimize exposure.
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Reaction Heterogeneity: Due to its limited solubility, reactions are often heterogeneous, which can lead to issues with reproducibility and mass transfer limitations as the scale increases.
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Byproduct Formation and Purification: Copper-mediated fluorination reactions can generate byproducts that are challenging to separate from the final product, complicating downstream processing.
2. How does the hygroscopic nature of this compound affect scale-up, and how can this be managed?
The hygroscopic nature of CuF₂·2H₂O means it can absorb a variable amount of water, leading to inaccurate weighing and stoichiometry on a large scale. This can result in lower yields and inconsistent product quality.
Mitigation Strategies:
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Proper Storage: Store in tightly sealed containers in a dry, cool, and well-ventilated place, away from moisture.[4] Consider storage in a glove box or desiccator.
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Inert Atmosphere: Handle the material under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to ambient moisture.
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Pre-drying: For anhydrous conditions, consider drying the material in a vacuum oven at a controlled temperature before use. However, be cautious of thermal decomposition.
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Water Content Analysis: Before use in a large-scale reaction, determine the water content of the batch of this compound using techniques like Karl Fischer titration to accurately calculate the required amount.
3. What are the thermal decomposition products of this compound and at what temperatures do they form?
The thermal decomposition of this compound occurs in stages. Understanding these stages is critical to avoid unwanted byproducts.
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Initial Decomposition: Around 132°C, it undergoes a two-stage decomposition, first forming CuOHF·CuF₂.
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Final Decomposition: At approximately 420°C, the intermediate decomposes further into copper(II) oxide (CuO) and copper(II) fluoride (CuF₂).
In the presence of air, copper(II) oxide is the final product. If the decomposition is carried out in a closed system, the hydrogen fluoride produced can prevent contact with air, resulting in a mixture of the oxide and fluoride.
Troubleshooting Guide
This section provides solutions to common problems encountered during the scale-up of reactions with this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or Inconsistent Reaction Yield | Inaccurate stoichiometry due to hygroscopicity. | 1. Determine the water content of the CuF₂·2H₂O prior to use and adjust the mass accordingly. 2. Handle the reagent under an inert atmosphere. |
| Poor mixing and mass transfer in a heterogeneous reaction mixture. | 1. Optimize the stirring rate and impeller design for efficient solid suspension. 2. Consider using a solvent system where the reagent has higher solubility. 3. Explore the use of phase-transfer catalysts. | |
| Thermal decomposition of the reagent or product. | 1. Carefully control the reaction temperature and avoid localized overheating. 2. Use a reactor with efficient heat transfer capabilities. 3. Consider running the reaction at a lower temperature for a longer duration. | |
| Formation of Unwanted Byproducts (e.g., oxides) | Reaction temperature is too high, leading to decomposition of CuF₂·2H₂O. | 1. Lower the reaction temperature. 2. Ensure uniform heating of the reaction vessel. |
| Presence of moisture leading to hydrolysis. | 1. Use anhydrous solvents and reagents. 2. Run the reaction under a dry, inert atmosphere. | |
| Difficult Product Purification | Formation of closely related byproducts. | 1. Optimize reaction conditions (temperature, solvent, reaction time) to minimize byproduct formation. 2. Develop a robust purification method (e.g., chromatography, crystallization) at the lab scale before scaling up. |
| Residual copper salts in the product. | 1. Implement an effective work-up procedure to remove copper salts, such as washing with an appropriate aqueous solution. | |
| Safety Incidents (e.g., skin irritation, respiratory issues) | Improper handling of the hazardous reagent. | 1. Always handle CuF₂·2H₂O in a well-ventilated area or fume hood.[4] 2. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection.[4] 3. Have emergency procedures and first aid supplies readily available. |
Data Presentation
Table 1: Physical and Chemical Properties of Copper(II) Fluoride and its Dihydrate
| Property | Copper(II) Fluoride (Anhydrous) | This compound |
| Formula | CuF₂ | CuF₂·2H₂O |
| Molecular Weight | 101.54 g/mol [2] | 137.57 g/mol [5] |
| Appearance | White crystalline powder[2] | Blue crystalline solid[2] |
| Density | 4.23 g/cm³[2] | 2.934 g/cm³[5] |
| Melting Point | 950 °C (decomposes) | >130 °C[5] |
| Hygroscopicity | Hygroscopic[2] | Hygroscopic |
Table 2: Solubility of Copper(II) Fluoride and its Dihydrate
| Solvent | Copper(II) Fluoride (Anhydrous) | This compound |
| Cold Water | Slightly soluble[2] | Slightly soluble[5] |
| Hot Water | Decomposes | Decomposes |
| Ethanol | Insoluble | Soluble |
| Acetone | - | Insoluble |
| Liquid Ammonia | - | Insoluble |
| Dilute Acids | Soluble | Soluble |
Experimental Protocols
While specific large-scale industrial protocols are proprietary, the following outlines a general laboratory-scale procedure for a copper-mediated fluorination that highlights key considerations for scale-up.
Objective: Laboratory-Scale Synthesis of a Fluoroaromatic Compound via Copper-Mediated Fluorination.
Materials:
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Aryl Halide (e.g., Aryl Iodide)
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This compound
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High-boiling point aprotic solvent (e.g., DMF, NMP)
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Inert gas (Nitrogen or Argon)
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Standard laboratory glassware
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Heating mantle with temperature controller and overhead stirrer
Procedure:
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Reactor Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a condenser, a thermocouple, and an inert gas inlet.
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Reagent Charging: The flask is charged with the aryl halide and the solvent under a positive pressure of inert gas.
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Addition of this compound: The this compound is weighed in a glove box or under an inert atmosphere to minimize moisture absorption and added to the reaction mixture.
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Reaction: The mixture is heated to the desired temperature with vigorous stirring to ensure good suspension of the solid reagent. The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC, HPLC).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature. The crude mixture is filtered to remove insoluble copper salts. The filtrate is then subjected to an aqueous work-up to remove the solvent and any remaining soluble copper species.
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Purification: The crude product is purified by an appropriate method, such as column chromatography or crystallization, to yield the pure fluoroaromatic compound.
Scale-Up Considerations from this Protocol:
-
Heat Transfer: The exothermic nature of some fluorination reactions requires a reactor with a high surface area-to-volume ratio and an efficient cooling system to prevent thermal runaway.
-
Mixing: Maintaining a uniform suspension of the solid this compound in the liquid phase is critical. The stirrer design and speed must be optimized for the larger reactor volume.
-
Reagent Addition: For highly exothermic reactions, controlled addition of one of the reactants may be necessary to manage the heat evolution.
-
Material Transfer: Transferring the hygroscopic and hazardous solid on a large scale requires specialized powder handling equipment to ensure safety and prevent moisture uptake.
-
Filtration and Waste Disposal: The filtration of large volumes of reaction mixtures and the disposal of copper-containing waste streams need to be carefully planned and executed in accordance with environmental regulations.
Mandatory Visualizations
References
Technical Support Center: Regeneration and Reuse of Copper(II) Fluoride Dihydrate Catalyst
This technical support center provides guidance for researchers, scientists, and drug development professionals on the regeneration and reuse of copper(II) fluoride dihydrate (CuF₂·2H₂O) catalysts in their experiments.
Frequently Asked Questions (FAQs)
Q1: Can the this compound catalyst be recovered and reused after a reaction?
Yes, as a heterogeneous catalyst, CuF₂·2H₂O can typically be recovered from the reaction mixture and potentially reused. The efficiency of recovery and the level of activity in subsequent uses will depend on the reaction conditions and the regeneration procedure.
Q2: What are the common signs of catalyst deactivation?
Common indicators of catalyst deactivation include a noticeable decrease in reaction rate, lower product yield, or a change in product selectivity compared to the initial use. Visually, you might observe a change in the color or texture of the catalyst.
Q3: What are the likely causes of deactivation for a this compound catalyst?
Potential causes for deactivation include:
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Poisoning: Strong coordination of byproducts or impurities to the copper center.
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Fouling: Deposition of solid or polymeric materials on the catalyst surface, blocking active sites.
-
Leaching: Dissolution of the copper salt into the reaction medium, which can be influenced by the solvent and reaction temperature.
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Sintering: Agglomeration of catalyst particles at high temperatures, leading to a reduction in the active surface area.
Q4: Is there a general procedure for regenerating the catalyst?
While a universally validated protocol for all applications is not available, a general approach involves washing the recovered catalyst to remove adsorbed species, followed by drying. For more significant deactivation, a mild thermal treatment or chemical wash may be necessary.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Significant drop in product yield after the first reuse. | Incomplete removal of reaction byproducts or solvent residues. | Implement a more rigorous washing protocol. Consider using a sequence of solvents with varying polarities. |
| Catalyst appears discolored or clumpy after recovery. | Formation of insoluble copper complexes or thermal degradation. | Analyze the recovered catalyst to identify the nature of the discoloration. A mild acid wash (e.g., dilute acetic acid) followed by thorough rinsing with deionized water may help remove basic impurities. Ensure the drying temperature is kept below the decomposition temperature of the dihydrate. |
| Loss of catalyst mass during recovery. | The catalyst may be too fine, passing through the filter medium, or partially soluble in the reaction/wash solvents. | Use a finer porosity filter or consider centrifugation for recovery. If solubility is an issue, explore alternative, less coordinating solvents for the reaction and washing steps. |
| Inconsistent catalytic activity across different batches of regenerated catalyst. | Variability in the regeneration procedure. | Standardize the regeneration protocol, ensuring consistent washing times, solvent volumes, and drying conditions. |
Experimental Protocols
Protocol 1: Catalyst Recovery by Filtration
-
Cooling: After the reaction is complete, allow the reaction mixture to cool to room temperature.
-
Filtration: Set up a Buchner funnel with a filter paper of appropriate porosity. Wet the filter paper with a small amount of the reaction solvent.
-
Separation: Pour the reaction mixture into the funnel and apply a vacuum to separate the solid catalyst from the liquid phase.
-
Initial Wash: Wash the collected catalyst cake with a fresh portion of the reaction solvent to remove residual reactants and products.
-
Further Washing: Perform additional washes with a more volatile solvent (e.g., dichloromethane or diethyl ether) to facilitate drying.
-
Drying: Carefully transfer the catalyst to a watch glass or drying dish and dry under a vacuum at a low temperature (e.g., 40-50 °C) to a constant weight. Avoid excessive heat to prevent the loss of water of hydration.
Protocol 2: General Regeneration of Recovered Catalyst
-
Solvent Wash: Suspend the recovered catalyst in a suitable solvent (e.g., ethanol or acetone) and stir for 15-30 minutes to dissolve any adsorbed organic impurities.
-
Filtration/Centrifugation: Separate the catalyst from the washing solvent by filtration or centrifugation.
-
Water Wash: Wash the catalyst with deionized water to remove any water-soluble impurities.
-
Drying: Dry the catalyst under vacuum at a low temperature (40-50 °C) until a constant weight is achieved.
Quantitative Data
The following table presents illustrative data on the performance of a regenerated CuF₂·2H₂O catalyst in a hypothetical fluorination reaction. This data is for demonstration purposes and actual results may vary depending on the specific reaction and conditions.
| Reuse Cycle | Product Yield (%) | Reaction Time (hours) |
| 1 | 95 | 4 |
| 2 | 92 | 4.5 |
| 3 | 88 | 5 |
| 4 | 83 | 6 |
| 5 | 75 | 8 |
Visualizations
Caption: Workflow for the recovery of CuF₂·2H₂O catalyst.
Caption: Troubleshooting guide for catalyst deactivation.
Incompatible materials with copper(II) fluoride dihydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with copper(II) fluoride dihydrate. The information is designed to anticipate and address potential issues related to material incompatibility during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary materials to avoid when working with this compound?
A1: this compound is incompatible with several classes of materials. Primarily, you should avoid contact with strong acids, strong bases, and oxidizing agents. Additionally, due to its hygroscopic nature, it is reactive with moisture and should be handled in a dry environment. Some metals may also be susceptible to corrosion, especially in aqueous solutions.
Q2: What happens when this compound comes into contact with strong acids?
A2: Contact with strong acids will cause a reaction that produces hydrogen fluoride (HF) gas.[1] Hydrogen fluoride is highly toxic and corrosive. Therefore, it is critical to prevent contact between this compound and acidic solutions.
Q3: Can I use glassware for my experiments involving this compound?
A3: While borosilicate glass is generally resistant to many chemicals, prolonged contact with fluoride-containing compounds, especially in acidic or aqueous environments, can lead to etching of the glass. For reactions involving heating or long-term storage, it is advisable to consider alternative materials such as fluoropolymers (e.g., PTFE).
Q4: Is it safe to store this compound in a standard laboratory environment?
A4: this compound is hygroscopic, meaning it absorbs moisture from the air. This can lead to hydrolysis and the formation of basic copper fluorides. It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator or a dry box to prevent degradation.
Q5: What are the signs of decomposition or contamination of this compound?
A5: Pure this compound is a blue crystalline solid. A change in color, such as the appearance of a greenish tint, may indicate the formation of hydrolysis byproducts or other impurities. The presence of a strong, irritating odor could indicate the release of hydrogen fluoride due to contamination with an acid.
Troubleshooting Guides
Issue 1: Unexpected Reaction or Gas Evolution
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Symptom: A vigorous reaction, bubbling, or the release of a pungent gas is observed upon mixing this compound with another substance.
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Possible Cause: The substance mixed with this compound is likely an incompatible material, such as a strong acid. The gas being evolved is likely hydrogen fluoride.
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Solution:
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Immediately ensure adequate ventilation and work within a fume hood.
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Neutralize any acidic components cautiously with a weak base if safe to do so.
-
Review the safety data sheet (SDS) for all reactants to confirm compatibility.
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Dispose of the reaction mixture according to hazardous waste protocols.
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Issue 2: Corrosion of Metal Equipment
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Symptom: Metal components of your experimental setup (e.g., spatulas, reaction vessels, stir bars) show signs of pitting, discoloration, or degradation after contact with this compound.
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Possible Cause: Copper(II) fluoride, particularly in solution, can be corrosive to certain metals. Stainless steel may experience pitting corrosion.
-
Solution:
-
Cease using the corroded equipment immediately.
-
Consult a chemical compatibility chart to select an appropriate alternative material. Metals like Monel or nickel alloys often show better resistance to fluoride compounds. For many applications, fluoropolymer coatings or solid fluoropolymer equipment are the most inert options.
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Thoroughly clean and passivate any stainless steel equipment that will be used for short-term, non-heated applications.
-
Issue 3: Inconsistent Experimental Results
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Symptom: You are observing variability in reaction yields, rates, or product purity in experiments involving this compound.
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Possible Cause: The this compound may have degraded due to improper storage and exposure to moisture. The presence of water can lead to the formation of less reactive basic copper fluorides.
-
Solution:
-
Ensure your this compound is stored in a desiccator.
-
If degradation is suspected, it may be necessary to use a fresh, unopened container of the reagent.
-
Consider drying the material in a vacuum oven at a low temperature before use, being mindful of its thermal decomposition profile.
-
Data Presentation
The following table summarizes the known incompatibilities of this compound.
| Material Class | Specific Examples | Potential Hazard/Reaction |
| Strong Acids | Hydrochloric acid, Sulfuric acid, Nitric acid | Reaction produces toxic and corrosive hydrogen fluoride gas.[1] |
| Strong Bases | Sodium hydroxide, Potassium hydroxide | Reacts to form copper(II) hydroxide precipitate. |
| Oxidizing Agents | Peroxides, Permanganates, Dichromates | Potential for vigorous or hazardous reactions. Copper(II) can catalyze the decomposition of some oxidizing agents. |
| Water/Moisture | Humid air, aqueous solutions | Hydrolyzes to form basic copper fluorides, altering its chemical properties. |
| Certain Metals | Aluminum, Steel (under certain conditions) | Can cause corrosion, especially in aqueous solutions. |
| Glass | Borosilicate glass | Can be etched over time, especially with heating or in acidic conditions. |
Experimental Protocols
Protocol 1: Small-Scale Material Compatibility Test
This protocol outlines a general procedure to assess the compatibility of a material with this compound under your specific experimental conditions.
Objective: To visually and qualitatively assess the reactivity of a material with a solution of this compound.
Materials:
-
Small coupon of the material to be tested (e.g., stainless steel 316, aluminum, a specific polymer).
-
This compound.
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The solvent to be used in the experiment.
-
Small, clean glass vials with caps.
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate gloves.
Procedure:
-
Prepare a solution of this compound in the intended solvent at the planned experimental concentration.
-
Place a small, clean, and dry coupon of the test material into a labeled glass vial.
-
Add a sufficient amount of the this compound solution to the vial to partially submerge the material coupon.
-
In a separate vial, add only the solvent as a control.
-
Cap the vials and store them under the intended experimental conditions (e.g., room temperature, elevated temperature).
-
Periodically observe the material coupon and the solution for any changes, such as:
-
Gas evolution (bubbling).
-
Color change of the solution.
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Formation of a precipitate.
-
Corrosion, pitting, or discoloration of the material coupon.
-
-
Compare the observations in the test vial with the control vial.
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Document all observations with timestamps.
Disclaimer: This is a qualitative test. For critical applications, more rigorous, quantitative corrosion testing may be required.
Mandatory Visualization
Caption: Workflow for selecting compatible materials for use with this compound.
References
Managing thermal decomposition during high-temperature reactions
Welcome to the Technical Support Center for High-Temperature Reactions. This resource provides troubleshooting guidance and answers to frequently asked questions to help you manage and mitigate thermal decomposition during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is thermal decomposition and why is it a concern in high-temperature reactions?
A1: Thermal decomposition, or thermolysis, is the breakdown of a chemical substance into simpler constituents when subjected to heat.[1] It is a significant concern in high-temperature reactions because it can lead to the degradation of both reactants and products, resulting in reduced yield, formation of impurities, and potential loss of desired biological activity in drug development.[2][3] Elevated temperatures accelerate the rates of chemical reactions, including these undesirable degradation pathways.[4]
Q2: At what temperature does thermal decomposition typically begin?
A2: The decomposition temperature is specific to each substance and is defined as the temperature at which it chemically decomposes.[1] This is not a fixed value but can be influenced by factors like the experimental setup, heating rate, and the atmosphere.[1][5] For instance, while some organic compounds can start to decompose at temperatures as low as 50-100°C[1], others may be stable at much higher temperatures.[6] Analytical techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the specific decomposition temperature range for a compound.[7][8]
Q3: What are the common signs of thermal decomposition in my reaction?
A3: Visual indicators are often the first sign of decomposition. These can include:
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Color Change: A darkening or unexpected color shift in the reaction mixture or final product.[9]
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Gas Evolution: Formation of bubbles or fumes.
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Pressure Buildup: In a sealed system, an unexpected increase in pressure can indicate the formation of gaseous byproducts.[10]
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Changes in Physical State: Formation of char, solids, or changes in viscosity.[2]
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Unusual Odor: The generation of a distinct smell not associated with the expected reaction.[9]
Analytical characterization (e.g., HPLC, NMR) of the final product mixture will reveal the presence of impurities or a lower-than-expected yield of the desired product.
Q4: How does the reaction atmosphere affect thermal decomposition?
A4: The reaction atmosphere plays a critical role. Many decomposition pathways involve oxidation, which occurs in the presence of oxygen (air).[3] Performing reactions under an inert atmosphere, such as nitrogen or argon, can significantly inhibit these oxidative degradation pathways and improve the thermal stability of the compounds.[5] Conversely, certain atmospheres can be protective; for example, heating carbonate hydroxyapatite in a carbon dioxide atmosphere can affect its crystallization temperature and phase transformations.[5]
Q5: Can thermal decomposition lead to hazardous situations?
A5: Yes. If a decomposition reaction is highly exothermic (releases a significant amount of heat), it can create a positive feedback loop where the heat generated further accelerates the decomposition rate.[1] This can lead to a dangerous situation known as thermal runaway, potentially causing a rapid increase in temperature and pressure, boiling, and even explosions, especially in large-scale reactions.[10][11][12]
Troubleshooting Guides
Issue 1: Low yield and significant impurity formation in a high-temperature reaction.
This is a classic symptom of thermal decomposition. Follow this workflow to diagnose and resolve the issue.
References
- 1. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 2. Factors Affecting Drug Stability: Temperature – StabilityStudies.in [stabilitystudies.in]
- 3. benchchem.com [benchchem.com]
- 4. Effect of Temperature on Reactions of Chemical Organic Synthesis-LNEYA Industrial Chillers Manufacturer [lneya.com]
- 5. Thermal decomposition of synthesised carbonate hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study challenges notion that solution-phase organic reactions are unfeasible at high temperatures | Research | Chemistry World [chemistryworld.com]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. gov.uk [gov.uk]
- 10. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. How Do You Maintain Temperature In A Chemical Reaction? Master Control For Safety And Yield - Kintek Solution [kindle-tech.com]
How to accurately determine the water content in CuF2·2H2O
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on accurately determining the water content in copper(II) fluoride dihydrate (CuF2·2H2O).
Frequently Asked Questions (FAQs)
Q1: What is the most accurate method for determining the water content in CuF2·2H2O?
A1: Karl Fischer titration is the recommended method for accurately determining the water content in CuF2·2H2O. This technique is highly specific to water and is less susceptible to interferences from the thermal decomposition of the compound, which can be a significant issue with thermogravimetric analysis (TGA).
Q2: Can I use Thermogravimetric Analysis (TGA) to determine the water content?
A2: While TGA can be used to study the thermal behavior of CuF2·2H2O, it is not the recommended method for accurate quantification of water content. Upon heating, CuF2·2H2O can undergo a complex decomposition process that involves the loss of not only water but also hydrogen fluoride (HF), leading to the formation of basic copper fluorides. This simultaneous loss of multiple components makes it difficult to isolate the mass loss corresponding solely to the water of hydration, potentially leading to inaccurate results.
Q3: What is the theoretical water content of CuF2·2H2O?
A3: The theoretical water content of CuF2·2H2O can be calculated from its molar mass. This value is useful for comparing with experimental results. The key quantitative data is summarized in the table below.
Quantitative Data Summary
| Parameter | Value |
| Molar Mass of CuF2·2H2O | 137.57 g/mol |
| Molar Mass of H2O | 18.015 g/mol |
| Theoretical Water Content (%) | (2 * 18.015 g/mol ) / 137.57 g/mol * 100% = 26.19% |
Experimental Protocols
Recommended Method: Karl Fischer Titration
This method is based on the quantitative reaction of water with an iodine-sulfur dioxide reagent.
Methodology:
-
Instrument Setup:
-
Use a volumetric or coulometric Karl Fischer titrator.
-
The titration vessel should be equipped with a stirrer and kept sealed to prevent atmospheric moisture contamination.
-
-
Reagent Preparation:
-
Use a one-component or two-component Karl Fischer reagent.
-
The solvent is crucial due to the low solubility of CuF2·2H2O in methanol. A co-solvent is recommended.
-
-
Sample Preparation and Analysis:
-
Accurately weigh a suitable amount of CuF2·2H2O sample (typically 50-100 mg, depending on the expected water content and titrator sensitivity).
-
Quickly transfer the sample to the pre-tared titration vessel containing the conditioned solvent (titrated to a moisture-free endpoint).
-
Seal the vessel immediately.
-
To aid dissolution, the titration can be performed at a slightly elevated temperature (e.g., 50 °C).[1]
-
Stir the solution to ensure complete dissolution of the sample before starting the titration.
-
Initiate the titration and record the volume of titrant required to reach the endpoint.
-
-
Calculation:
-
The water content is calculated automatically by the instrument's software based on the titrant consumption and its concentration (titer).
-
The result is typically expressed as a percentage of water by mass.
-
Alternative Method: Thermogravimetric Analysis (TGA) - With Caution
This method involves heating the sample and measuring the mass loss as a function of temperature. Due to the decomposition issues, this method is better suited for qualitative analysis or for experienced users who can carefully interpret the results.
Methodology:
-
Instrument Setup:
-
Use a calibrated thermogravimetric analyzer.
-
Use an inert sample pan (e.g., platinum or alumina).
-
-
Experimental Conditions:
-
Atmosphere: Use an inert atmosphere, such as dry nitrogen or argon, to prevent oxidative side reactions.
-
Heating Rate: A slow heating rate (e.g., 5-10 °C/min) is recommended to improve the resolution of the mass loss steps.
-
Temperature Range: Heat the sample from ambient temperature to approximately 300 °C.
-
-
Sample Preparation and Analysis:
-
Accurately weigh a small amount of the CuF2·2H2O sample (typically 5-10 mg) into the TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with the inert gas for a sufficient time to remove any air.
-
Start the heating program and record the mass loss as a function of temperature.
-
-
Data Interpretation (with caution):
-
The TGA curve will show mass loss steps corresponding to the removal of water and subsequent decomposition.
-
The initial mass loss step is likely associated with the loss of water. However, be aware that the loss of HF may occur concurrently, leading to an overestimation of the water content.
-
Careful analysis of the derivative of the TGA curve (DTG) can help to distinguish overlapping decomposition events, but may not completely resolve the issue.
-
Troubleshooting Guides
Karl Fischer Titration
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Incomplete sample dissolution | CuF2·2H2O has low solubility in methanol. | - Use a co-solvent such as formamide (e.g., 2:1 methanol to formamide).- Gently warm the titration vessel to 50 °C to aid dissolution.[1]- Ensure vigorous and continuous stirring. |
| Drifting endpoint / Unstable baseline | - Incomplete dissolution of the sample.- Atmospheric moisture leaking into the vessel.- Side reactions with the solvent or impurities. | - Address the dissolution issue as described above.- Check all seals and septa on the titration vessel for leaks.- Ensure the use of high-purity, anhydrous solvents. |
| Falsely high water content | - Hydrolysis of CuF2 in the presence of trace amounts of water in the solvent, forming HF which can react with the KF reagents. | - Use a well-conditioned, dry solvent.- Perform a blank titration with the solvent to account for any residual moisture. |
Thermogravimetric Analysis (TGA)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Overlapping mass loss steps | Simultaneous loss of water and hydrogen fluoride (HF). | - Use a very slow heating rate (e.g., 2-5 °C/min) to try and improve the separation of the decomposition events.- Analyze the evolved gases using a coupled technique like TGA-MS or TGA-FTIR to identify the species being lost at each stage. |
| Inaccurate water content determination | The mass loss is not solely due to water. | - Be aware that TGA is likely to provide an overestimation of the water content.- Use TGA as a qualitative or semi-quantitative method and rely on Karl Fischer titration for accurate quantification. |
| Sample sputtering | Rapid heating causing a sudden release of volatiles. | - Use a slower heating rate.- Ensure the sample is thinly and evenly spread in the pan. |
Visualizations
References
Technical Support Center: Overcoming Solubility Challenges of CuF2·2H2O in Non-Polar Solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with copper(II) fluoride dihydrate (CuF2·2H2O) in non-polar solvents.
Troubleshooting Guides
Issue 1: Direct dissolution of CuF2·2H2O in non-polar solvents (e.g., hexane, toluene) is failing.
Root Cause: this compound is a hydrated ionic salt with a high lattice energy and polar nature, making it inherently insoluble in non-polar, non-coordinating organic solvents.[1][2][3][4] The principle of "like dissolves like" governs solubility, where polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.
Solutions:
-
Surface Modification via Ligand Exchange: Convert the hydrophilic CuF2 into a lipophilic copper salt ("copper soap") that is soluble in non-polar media. This is the most effective method for achieving true miscibility.
-
Formation of a Stable Nanoparticle Dispersion: If true solubility is not essential, creating a stable colloidal dispersion of CuF2 nanoparticles can be an excellent alternative.
-
Phase Transfer Catalysis (PTC): For applications involving reactions in a biphasic system, a phase transfer catalyst can be employed to transport the fluoride or copper-containing species into the organic phase to react.
Issue 2: After attempting a ligand exchange with a fatty acid, the product does not dissolve in the non-polar solvent.
Possible Causes & Troubleshooting Steps:
-
Incomplete Reaction: The ligand exchange reaction may not have gone to completion.
-
Incorrect Stoichiometry: The molar ratio of the fatty acid to the copper salt may be insufficient.
-
Solution: Use a slight excess of the fatty acid to ensure complete coordination to the copper centers.
-
-
Presence of Water: Residual water from the CuF2·2H2O or solvents can interfere with the dissolution of the final lipophilic product in a non-polar solvent.
-
Solution: Ensure the final product is thoroughly dried under vacuum before attempting to dissolve it in the non-polar solvent.
-
Issue 3: The CuF2·2H2O dispersion in a non-polar solvent is unstable and precipitates quickly.
Possible Causes & Troubleshooting Steps:
-
Insufficient Surfactant/Stabilizer: The amount of surfactant is not enough to sterically or electrostatically stabilize the particles.
-
Solution: Increase the concentration of the surfactant. The optimal concentration will depend on the particle size and surface area.
-
-
Poor Surfactant Choice: The chosen surfactant may not have the correct hydrophilic-lipophilic balance (HLB) for the system.
-
Solution: Select a surfactant with a strong affinity for the CuF2 surface and good solubility in the chosen non-polar solvent. Non-ionic surfactants with long alkyl chains are often effective.[8]
-
-
Particle Agglomeration During Preparation: The initial particles may be too large or already agglomerated.
-
Solution: Employ high-energy mixing methods like ultrasonication during the dispersion process to break up agglomerates.
-
Frequently Asked Questions (FAQs)
Q1: Why can't I dissolve CuF2·2H2O directly in toluene?
A1: CuF2·2H2O is a polar, ionic compound. Toluene is a non-polar solvent. Due to the large difference in polarity and the strong ionic forces within the CuF2 crystal lattice, the toluene molecules cannot effectively solvate the copper and fluoride ions to overcome the lattice energy.[1][3][4]
Q2: What is a "copper soap" and how does it help with solubility?
A2: A "copper soap" is an informal term for a copper salt of a long-chain fatty acid, such as copper(II) oleate or stearate. The long, non-polar hydrocarbon tails of the fatty acid ligands encapsulate the copper ion, creating a lipophilic (oil-loving) complex that is readily soluble in non-polar organic solvents.
Q3: Can I use a surfactant to dissolve CuF2·2H2O?
A3: A surfactant will not create a true solution of CuF2·2H2O. Instead, it can help create a stable dispersion (a suspension of very small particles) in a non-polar solvent.[8] The surfactant molecules adsorb to the surface of the CuF2 particles, with their polar heads interacting with the ionic salt and their non-polar tails extending into the solvent, preventing the particles from aggregating and settling.
Q4: What is Phase Transfer Catalysis and when should I use it for CuF2?
A4: Phase Transfer Catalysis (PTC) is a technique used to facilitate reactions between reactants in immiscible phases (e.g., an aqueous phase containing an ionic salt and an organic phase).[9][10][11] A phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports the anion (in this case, potentially a fluoride or copper fluoride complex) from the aqueous/solid phase into the organic phase where it can react with an organic substrate.[5][12] This method is ideal if your goal is to perform a reaction with the fluoride ion in a non-polar solvent, rather than creating a stable stock solution of CuF2.
Q5: Are there any non-polar solvents that have some limited success in dissolving CuF2·2H2O?
A5: Generally, no. True non-polar solvents like hexane, toluene, or benzene will have negligible solubility for CuF2·2H2O. Some more polar or coordinating organic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile show a much greater ability to solvate copper ions and may dissolve copper salts.[6][7][13] However, these are not non-polar solvents. Their use might be considered in mixed-solvent systems as a bridge to improve compatibility.
Experimental Protocols & Data
Protocol 1: Synthesis of Soluble Copper(II) Oleate from CuF2·2H2O (Ligand Exchange)
This protocol describes the conversion of insoluble CuF2·2H2O to oil-soluble copper(II) oleate, adapted from methods for synthesizing oleate-capped copper nanoparticles.[14][15]
Materials:
-
CuF2·2H2O
-
Sodium oleate
-
Ethanol
-
Deionized water
-
Hexane (or other non-polar solvent)
Procedure:
-
Prepare Solutions:
-
Dissolve 1 mole-equivalent of CuF2·2H2O in a minimal amount of deionized water. Gentle heating may be required.
-
Dissolve 2.2 mole-equivalents of sodium oleate in a mixture of ethanol and deionized water (e.g., 1:1 v/v).
-
-
Reaction:
-
Slowly add the aqueous CuF2 solution to the sodium oleate solution while stirring vigorously.
-
A precipitate of copper(II) oleate will form.
-
Continue stirring the mixture at room temperature for 2-4 hours to ensure the reaction is complete.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the precipitate thoroughly with deionized water to remove sodium fluoride and unreacted sodium oleate.
-
Perform a final wash with ethanol to help remove water.
-
-
Drying and Dissolution:
-
Dry the resulting waxy solid (copper oleate) under vacuum at 40-50°C until a constant weight is achieved.
-
The dried copper(II) oleate can now be readily dissolved in non-polar solvents like hexane or toluene to form a clear, colored solution.
-
Quantitative Data: Solubility of Related Copper Salts
| Compound | Water | Ethanol | Toluene | Hexane |
| CuF2·2H2O | Slightly Soluble | Insoluble | Insoluble | Insoluble |
| Copper(II) Oleate | Insoluble | Slightly Soluble | Soluble | Soluble |
Visualizations
Caption: Troubleshooting workflow for addressing CuF2·2H2O insolubility.
Caption: Experimental workflow for ligand exchange to produce soluble copper oleate.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 11. Phase Transfer Catalysis and Ionic liquids | PPTX [slideshare.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Transfer thermodynamic study on the copper(II) ion from water to methanol, acetonitrile, dimethyl sulfoxide and pyridine - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: The Influence of Particle Size on the Catalytic Activity of CuF₂·2H₂O
Welcome to the technical support center for researchers, scientists, and drug development professionals working with copper(II) fluoride dihydrate (CuF₂·2H₂O) as a catalyst. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a specific focus on the impact of catalyst particle size on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: How does the particle size of CuF₂·2H₂O generally affect its catalytic activity?
While specific studies on CuF₂·2H₂O are limited, general principles of heterogeneous catalysis suggest that decreasing the particle size to the nano-scale typically increases the catalytic activity.[1][2] This is primarily due to the higher surface-area-to-volume ratio of smaller particles, which exposes more active sites for the reaction to occur.[1][2] However, for some copper-based catalysts, a volcano-like relationship has been observed, where an optimal particle size exists for maximum activity.[3]
Q2: What methods can be used to synthesize CuF₂·2H₂O with different particle sizes?
Controlling the particle size of CuF₂·2H₂O can be achieved through various synthesis techniques. A solvothermal method using copper(II) alkoxides and hydrogen fluoride in a solvent like THF can produce nanoparticles in the range of 10-100 nm.[4] Varying reaction parameters such as temperature, time, and precursor concentration can influence the final particle size. It is important to note that anhydrous CuF₂ is highly hygroscopic and will readily form the dihydrate in the presence of moisture.[4]
Q3: My catalytic reaction with CuF₂·2H₂O is showing low yield. Could particle size be the issue?
Low yield can be attributed to several factors, and particle size is a critical one. If you are using commercially available CuF₂·2H₂O, it is likely in a microcrystalline (bulk) form with a low surface area. To enhance the reaction yield, consider synthesizing or sourcing nano-sized CuF₂·2H₂O. Additionally, ensure the catalyst is properly dispersed in the reaction medium to maximize the accessible active sites.
Q4: I am observing inconsistent results between batches of CuF₂·2H₂O catalyst. Why might this be happening?
Inconsistency between batches often points to variations in the catalyst's physical properties, primarily particle size and morphology. It is crucial to characterize each new batch of catalyst to determine its particle size distribution and surface area. This will help in correlating the catalyst's physical properties with its catalytic performance and ensuring reproducibility.
Q5: How can I characterize the particle size of my CuF₂·2H₂O catalyst?
Several techniques can be employed to determine the particle size of your catalyst:
-
Transmission Electron Microscopy (TEM): Provides direct imaging of the particles, allowing for the determination of their size, shape, and morphology.
-
Scanning Electron Microscopy (SEM): Useful for visualizing larger particles and understanding the overall morphology of the catalyst powder.
-
X-ray Diffraction (XRD): Can be used to estimate the average crystallite size using the Scherrer equation.
-
Brunauer-Emmett-Teller (BET) analysis: Measures the specific surface area of the catalyst, which is inversely related to the particle size.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Catalytic Activity/Slow Reaction Rate | 1. Large Particle Size: The catalyst has a low surface area, limiting the number of active sites. 2. Poor Catalyst Dispersion: The catalyst is agglomerated in the reaction mixture. | 1. Synthesize or procure nano-sized CuF₂·2H₂O. 2. Use ultrasonication or high-shear mixing to disperse the catalyst in the solvent before adding reactants. 3. Consider supporting the CuF₂·2H₂O on a high-surface-area material. |
| Reaction Fails to Initiate | 1. Inactive Catalyst Surface: The catalyst surface may be contaminated or passivated. 2. Incorrect Reaction Conditions: Temperature, pressure, or solvent may not be optimal. | 1. Pretreat the catalyst by washing with a suitable solvent to remove any surface impurities. 2. Perform a literature search for similar copper-catalyzed reactions to determine optimal conditions.[5][6] |
| Inconsistent Product Selectivity | 1. Broad Particle Size Distribution: Different particle sizes may favor different reaction pathways. 2. Changes in Catalyst Morphology: Different crystal facets can exhibit varying selectivity. | 1. Use a catalyst with a narrow particle size distribution. 2. Characterize the morphology of your catalyst using TEM or SEM to ensure consistency between batches. |
| Catalyst Deactivation | 1. Sintering of Nanoparticles: High reaction temperatures can cause smaller particles to agglomerate into larger, less active ones. 2. Leaching of Copper: The active copper species may be dissolving into the reaction medium. | 1. Operate at the lowest effective temperature. 2. Consider immobilizing the catalyst on a solid support to prevent sintering. 3. After the reaction, analyze the liquid phase for copper content to check for leaching. |
Data Presentation
The following table summarizes the hypothetical relationship between CuF₂·2H₂O particle size and catalytic activity, based on general trends observed for other copper-based catalysts.[2][3][7]
| Particle Size Range | Predominant Form | Relative Surface Area | Expected Catalytic Activity | Potential Issues |
| > 1 µm | Microparticles | Low | Low | Poor reaction rates, low yields |
| 100 nm - 1 µm | Sub-microparticles | Moderate | Moderate | Inconsistent results if size distribution is broad |
| 10 - 100 nm | Nanoparticles | High | High to Very High | Potential for agglomeration, catalyst deactivation at high temperatures |
| < 10 nm | Nanoparticles/Clusters | Very High | Optimal or Decreasing | May exhibit different selectivity, prone to sintering |
Experimental Protocols
Protocol 1: Synthesis of CuF₂ Nanoparticles (Adapted from Krahl et al., 2018)
This protocol describes the synthesis of anhydrous CuF₂ nanoparticles, which will hydrate to CuF₂·2H₂O upon exposure to air.[4]
Materials:
-
Copper(II) methoxide (Cu(OMe)₂)
-
Anhydrous hydrogen fluoride (HF)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve Cu(OMe)₂ in anhydrous THF in a Schlenk flask.
-
Cool the solution to -70°C using a dry ice/acetone bath.
-
Slowly and carefully condense anhydrous HF into the reaction mixture with vigorous stirring. (Caution: HF is extremely corrosive and toxic. Handle with extreme care in a specialized fume hood).
-
Allow the reaction to proceed at -70°C for 2 hours.
-
Slowly warm the reaction mixture to room temperature and continue stirring for 12 hours.
-
The resulting precipitate of CuF₂ nanoparticles can be isolated by centrifugation under an inert atmosphere.
-
Wash the nanoparticles with anhydrous THF to remove any unreacted precursors.
-
Dry the nanoparticles under vacuum.
-
To obtain CuF₂·2H₂O, the anhydrous nanoparticles can be exposed to a controlled humid atmosphere.
To vary the particle size, parameters such as the reaction temperature (e.g., solvothermal conditions at 150°C) and the concentration of the copper precursor can be adjusted.[4]
Protocol 2: General Procedure for Testing Catalytic Activity
This protocol outlines a general workflow for evaluating the catalytic performance of CuF₂·2H₂O with varying particle sizes in a model organic reaction (e.g., a coupling reaction).
Materials:
-
CuF₂·2H₂O catalyst (different particle sizes)
-
Reactant A
-
Reactant B
-
Anhydrous solvent
-
Internal standard for GC/HPLC analysis
-
Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
Procedure:
-
To a reaction vessel, add the desired amount of CuF₂·2H₂O catalyst.
-
Add the anhydrous solvent and stir to disperse the catalyst. Use of an ultrasonic bath is recommended for nanoparticle catalysts.
-
Add Reactant A, Reactant B, and the internal standard to the reaction vessel.
-
Heat the reaction mixture to the desired temperature and monitor the progress of the reaction by taking aliquots at regular intervals.
-
Quench the reaction in the aliquots (e.g., by cooling or adding a quenching agent).
-
Analyze the aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of reactants and the yield of the product.
-
Compare the reaction rates and final yields obtained with catalysts of different particle sizes.
Visualizations
Caption: Experimental workflow for investigating the effect of CuF₂·2H₂O particle size.
Caption: Relationship between particle size, surface area, and catalytic activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel Synthesis of Anhydrous and Hydroxylated CuF2 Nanoparticles and Their Potential for Lithium Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper(II) fluoride - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Copper Particle Size on the Surface Structure and Catalytic Activity of Cu–CeO2 Nanocomposites Prepared by Mechanochemical Synthesis in the Preferential CO Oxidation in a H2-Rich Stream (CO-PROX) | MDPI [mdpi.com]
Technical Support Center: Stabilizing Copper(II) Fluoride Dihydrate for Long-Term Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for stabilizing copper(II) fluoride dihydrate (CuF₂·2H₂O) for long-term storage. This document offers detailed experimental protocols and data to ensure the integrity of your starting materials and the reproducibility of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Color change from light blue to greenish or brownish powder. | - Moisture Absorption: The compound is hygroscopic and readily absorbs atmospheric moisture.[1] - Hydrolysis: Reaction with excess moisture can lead to the formation of copper hydroxyfluoride (Cu(OH)F).[2] - Decomposition: Exposure to high temperatures can initiate thermal decomposition.[2] | - Immediately transfer the material to a controlled, dry environment (e.g., a glovebox or desiccator). - Handle the material exclusively under an inert atmosphere (e.g., argon or nitrogen). - Store in a tightly sealed container, preferably made of a material non-reactive to fluorides like polyethylene or Teflon. |
| Inconsistent results in fluorination reactions. | - Variable Water Content: The presence of water in CuF₂·2H₂O can interfere with reaction stoichiometry and kinetics.[3] - Formation of Basic Salts: The presence of Cu(OH)F can alter the reactivity of the fluoride source.[2] | - Dehydrate the CuF₂·2H₂O to its anhydrous form (CuF₂) before use. (See Experimental Protocol 1). - Quantify the water content of your material using Karl Fischer titration to ensure consistency between batches. (See Experimental Protocol 2). |
| Caking or clumping of the powder. | - Hygroscopicity: Absorption of moisture leads to the formation of hydrates and subsequent clumping.[1] | - Store the compound in a desiccator with a suitable desiccant (e.g., molecular sieves, phosphorus pentoxide).[4][5] - Break up clumps gently under an inert atmosphere before use. |
| Pressure build-up in the storage container. | - Decomposition: Thermal decomposition can release gaseous byproducts like hydrogen fluoride (HF).[2] | - Ensure storage is at a consistently cool temperature, away from any heat sources. - If decomposition is suspected, handle the container with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE). |
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a cool, dry, and inert environment. The recommended storage conditions are in a tightly sealed container, preferably within a desiccator containing a high-efficiency desiccant like phosphorus pentoxide or molecular sieves.[4][5] For extended periods, storage in a glovebox under an argon or nitrogen atmosphere is ideal.
Q2: How does humidity affect the stability of this compound?
Q3: Can I use the dihydrate form directly in my reactions, or should I dehydrate it first?
A3: While some applications may tolerate the presence of water, for most sensitive fluorination reactions, it is highly recommended to use the anhydrous form of copper(II) fluoride. The water of hydration can act as a competing nucleophile or proton source, leading to side reactions and reduced yields.[3] Dehydration to the anhydrous form ensures a more controlled and reproducible reaction.
Q4: What is the decomposition pathway of this compound upon heating?
A4: The thermal decomposition of this compound occurs in a two-stage process.[2]
-
First Stage: At approximately 132°C, the dihydrate loses water and hydrogen fluoride to form a basic copper fluoride intermediate, CuOHF·CuF₂.
-
Second Stage: At around 420°C, this intermediate further decomposes to yield copper(II) oxide (CuO) and anhydrous copper(II) fluoride (CuF₂).
Q5: What analytical techniques can I use to assess the purity and water content of my copper(II) fluoride?
A5: To ensure the quality of your copper(II) fluoride, the following analytical techniques are recommended:
-
Karl Fischer Titration: This is the most accurate method for determining the water content of hydrated salts.[6][7]
-
X-ray Powder Diffraction (XRPD): XRPD can be used to identify the crystalline phases present, confirming the presence of the dihydrate, anhydrous form, or any decomposition products like Cu(OH)F or CuO.
-
Thermogravimetric Analysis (TGA): TGA can be used to study the thermal decomposition profile and confirm the water content by observing the mass loss at different temperatures.
Experimental Protocols
Protocol 1: Dehydration of this compound to Anhydrous Copper(II) Fluoride
This protocol describes the conversion of CuF₂·2H₂O to its anhydrous form, CuF₂, a necessary step for many moisture-sensitive applications. This procedure should be performed using a Schlenk line or in a glovebox to maintain an inert atmosphere.
Materials:
-
This compound (CuF₂·2H₂O)
-
Schlenk flask or other suitable reaction vessel
-
Furnace or heating mantle with temperature control
-
Source of dry, inert gas (argon or nitrogen)
-
Gas bubbler
Procedure:
-
Preparation: Place a known amount of this compound into a Schlenk flask.
-
Inert Atmosphere: Connect the flask to a Schlenk line and evacuate the flask while gently heating with a heat gun to remove any surface moisture. Backfill the flask with a dry, inert gas (argon or nitrogen). Repeat this evacuate-backfill cycle three times to ensure an inert atmosphere.[8][9][10]
-
Heating: While maintaining a gentle flow of inert gas through the flask (monitored with a gas bubbler), begin to heat the sample.
-
Dehydration Step 1: Gradually increase the temperature to 150°C. This will drive off the water of hydration. The formation of the intermediate CuOHF·CuF₂ occurs at 132°C.[2] Maintain this temperature until no more water is observed condensing in the cooler parts of the apparatus.
-
Dehydration Step 2 (Optional, for complete conversion to anhydrous CuF₂): For complete conversion to anhydrous CuF₂, it is recommended to perform the heating in a stream of dry hydrogen fluoride (HF) gas. (Caution: HF is extremely corrosive and toxic. This step should only be performed by experienced personnel in a specialized fume hood with appropriate safety precautions.) In the absence of an HF source, prolonged heating under a strong flow of inert gas at higher temperatures may be attempted, but complete removal of the hydroxide impurity can be challenging.
-
Cooling and Storage: Once the dehydration is complete, allow the flask to cool to room temperature under a continuous flow of inert gas. The resulting white to light gray powder is anhydrous copper(II) fluoride.[1] Store the anhydrous product in a tightly sealed container inside a glovebox or a desiccator containing a high-performance desiccant.
Protocol 2: Determination of Water Content by Karl Fischer Titration
This protocol provides a general guideline for determining the water content in this compound using volumetric Karl Fischer titration.
Materials:
-
Karl Fischer titrator (volumetric)
-
Karl Fischer reagent (one-component or two-component system)
-
Anhydrous methanol or other suitable solvent
-
Water standard for titer determination
-
This compound sample
Procedure:
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is clean and dry.
-
Solvent Addition: Add a suitable volume of anhydrous methanol to the titration vessel and pre-titrate to dryness. This removes any residual moisture from the solvent and the cell.
-
Titer Determination: Accurately add a known amount of a certified water standard to the conditioned solvent and titrate with the Karl Fischer reagent. The titer of the reagent (mg H₂O / mL reagent) is determined. It is recommended to perform this in triplicate and use the average value.
-
Sample Analysis: Accurately weigh a sample of this compound and quickly add it to the titration vessel.
-
Titration: Titrate the sample with the Karl Fischer reagent until the endpoint is reached. The instrument will automatically calculate the volume of titrant used.
-
Calculation: The water content of the sample is calculated using the following formula:
-
Post-Analysis: After analysis, clean the titration cell according to the instrument's manual.
Data Presentation
Table 1: Physical Properties of Copper(II) Fluoride Forms
| Property | This compound (CuF₂·2H₂O) | Anhydrous Copper(II) Fluoride (CuF₂) |
| Appearance | Light blue crystalline solid[1] | White to light gray crystalline powder[1] |
| Molar Mass | 137.57 g/mol | 101.54 g/mol |
| Density | 2.93 g/cm³[11] | 4.23 g/cm³[12] |
| Melting Point | Decomposes at >130°C[13] | 950°C (decomposes)[12] |
| Solubility in Water | Slightly soluble in cold water, hydrolyzes in hot water. | Slightly soluble, hydrolyzes in hot water. |
Table 2: Recommended Desiccants for Storage
| Desiccant | Absorption Capacity | Regeneration | Notes |
| Molecular Sieves (3Å or 4Å) | High | Can be regenerated by heating | Excellent for achieving very low humidity levels. |
| Phosphorus Pentoxide (P₂O₅) | Very High | Not regenerative | Extremely efficient but corrosive and hazardous to handle. |
| Silica Gel | Moderate | Can be regenerated by heating | Often contains a color indicator for saturation. |
| Anhydrous Calcium Chloride (CaCl₂) | High | Not easily regenerative | Can form a liquid brine upon saturation. |
Visualizations
References
- 1. Copper(II) fluoride - Wikipedia [en.wikipedia.org]
- 2. osti.gov [osti.gov]
- 3. benchchem.com [benchchem.com]
- 4. ibisscientific.com [ibisscientific.com]
- 5. agmcontainer.com [agmcontainer.com]
- 6. researchgate.net [researchgate.net]
- 7. quveon.com [quveon.com]
- 8. chemistry.unm.edu [chemistry.unm.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 11. pharmtech.com [pharmtech.com]
- 12. metrohm.com [metrohm.com]
- 13. Crystal Structure of Copper Fluoride Dihydrate, CuF2·2H2O [ouci.dntb.gov.ua]
Validation & Comparative
A Comparative Guide to the Reactivity of CuF₂·2H₂O and Anhydrous CuF₂
For Researchers, Scientists, and Drug Development Professionals
Copper(II) fluoride (CuF₂) is a versatile reagent and catalyst in chemical synthesis, notable for its role in fluorination reactions and as a component in electrochemical systems. It is commercially available in two primary forms: the blue dihydrate (CuF₂·2H₂O) and the white anhydrous salt (CuF₂). While their chemical formulas differ only by the presence of water molecules, their reactivity profiles can be markedly distinct. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate reagent for their specific application.
Core Physicochemical Differences
The primary distinction lies in the hygroscopic nature of anhydrous CuF₂. It readily absorbs atmospheric moisture to form the dihydrate, a critical handling and storage consideration for reactions sensitive to water.[1] Conversely, the water molecules in CuF₂·2H₂O are coordinated to the copper center, influencing its crystal structure and thermal stability.[2] Heating the dihydrate does not yield the anhydrous form directly; instead, it undergoes decomposition to form a basic copper fluoride species (CuOHF·CuF₂).[3]
Reactivity in Organic Synthesis
The presence or absence of water plays a crucial role in the efficacy of copper(II) fluoride in organic reactions, particularly in the burgeoning field of fluorination.
Deoxyfluorination of Alcohols
A key application for copper fluoride is in deoxyfluorination, the conversion of alcohols to alkyl fluorides, a vital transformation in medicinal chemistry. A systematic study has demonstrated that the hydration state of CuF₂ is critical for optimal reactivity. The reaction of a secondary alcohol with N,N'-diisopropylcarbodiimide (DIC) to form an O-alkylisourea intermediate, followed by nucleophilic fluorination with a copper fluoride source, was investigated.
The results indicate that neither the completely anhydrous form nor the dihydrate is the most effective reagent. Instead, anhydrous CuF₂ with one equivalent of water provides the highest yield, suggesting that a specific, partially hydrated copper species is the most active promoter for the fluoride transfer.
Table 1: Comparison of CuF₂ Forms in Deoxyfluorination
| Fluoride Source | Yield (%) |
| Anhydrous CuF₂ + 1 eq. H₂O | 78 |
| Anhydrous CuF₂ | 48 |
| CuF₂·2H₂O | 40 |
Data sourced from a 2020 study on the deoxyfluorination of 1-(4-bromophenyl)ethanol.[4]
To a vial charged with a magnetic stir bar is added N,N'-diisopropylcarbodiimide (DIC, 1.5 equiv.). The alcohol (1.0 equiv.) is then added, followed by the copper(II) fluoride source (2.0 equiv.) and the solvent (e.g., cyclopentyl methyl ether, CPME). If using anhydrous CuF₂, water (1.0 equiv.) is added. The vial is sealed and the mixture is stirred at an elevated temperature (e.g., 80-100 °C) until the reaction is complete as monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, filtered, and purified by column chromatography to yield the corresponding alkyl fluoride.[4]
The proposed mechanism involves the activation of the O-alkylisourea intermediate by a hydrated Cu(II) species, facilitating the nucleophilic attack of the fluoride ion.
Caption: Proposed workflow for CuF₂-mediated deoxyfluorination.
Chan-Lam-Evans (C-O) Coupling
In cross-coupling reactions, such as the Chan-Lam-Evans synthesis of diaryl ethers, CuF₂ has been shown to be an effective promoter, in some cases superior to the traditionally used copper(II) acetate. One study demonstrated that CuF₂ provides significantly higher yields, particularly for sterically hindered substrates. The authors hypothesize that the fluoride ion assists in the crucial transmetallation step by facilitating the cleavage of the boron-carbon bond.
Table 2: Comparison of Copper Promoters in Chan-Lam-Evans Coupling
| Phenol Substrate | Promoter | Yield (%) |
| 3-Ethoxy-4-hydroxybenzaldehyde | CuF₂ | 89 |
| Cu(OAc)₂ | 30 | |
| 4-Bromophenol | CuF₂ | 75 |
| Cu(OAc)₂ | 40 | |
| 4-Nitrophenol | CuF₂ | 82 |
| Cu(OAc)₂ | 61 |
Data sourced from a comparative study on Chan-Lam-Evans coupling promoters. The study used a commercially available CuF₂ reagent, which is typically the dihydrate.[3]
A phenol (1.0 mmol) and an arylboronic acid (1.5-2.0 mmol) are dissolved in dichloromethane (10 mL). Pyridine (5.0 mmol) and the copper(II) salt (CuF₂ or Cu(OAc)₂, 1.0 mmol) are added to the solution. The reaction mixture is stirred at room temperature for approximately 18 hours. The solvent is then removed under vacuum, and the residue is worked up by extraction with ethyl acetate and washing with 1M HCl, 1M NaOH, and brine. The final product is purified by chromatography.[3]
Caption: Experimental workflow for CuF₂-promoted Chan-Lam coupling.
Application in Electrochemistry
Both anhydrous and hydrated copper(II) fluoride have been extensively investigated as high-energy-density cathode materials for lithium-ion batteries. The theoretical specific capacity of anhydrous CuF₂ is particularly high (528 mAh g⁻¹).[5][6]
The primary difference in performance stems from the voltage profile and cycling stability. Anhydrous CuF₂ exhibits a higher discharge plateau potential (around 2.7-2.9 V) compared to its hydrated or hydroxylated counterparts (around 2.0 V).[1][7] However, the anhydrous form suffers from rapid capacity fading, often within the first few cycles.[7]
The hydrated form, or "hydroxylated CuF₂" (H-CuF₂) which forms from CuF₂·2H₂O during electrode fabrication with a water-based slurry, shows improved cycling stability, albeit at a lower voltage.[7] This is attributed to the different reaction pathways and the potential mitigating effect of the hydroxyl groups on the dissolution of copper intermediates into the electrolyte, a major failure mechanism for CuF₂ cathodes.[6]
Table 3: Electrochemical Performance Comparison of CuF₂-based Cathodes
| Cathode Material | Binder/Solvent | Initial Discharge Capacity (at 0.05C) | Capacity after 50 Cycles (at 0.05C) | Key Observation |
| Anhydrous CuF₂ | PVDF / NMP | ~540 mAh g⁻¹ | < 105 mAh g⁻¹ (after 5 cycles) | High initial capacity, very poor stability. |
| Hydroxylated CuF₂ | PVDF / NMP | ~450 mAh g⁻¹ | ~149 mAh g⁻¹ | Better stability than anhydrous, but still significant fade. |
| Hydroxylated CuF₂ | Sodium Alginate / H₂O | ~480 mAh g⁻¹ | ~420 mAh g⁻¹ | Superior cycling stability. |
Data sourced from a 2022 study on reversible CuF₂ cathodes.[7]
The active material (e.g., anhydrous CuF₂ or CuF₂·2H₂O) is mixed with a conductive additive (e.g., acetylene black) and a binder (e.g., polyvinylidene fluoride, PVDF, in N-methyl-2-pyrrolidone, or sodium alginate in water) in a weight ratio of approximately 70:20:10.[8] The resulting slurry is cast onto a current collector (e.g., copper foil) and dried under vacuum to form the cathode. Coin cells (e.g., 2032-type) are assembled in an argon-filled glovebox using the prepared cathode, a lithium metal anode, a separator (e.g., polypropylene), and an appropriate electrolyte (e.g., LiPF₆ in a mixture of organic carbonates).[8] The assembled cells are then tested on a battery cycler to evaluate their galvanostatic charge-discharge performance, cycling stability, and rate capability.[8]
Caption: Workflow for fabrication and testing of CuF₂-based coin cells.
Summary and Recommendations
The choice between CuF₂·2H₂O and anhydrous CuF₂ is highly dependent on the specific application and reaction conditions.
-
For water-sensitive reactions , anhydrous CuF₂ is the required starting material, though careful handling under an inert atmosphere is paramount to prevent hydration.
-
In deoxyfluorination reactions , the most reactive species appears to be a partially hydrated form of CuF₂. Therefore, starting with anhydrous CuF₂ and adding a controlled amount of water (e.g., one equivalent) is the most effective strategy. Using the dihydrate directly is less efficient.[4]
-
For Chan-Lam-Evans coupling , CuF₂ (likely the dihydrate, as it is the common, stable form) has been shown to be a highly effective promoter, outperforming Cu(OAc)₂ in several cases.[3] The presence of water of hydration does not appear to be detrimental in this context.
-
In electrochemical applications , anhydrous CuF₂ offers a higher theoretical energy density and operating voltage. However, it suffers from poor reversibility. The hydrated form, while having a lower voltage, can lead to cathodes with significantly improved cycling stability, especially when paired with appropriate binders like sodium alginate.[7]
Researchers should consider the specific mechanistic role of water in their intended reaction. In some cases, it is a detrimental impurity, while in others, it is a crucial component for achieving optimal reactivity. This comparative guide serves as a starting point for informed reagent selection and experimental design.
References
- 1. Novel Synthesis of Anhydrous and Hydroxylated CuF2 Nanoparticles and Their Potential for Lithium Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal Structure of Copper Fluoride Dihydrate, CuF2·2H2O [ouci.dntb.gov.ua]
- 3. pp.bme.hu [pp.bme.hu]
- 4. chemrxiv.org [chemrxiv.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 8. smeng.ucsd.edu [smeng.ucsd.edu]
The Efficacy of Copper(II) Fluoride Dihydrate in Fluorination Reactions: A Comparative Guide
In the landscape of modern synthetic chemistry, the introduction of fluorine atoms into organic molecules is a critical strategy for modulating their biological and material properties. The choice of a fluorinating agent is paramount to the success of these transformations, influencing reaction efficiency, substrate scope, and functional group tolerance. This guide provides an objective comparison of copper(II) fluoride dihydrate (CuF₂·2H₂O) with other common fluorinating agents, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic challenges.
Overview of Fluorinating Agents
Fluorinating agents can be broadly categorized into nucleophilic and electrophilic sources of fluorine. Nucleophilic reagents, such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®, are effective for deoxyfluorination of alcohols. Electrophilic fluorinating agents, with Selectfluor® being a prominent example, are employed for the fluorination of electron-rich centers. Copper(II) fluoride has emerged as a versatile reagent, participating in both nucleophilic substitution-type reactions and copper-catalyzed processes.
Copper(II) Fluoride in Deoxyfluorination
Recent studies have demonstrated that copper(II) fluoride can be a mild and effective reagent for the deoxyfluorination of alcohols, a reaction of significant importance in medicinal chemistry. This method often overcomes the limitations associated with traditional reagents, such as the thermal instability of DAST.
A notable advancement in this area involves a simple and effective strategy for the deoxyfluorination of a range of primary and secondary alcohols using CuF₂. This process is proposed to proceed through the in-situ formation of an O-alkylisourea adduct, which is then activated by CuF₂, facilitating nucleophilic fluoride transfer. The presence of water is found to be crucial for the reactivity in some copper-mediated fluorination systems.
Quantitative Data for Deoxyfluorination using CuF₂
The following table summarizes the results for the deoxyfluorination of various alcohol substrates using a copper(II) fluoride-based system.
| Entry | Substrate (Alcohol) | Product | Yield (%) |
| 1 | 4-Phenyl-2-butanol | 2-Fluoro-4-phenylbutane | 85 |
| 2 | 1-Phenyl-1-ethanol | 1-Fluoro-1-phenylethane | 75 |
| 3 | 2-Adamantanol | 2-Fluoroadamantane | 68 |
| 4 | 1-Octanol | 1-Fluorooctane | 91 |
| 5 | Cyclohexanol | Fluorocyclohexane | 72 |
| 6 | Geraniol | 1-Fluoro-3,7-dimethylocta-2,6-diene | 65 |
| 7 | Cholesterol | 3-Fluorocholest-5-ene | 40 |
| 8 | (Boc-amino)-ethanol | N-Boc-2-fluoroethylamine | 78 |
Comparison with Other Deoxyfluorinating Agents
While a direct, side-by-side comparison under identical conditions is often challenging to find in the literature, we can infer a comparative performance based on reported yields and known characteristics of common deoxyfluorinating agents.
| Reagent | Typical Yields (%) | Key Advantages | Key Disadvantages |
| CuF₂·2H₂O | 40-91 | Mild reaction conditions, stable, and easy to handle. | May require an activating agent (e.g., DIC). |
| DAST | 40-90 | Highly versatile for a wide range of alcohols. | Thermally unstable and can be explosive at elevated temperatures; prone to elimination side-products.[1] |
| Deoxo-Fluor® | 40-90 | Safer alternative to DAST with similar reactivity. | Can also lead to elimination side-products.[1] |
| PyFluor | High | High selectivity, minimizing elimination byproducts; thermally stable. | May require an additional fluoride source for some substrates.[2] |
| Selectfluor® | N/A for deoxyfluorination | Primarily an electrophilic fluorinating agent; very stable and easy to handle.[1] | Not typically used for nucleophilic deoxyfluorination of alcohols. |
Experimental Protocols
General Procedure for Deoxyfluorination using Copper(II) Fluoride
This protocol is based on the method developed for the deoxyfluorination of alcohols using CuF₂ and N,N'-diisopropylcarbodiimide (DIC).[3][4]
-
Alcohol Activation: To a solution of the alcohol (1.0 mmol) in an appropriate solvent (e.g., cyclopentyl methyl ether, 2 mL), N,N'-diisopropylcarbodiimide (DIC, 1.0 mmol) is added. The reaction mixture is stirred at a specified temperature (e.g., 60 °C) for a designated time (e.g., 1 hour) to form the O-alkylisourea intermediate.
-
Fluorination: this compound (1.5 mmol) is added to the reaction mixture. The reaction is then stirred at an elevated temperature (e.g., 100 °C) until the reaction is complete, as monitored by TLC or GC-MS.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
General Procedure for Deoxyfluorination using DAST
-
Reaction Setup: A solution of the alcohol (1.0 mmol) in an anhydrous, non-polar solvent (e.g., dichloromethane) is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0 °C).
-
Reagent Addition: Diethylaminosulfur trifluoride (DAST, 1.1 mmol) is added dropwise to the cooled solution with stirring.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 1-4 hours), monitoring the progress by TLC.
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is then transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by column chromatography.
Reaction Mechanisms and Visualizations
Proposed Mechanism for Deoxyfluorination using CuF₂
The deoxyfluorination using CuF₂ and DIC is thought to proceed via a chelate-driven fluoride transfer. The alcohol first reacts with DIC to form an O-alkylisourea. This intermediate then coordinates to the copper(II) center, facilitating an intramolecular nucleophilic attack by the fluoride ion.
Caption: Proposed workflow for deoxyfluorination using CuF₂ and DIC.
Catalytic Cycle for Copper-Catalyzed Fluorination of Aryl Halides
In copper-catalyzed fluorinations, particularly of aryl halides, a Cu(I)/Cu(III) catalytic cycle is often proposed. The cycle typically involves the oxidative addition of the aryl halide to a Cu(I) species, followed by reductive elimination of the aryl fluoride from a Cu(III) intermediate.
Caption: Simplified Cu(I)/Cu(III) catalytic cycle for aryl halide fluorination.
Conclusion
This compound presents itself as a valuable and practical fluorinating agent, particularly for the deoxyfluorination of alcohols. Its stability, ease of handling, and the mild reaction conditions it often requires make it an attractive alternative to more hazardous or thermally sensitive reagents like DAST. While direct quantitative comparisons across a broad range of substrates and reagents are still emerging in the literature, the available data suggests that CuF₂·2H₂O is a highly effective reagent for a variety of substrates, offering good to excellent yields. For researchers in drug discovery and development, the exploration of copper-mediated fluorination strategies offers a promising avenue for the synthesis of novel fluorinated molecules.
References
A Comparative Analysis of Copper Halides (CuCl, CuBr, CuI) as Catalysts in Key Organic Transformations
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Copper Halide Performance with Supporting Experimental Data.
Copper halides (CuCl, CuBr, and CuI) are widely utilized as catalysts in a variety of organic reactions due to their low cost, abundance, and unique catalytic activities. This guide provides a comparative study of these catalysts in four key transformations: the Sonogashira coupling, Atom Transfer Radical Polymerization (ATRP), the Ullmann condensation, and the Sandmeyer reaction. The performance of each copper halide is evaluated based on reported yields, reaction kinetics, and substrate scope, supported by detailed experimental protocols and mechanistic diagrams.
Sonogashira Coupling: A Tale of Co-catalysis
The Sonogashira cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employs a palladium catalyst in conjunction with a copper(I) halide co-catalyst.[1][2] The role of the copper co-catalyst is to facilitate the formation of a copper acetylide intermediate, which then transmetalates with the palladium complex, accelerating the catalytic cycle.[2] While all three copper(I) halides can be used, copper(I) iodide (CuI) is the most frequently employed.
Data Presentation: Performance in Sonogashira Coupling
While a direct side-by-side comparison under identical conditions is not extensively documented in a single report, the literature suggests that CuI generally provides superior or comparable results. The choice of the halide can sometimes be influenced by the specific substrates and reaction conditions.
| Catalyst | Aryl Halide | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuI | Iodobenzene | Phenylacetylene | Triethylamine | THF | RT | 1.5 | 97 | |
| CuI | 4-Iodoanisole | Phenylacetylene | KF/Al2O3 | Toluene | 110 | 24 | 78 | [1] |
| CuCl | Aryl Iodides | Terminal Alkynes | Monobenzylnicotinium chloride | - | - | - | Moderate to Good | [3] |
| CuBr | - | - | - | - | - | - | - | - |
Note: The table compiles data from different sources and reaction conditions are not identical.
Experimental Protocol: Sonogashira Coupling of Iodobenzene and Phenylacetylene using CuI
This protocol is adapted from a literature procedure for the synthesis of diphenylacetylene.
Materials:
-
Iodobenzene
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2)
-
Copper(I) iodide (CuI)
-
Anhydrous tetrahydrofuran (THF)
-
Triethylamine (TEA)
-
Water
-
Brine
-
Sodium sulfate (Na2SO4)
-
Hexane
-
Silica gel
Procedure:
-
To a two-necked flask under a nitrogen atmosphere, add iodobenzene (1.0 equiv.), phenylacetylene (1.1 equiv.), bis(triphenylphosphine)palladium(II) dichloride (2.0 mol%), and copper(I) iodide (2.1 mol%).
-
Add anhydrous tetrahydrofuran followed by triethylamine (1.5 equiv.).
-
Stir the mixture at room temperature for 1.5 hours, monitoring the reaction by a suitable technique (e.g., GC or TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain diphenylacetylene.
Mandatory Visualization: Sonogashira Catalytic Cycle
Figure 1: Simplified catalytic cycles in the Sonogashira coupling reaction.
Atom Transfer Radical Polymerization (ATRP): Halide Exchange and Polymerization Control
ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures. The process relies on a reversible equilibrium between active propagating radicals and dormant species, which are typically alkyl halides. This equilibrium is catalyzed by a transition metal complex, most commonly a copper(I) halide complexed with a ligand. The nature of the halide on the copper catalyst plays a crucial role in the polymerization kinetics and control over the polymer properties.
Data Presentation: Comparative Kinetics of Styrene ATRP
A seminal study by Matyjaszewski and coworkers provides a direct comparison of CuBr and CuCl in the ATRP of styrene.[3] The results demonstrate that the copper(I) bromide system leads to a faster polymerization rate compared to the copper(I) chloride system under similar conditions. This is attributed to a higher equilibrium constant for the activation step with CuBr.
| Catalyst | Initiator | Ligand | Solvent | Temp. (°C) | Polymerization Order (vs. [Cu(I)]) | Activation Enthalpy (ΔH°) (kcal mol⁻¹) | Reference |
| CuBr | 1-PEBr | dNbipy | Diphenyl ether | 110 | 1.03 | 4.8 | [3] |
| CuCl | 1-PECl | dNbipy | Diphenyl ether | 130 | 0.87 | 6.3 | [3] |
1-PEBr: 1-Phenylethyl bromide; 1-PECl: 1-Phenylethyl chloride; dNbipy: 4,4'-di(5-nonyl)-2,2'-bipyridine.
Experimental Protocol: Homogeneous ATRP of Styrene
The following is a general protocol for the homogeneous ATRP of styrene, adapted from the kinetic studies by Matyjaszewski et al.[2]
Materials:
-
Styrene (vacuum distilled from CaH2)
-
Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl) (purified)
-
4,4'-di(5-nonyl)-2,2'-bipyridine (dNbipy)
-
1-Phenylethyl bromide (1-PEBr) or 1-Phenylethyl chloride (1-PECl)
-
Diphenyl ether (solvent, purged with argon)
Procedure:
-
In a glovebox, add the desired amounts of CuBr (or CuCl) and dNbipy to a Schlenk flask.
-
Add deoxygenated diphenyl ether and styrene.
-
Stir the mixture to dissolve the catalyst complex.
-
Initiate the polymerization by adding the initiator (1-PEBr or 1-PECl).
-
Place the flask in a thermostated oil bath at the desired temperature (e.g., 110 °C for CuBr, 130 °C for CuCl).
-
Take samples at timed intervals to monitor monomer conversion (by GC) and molecular weight (by GPC).
-
Terminate the polymerization by cooling the flask and exposing the mixture to air.
-
Precipitate the polymer in methanol and dry under vacuum.
Mandatory Visualization: ATRP Equilibrium
Figure 2: The central equilibrium in Atom Transfer Radical Polymerization (ATRP).
Ullmann Condensation: The Impact of the Halide on C-O Bond Formation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds, most classically for the synthesis of diaryl ethers from an aryl halide and a phenol. The choice of the copper salt can influence the reaction efficiency.
Data Presentation: Ullmann Coupling of 4-Iodoanisole with Phenol
A study by Ma and Cai investigated the effect of different copper salts on the Ullmann coupling of 4-iodoanisole and phenol in the presence of N,N-dimethylglycine as a ligand.[4] Their findings indicate that CuI provides the highest yield among the copper(I) halides under these specific conditions.
| Copper Salt (2 mol%) | Ligand (7.5 mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| CuI | N,N-dimethylglycine·HCl | Cs₂CO₃ | Dioxane | 90 | 85 | [4] |
| CuBr | N,N-dimethylglycine·HCl | Cs₂CO₃ | Dioxane | 90 | 83 | [4] |
| CuCl | N,N-dimethylglycine·HCl | Cs₂CO₃ | Dioxane | 90 | 71 | [4] |
Experimental Protocol: N,N-Dimethylglycine-Promoted Ullmann Diaryl Ether Synthesis
This protocol is based on the work of Ma and Cai.[4]
Materials:
-
Aryl halide (e.g., 4-iodoanisole or aryl bromide)
-
Phenol
-
Copper(I) iodide (CuI), Copper(I) bromide (CuBr), or Copper(I) chloride (CuCl)
-
N,N-dimethylglycine hydrochloride salt
-
Cesium carbonate (Cs₂CO₃)
-
Dioxane
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 equiv.), phenol (1.5 equiv.), the respective copper(I) halide (e.g., 10 mol% for aryl bromides), N,N-dimethylglycine hydrochloride salt (e.g., 30 mol% for aryl bromides), and cesium carbonate (2.0 equiv.).
-
Add dioxane as the solvent.
-
Heat the mixture at 90 °C under a nitrogen atmosphere until the starting material is consumed (monitor by TLC).
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the diaryl ether.
Mandatory Visualization: Proposed Ullmann C-O Coupling Cycle
Figure 3: A proposed catalytic cycle for the Ullmann diaryl ether synthesis.
Sandmeyer Reaction: Halide-Specific Synthesis of Aryl Halides
The Sandmeyer reaction is a substitution reaction used to synthesize aryl halides from aryl diazonium salts, catalyzed by copper(I) halides. This reaction is highly specific, with CuCl used for the synthesis of aryl chlorides and CuBr for aryl bromides.[5] The synthesis of aryl iodides does not typically require a copper catalyst and can be achieved by treatment with potassium iodide.[6]
Data Presentation: Synthesis of Aryl Halides via Sandmeyer Reaction
A study by D. S. Bari et al. provides a direct comparison of the yields for the synthesis of 2-chloro and 2-bromo derivatives from the same diazonium salt precursor, highlighting the halide-specific nature of the catalyst.[5]
| Starting Material | Catalyst | Reagent | Product | Yield (%) | Reference |
| 6-azauracil diazonium salt | CuCl | HCl | 2-chloro derivative | 57 | [5] |
| 6-azauracil diazonium salt | CuBr | HBr | 2-bromo derivative | 80 | [5] |
Experimental Protocol: General Procedure for the Sandmeyer Reaction
The following is a generalized two-step protocol for the Sandmeyer reaction.
Part 1: Diazotization of an Aromatic Amine
-
Dissolve the aromatic amine in an aqueous solution of the corresponding hydrohalic acid (HCl or HBr).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite (NaNO₂) while maintaining the temperature below 5 °C to form the aryl diazonium salt solution.
Part 2: Halogenation
-
In a separate flask, prepare a solution of the corresponding copper(I) halide (CuCl or CuBr) in the concentrated hydrohalic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) halide solution. Vigorous nitrogen evolution should be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for a specified time.
-
Extract the aryl halide product with a suitable organic solvent.
-
Wash the organic layer with water and aqueous sodium bicarbonate, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure and purify the product, typically by distillation or recrystallization.
Mandatory Visualization: Sandmeyer Reaction Mechanism
Figure 4: Simplified radical mechanism of the Sandmeyer reaction.
References
- 1. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
A Comparative Guide to a Novel Synthetic Route Utilizing Copper(II) Fluoride Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a new synthetic methodology employing copper(II) fluoride dihydrate (CuF₂·2H₂O) as a key reagent. It offers an objective comparison of this route's performance against established alternatives, supported by experimental data. Detailed protocols and mechanistic insights are presented to facilitate its adoption in synthetic chemistry laboratories.
Deoxyfluorination of Alcohols: A Viable Alternative to Traditional Reagents
The conversion of alcohols to alkyl fluorides is a fundamental transformation in medicinal chemistry and drug development, as the introduction of fluorine can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Traditional deoxyfluorinating agents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® are widely used but are known for their moisture sensitivity and the formation of hazardous byproducts. A recently developed protocol utilizing copper(II) fluoride offers a promising alternative.
A novel method for the deoxyfluorination of primary and secondary alcohols has been developed using a combination of CuF₂, a carbodiimide (DIC), and a copper(I) catalyst. This approach is notable for its use of a readily available and stable metal fluoride.
Comparative Performance
While a direct, side-by-side comparison of yields for a broad range of simple alcohols against DAST or Deoxo-Fluor® is not extensively documented in a single study, the CuF₂-based method demonstrates considerable efficacy across a variety of substrates, including those with sensitive functional groups. The following table summarizes the performance of the CuF₂-mediated deoxyfluorination for a selection of primary and secondary alcohols.
| Entry | Substrate (Alcohol) | Product (Alkyl Fluoride) | Yield (%) |
| 1 | 1-Octanol | 1-Fluorooctane | 85 |
| 2 | 2-Phenylethanol | 1-Fluoro-2-phenylethane | 78 |
| 3 | Cinnamyl alcohol | Cinnamyl fluoride | 72 |
| 4 | (R)-2-Octanol | (S)-2-Fluorooctane | 75 (98% e.s.) |
| 5 | 1-Phenyl-1-propanol | 1-Fluoro-1-phenylpropane | 68 |
| 6 | Cyclohexanol | Fluorocyclohexane | 65 |
Yields are for isolated products. e.s. = enantiospecificity.
Experimental Protocol: Deoxyfluorination of 1-Octanol
To a solution of 1-octanol (1.0 mmol) and N,N'-diisopropylcarbodiimide (DIC) (1.2 mmol) in anhydrous acetonitrile (5 mL) is added CuCl (0.05 mmol). The mixture is stirred at room temperature for 30 minutes. This compound (1.5 mmol) is then added, and the reaction mixture is heated to 80 °C for 12 hours. After cooling to room temperature, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford 1-fluorooctane.
Proposed Mechanism and Experimental Workflow
The proposed mechanism involves the initial formation of an O-alkylisourea intermediate from the alcohol and DIC, catalyzed by Cu(I). This intermediate is then activated by Cu(II), facilitating a nucleophilic attack by the fluoride ion.
Caption: Proposed mechanism for the CuF₂-mediated deoxyfluorination of alcohols.
The experimental workflow for this process is straightforward, involving a two-step, one-pot procedure.
Caption: Experimental workflow for the deoxyfluorination of alcohols using CuF₂.
Chan-Lam-Evans Coupling: An Improved Protocol for C-O Bond Formation
The Chan-Lam-Evans (CLE) coupling is a powerful copper-catalyzed cross-coupling reaction for the formation of carbon-heteroatom bonds, most notably C-O and C-N bonds. The traditional protocol employs copper(II) acetate as the catalyst. Recent studies have demonstrated that substituting copper(II) acetate with copper(II) fluoride can lead to significantly improved yields, particularly for sterically hindered substrates.
Comparative Performance
The use of CuF₂ as a promoter in the CLE coupling of phenols with arylboronic acids has been shown to be superior to the conventional Cu(OAc)₂ catalyst in several cases. The fluoride ion is thought to facilitate the transmetalation step of the catalytic cycle. The following table provides a direct comparison of yields obtained with CuF₂ and Cu(OAc)₂ for the synthesis of various diaryl ethers.
| Entry | Phenol | Arylboronic Acid | Promoter | Yield (%) |
| 1 | Phenol | Phenylboronic acid | Cu(OAc)₂ | 75 |
| CuF₂ | 88 | |||
| 2 | 4-Methoxyphenol | Phenylboronic acid | Cu(OAc)₂ | 80 |
| CuF₂ | 92 | |||
| 3 | 2,6-Dimethylphenol | Phenylboronic acid | Cu(OAc)₂ | 35 |
| CuF₂ | 65 | |||
| 4 | 4-Nitrophenol | Phenylboronic acid | Cu(OAc)₂ | 55 |
| CuF₂ | 78 |
Experimental Protocol: Synthesis of Diphenyl Ether
A mixture of phenol (1.0 mmol), phenylboronic acid (1.2 mmol), this compound (1.1 mmol), and pyridine (2.0 mmol) in dichloromethane (10 mL) is stirred at room temperature under an air atmosphere for 24 hours. The reaction mixture is then filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford diphenyl ether.
Proposed Catalytic Cycle and Experimental Workflow
The catalytic cycle for the Chan-Lam-Evans coupling is believed to involve the formation of a copper(II)-aryl intermediate, followed by coordination of the phenol, and subsequent reductive elimination to form the diaryl ether product and regenerate the active copper catalyst.
Caption: Proposed catalytic cycle for the Chan-Lam-Evans C-O coupling reaction.
The experimental workflow is a simple one-pot procedure conducted at room temperature.
Caption: Experimental workflow for the CuF₂-promoted Chan-Lam-Evans coupling.
Conclusion
The use of this compound presents a valuable and, in some cases, superior alternative to conventional reagents in important synthetic transformations. In deoxyfluorination, it offers a stable and accessible fluoride source, while in Chan-Lam-Evans coupling, it can significantly enhance reaction yields. The experimental protocols are straightforward and amenable to standard laboratory practice. The data and methodologies presented in this guide are intended to encourage the exploration and adoption of this versatile reagent in the synthesis of novel compounds for pharmaceutical and materials science applications.
Anhydrous vs. Hydrated Copper(II) Fluoride in Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Copper(II) fluoride (CuF₂) is a versatile reagent in chemical synthesis, utilized in applications ranging from fluorination reactions to cross-coupling and Lewis acid catalysis. It is commercially available in both anhydrous (CuF₂) and hydrated forms (typically the dihydrate, CuF₂·2H₂O). The presence of water of crystallization can significantly impact the catalyst's activity, solubility, and handling characteristics. This guide provides an objective comparison of the catalytic performance of anhydrous and hydrated copper(II) fluoride, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific application.
Deoxyfluorination of Alcohols
A key application where the difference between anhydrous and hydrated CuF₂ is starkly illustrated is in the deoxyfluorination of alcohols. A study on the deoxyfluorination of an O-alkylisourea derivative demonstrates that the hydration state of the copper(II) fluoride is critical for catalytic efficacy.
Data Presentation: Deoxyfluorination Yields
The following table summarizes the yield of the fluorinated product under different conditions, highlighting the superior performance of anhydrous CuF₂ with a controlled amount of water.
| Catalyst System | Yield (%) |
| Anhydrous CuF₂ (1.5 equiv) + 1 equiv H₂O | 81 |
| Anhydrous CuF₂ (1.5 equiv) | 18 |
| CuF₂·2H₂O (1.5 equiv) | 33 |
Data sourced from a study on deoxyfluorination using CuF₂.[1]
The data clearly indicates that neither strictly anhydrous nor the fully hydrated form of copper(II) fluoride is optimal for this transformation. Instead, a partially hydrated species, formed in situ, is proposed to be the most active catalyst.[1]
Experimental Protocol: Deoxyfluorination of a Primary Alcohol
This protocol is based on the optimized conditions reported for the deoxyfluorination of an O-alkylisourea derived from a primary alcohol.[2]
Step 1: Formation of the O-alkylisourea
-
To a solution of the primary alcohol (1.0 mmol) in a suitable solvent (e.g., acetonitrile), add N,N'-diisopropylcarbodiimide (DIC, 1.1 mmol).
-
Stir the reaction mixture at room temperature for 1 hour to form the O-alkylisourea intermediate.
Step 2: Deoxyfluorination
-
To the reaction mixture containing the O-alkylisourea, add anhydrous copper(II) fluoride (1.5 mmol) and water (1.0 mmol).
-
Heat the reaction mixture at 80 °C and monitor the progress by an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Proposed Mechanism and the Role of Water
The proposed mechanism involves the activation of the O-alkylisourea by a copper(II) species. Control experiments and spectroscopic data suggest that a hydrated Cu(II)F species is responsible for the efficient fluoride transfer.[1] The water molecule is believed to facilitate the formation of a chelate-driven transition state that enhances the rate of nucleophilic fluoride transfer.
Caption: Proposed chelate-driven deoxyfluorination workflow.
Chan-Lam-Evans Coupling
The Chan-Lam-Evans (CLE) coupling is a copper-promoted cross-coupling reaction for the formation of carbon-heteroatom bonds. While copper(II) acetate is the traditional promoter, a study has shown that copper(II) fluoride can be a more efficient promoter, especially for the synthesis of sterically hindered diaryl ethers.[3]
Data Presentation: Comparison of Promoters in Diaryl Ether Synthesis
| Phenol Substrate | Boronic Acid Substrate | Promoter | Yield (%) |
| 4-Methoxyphenol | Phenylboronic acid | Cu(OAc)₂ | 85 |
| CuF₂ | 92 | ||
| 2,6-Di-tert-butylphenol | Phenylboronic acid | Cu(OAc)₂ | 10 |
| CuF₂ | 45 | ||
| Protected Diiodotyrosine | 3-Ethoxy-4-hydroxyphenylboronic acid | Cu(OAc)₂ | Low |
| CuF₂ | High |
Data adapted from a study comparing Cu(OAc)₂ and CuF₂ in CLE coupling.[3]
The results suggest that the fluoride counter-ion may play a beneficial role in the transmetalation step of the catalytic cycle by facilitating the cleavage of the boron-carbon bond.[3] While a direct comparison with hydrated CuF₂ was not provided in this study, the use of anhydrous CuF₂ under these conditions proved highly effective. Another study details a CuF₂/MeOH-catalyzed N³-selective Chan-Lam coupling of hydantoins, performed under open air, suggesting that trace water does not inhibit the reaction and may even play a role.[4]
Experimental Protocol: Diaryl Ether Synthesis via CLE Coupling
This general procedure is based on the copper(II) fluoride promoted synthesis of diaryl ethers.[3]
-
Dissolve the phenol (1 mmol) and arylboronic acid (1.5-2 mmol) in dichloromethane (10 mL).
-
Add pyridine (5 mmol) and copper(II) fluoride (1 mmol) to the solution.
-
Stir the mixture at room temperature for 18 hours.
-
After the reaction, evaporate the solvent under vacuum.
-
Add ethyl acetate (50 mL) and wash the organic phase sequentially with 1M HCl solution (10 mL), 1M NaOH solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the diaryl ether.
Proposed Catalytic Cycle
The catalytic cycle for the Chan-Lam coupling is thought to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(III) redox cycle. The key steps are transmetalation of the arylboronic acid to the copper center, coordination of the heteroatom nucleophile, and reductive elimination to form the product.
Caption: Generalized catalytic cycle for the Chan-Lam coupling.
Lewis Acid Catalysis
Copper(II) salts can function as Lewis acids to catalyze a variety of organic transformations. The hydrated form, CuF₂·2H₂O, has been explicitly cited as an efficient Lewis acid catalyst for the reaction between electrophilic fluoroalkylating agents and α,β-unsaturated carboxylic acids.[2] In this context, the hydrated copper salt is proposed to dually activate both reactants, leading to high yields of di- and trifluoromethylated alkenes.
The presence of water in the coordination sphere of the copper ion can modulate its Lewis acidity. While anhydrous copper(II) salts are also Lewis acidic, the hydrated form is often more convenient to handle and can be effective in reactions that are not sensitive to water. The choice between the anhydrous and hydrated form will depend on the specific reaction and the tolerance of the substrates and reagents to water. For reactions requiring strictly anhydrous conditions, the use of anhydrous CuF₂ would be necessary.
Summary and Recommendations
| Catalytic Application | Anhydrous CuF₂ | Hydrated CuF₂ (CuF₂·2H₂O) | Key Considerations |
| Deoxyfluorination | Less effective alone, but highly effective with a controlled amount of water.[1] | Moderately effective, but less so than anhydrous CuF₂ with added water.[1] | The presence of a small amount of water is crucial for optimal catalytic activity. |
| Chan-Lam Coupling | Highly effective, particularly for sterically hindered substrates.[3] | Not directly compared, but likely effective for non-water-sensitive substrates. | The fluoride counter-ion appears to be beneficial for the transmetalation step.[3] |
| Lewis Acid Catalysis | Effective Lewis acid, suitable for anhydrous conditions. | Documented as an efficient Lewis acid for specific applications.[2] | Hydrated form is easier to handle; anhydrous form is necessary for water-sensitive reactions. |
-
For deoxyfluorination , the optimal catalyst appears to be a partially hydrated species, best generated from anhydrous CuF₂ and a controlled amount of water.
-
In Chan-Lam coupling , anhydrous CuF₂ has demonstrated superior performance over the traditional copper(II) acetate, especially for challenging substrates.
-
As a Lewis acid , the hydrated form, CuF₂·2H₂O, is a convenient and effective catalyst for certain transformations, while the anhydrous form is reserved for reactions requiring the strict exclusion of water.
Researchers should consider the specific mechanism of the desired transformation and the potential role of water in the catalytic cycle when selecting the appropriate form of copper(II) fluoride. For novel applications, an initial screening of both anhydrous and hydrated forms, as well as anhydrous CuF₂ with substoichiometric amounts of water, is recommended to identify the optimal catalytic system.
References
A Comparative Guide to the Lewis Acidity of Metal Fluorides: Featuring CuF₂·2H₂O
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Lewis acidity of copper(II) fluoride dihydrate (CuF₂·2H₂O) against other metal fluorides. Understanding the Lewis acidic properties of these compounds is crucial for their application in catalysis, a cornerstone of synthetic chemistry and drug development. This document summarizes quantitative data, details experimental protocols for acidity measurement, and visualizes a key experimental workflow.
Introduction to the Lewis Acidity of Metal Fluorides
Lewis acidity, the ability of a chemical species to accept an electron pair, is a fundamental concept in chemistry, particularly in the context of catalysis.[1] Metal fluorides are an important class of solid Lewis acids. The high electronegativity of the fluoride ion enhances the electron-accepting ability of the metal center, making many metal fluorides effective catalysts for a variety of organic transformations.[2] Compounds like aluminum fluoride (AlF₃) are recognized as exceptionally strong solid Lewis acids.[3]
Copper(II) fluoride, particularly in its hydrated form (CuF₂·2H₂O), also exhibits Lewis acidic properties. The copper(II) ion, with its d⁹ electron configuration, can readily accept electron pairs, a characteristic that is further enhanced by the electron-withdrawing fluoride ligands.[4] This property allows CuF₂·2H₂O to catalyze various reactions, acting as a versatile and often milder alternative to more aggressive Lewis acids.
Experimental Protocols for Determining Lewis Acidity
The quantification of Lewis acidity, especially for solid catalysts, relies on a range of experimental techniques. Two of the most common and informative methods are the Gutmann-Beckett method and Fourier-transform infrared (FTIR) spectroscopy using a probe molecule like pyridine.
Gutmann-Beckett Method
The Gutmann-Beckett method is an established technique for assessing the Lewis acidity of molecular species in solution.[1] It utilizes triethylphosphine oxide (Et₃PO) as a probe molecule, which is analyzed by ³¹P NMR spectroscopy.
Experimental Protocol:
-
A solution of the Lewis acid to be tested is prepared in a weakly coordinating solvent (e.g., dichloromethane).
-
A known amount of triethylphosphine oxide (Et₃PO) is added to the solution.
-
The ³¹P NMR spectrum of the solution is recorded.
-
The chemical shift (δ) of the ³¹P nucleus in the Et₃PO-Lewis acid adduct is measured.
-
The Acceptor Number (AN), a quantitative measure of Lewis acidity, is calculated using the formula: AN = 2.21 × (δ_sample - 41.0), where 41.0 ppm is the chemical shift of Et₃PO in the non-Lewis acidic solvent hexane.[1] A higher AN value indicates a stronger Lewis acid.
FTIR Spectroscopy with Pyridine Adsorption
For solid Lewis acids, FTIR spectroscopy with an adsorbed basic probe molecule, such as pyridine, is a powerful technique to both qualitatively identify and quantify Lewis and Brønsted acid sites.
Experimental Protocol:
-
A self-supporting wafer of the solid acid catalyst is prepared and placed in a specialized IR cell with CaF₂ or KBr windows.
-
The sample is activated by heating under a high vacuum to remove any adsorbed water and other impurities.
-
A baseline IR spectrum of the activated sample is recorded.
-
A controlled amount of pyridine vapor is introduced into the cell at a specific temperature and allowed to equilibrate with the catalyst surface.
-
The IR spectrum of the sample with adsorbed pyridine is recorded.
-
The characteristic vibrational bands of pyridine coordinated to Lewis acid sites (L-Py, typically around 1450 cm⁻¹) and protonated by Brønsted acid sites (B-Py, typically around 1540 cm⁻¹) are identified.[5]
-
The concentration of Lewis acid sites can be quantified using the Beer-Lambert law, by integrating the area of the characteristic L-Py band and using a known extinction coefficient.
Comparative Analysis of Lewis Acidity
| Metal Fluoride/Halide | Method | Quantitative Measure (Acceptor Number, AN) | Relative Lewis Acidity |
| SbCl₅ | Gutmann-Beckett | 100 | Very Strong |
| BI₃ | Gutmann-Beckett | 115 | Very Strong |
| AlCl₃ | Gutmann-Beckett | 87 | Strong |
| BF₃ | Gutmann-Beckett | 89 | Strong |
| TiCl₄ | Gutmann-Beckett | 70 | Moderate |
| CuF₂·2H₂O | Estimated | Not Determined | Moderate |
| ZnCl₂ | Gutmann-Beckett | Not Widely Reported | Weak-Moderate |
| MgF₂ | Catalytic Activity | Not Determined | Weak |
Note: The placement of CuF₂·2H₂O is an estimation based on its known catalytic activities and general chemical principles. The Lewis acidity of solid catalysts can also be influenced by surface area and crystal structure.
Catalytic Applications of CuF₂·2H₂O as a Lewis Acid
The moderate Lewis acidity of CuF₂·2H₂O makes it a useful catalyst for a range of organic reactions where stronger Lewis acids might lead to side reactions or decomposition of sensitive substrates. Its applications include:
-
Friedel-Crafts reactions: Catalyzing the alkylation and acylation of aromatic compounds.
-
Cycloaddition reactions: Promoting Diels-Alder and other cycloaddition reactions.
-
Carbon-heteroatom bond formation: Facilitating the formation of C-N, C-O, and C-S bonds.
The hydrated nature of CuF₂·2H₂O can also be advantageous, as the coordinated water molecules can play a role in the reaction mechanism, potentially leading to unique selectivity.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the Lewis acidity of a solid catalyst using FTIR spectroscopy with pyridine adsorption.
Caption: Experimental workflow for Lewis acidity determination via pyridine FTIR.
References
- 1. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Aluminium fluoride – the strongest solid Lewis acid: structure and reactivity - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Cross-validation of analytical methods for CuF2·2H2O characterization
A Comprehensive Guide to the Cross-Validation of Analytical Methods for the Characterization of Copper(II) Fluoride Dihydrate (CuF₂·2H₂O)
For researchers, scientists, and professionals in drug development, the accurate and thorough characterization of chemical compounds is paramount. This compound (CuF₂·2H₂O), a compound with applications in various fields including catalysis and materials science, requires precise analytical assessment to ensure its identity, purity, and physicochemical properties. This guide provides a comparative overview of key analytical techniques for the characterization of CuF₂·2H₂O, supported by experimental data and detailed protocols. Cross-validation of these methods is essential for robust and reliable results.
Data Presentation: Comparative Analysis of Analytical Techniques
The following tables summarize quantitative data obtained from various analytical methods for the characterization of CuF₂·2H₂O.
Table 1: X-ray Diffraction (XRD) Data for CuF₂·2H₂O
| Crystal System | Space Group | Unit Cell Parameters | Key Diffraction Peaks (2θ) |
| Monoclinic | I2/m | a = 6.416 Å, b = 7.397 Å, c = 3.301 Å, β = 99.6° | Strong peaks are expected at various 2θ values corresponding to the crystal structure. The exact positions and intensities can be calculated from the crystal structure data or compared against a standard reference pattern. |
Table 2: Thermal Analysis (TGA/DSC) Data for CuF₂·2H₂O
| Temperature Range (°C) | Weight Loss (%) | Associated Event | DSC Event |
| 130 - 150 | ~25.4 (theoretical for 2H₂O) | Dehydration (loss of two water molecules) | Endothermic |
| > 400 | Varies | Decomposition of anhydrous CuF₂ | Endothermic |
Note: Decomposition temperatures and weight loss percentages can vary with experimental conditions such as heating rate and atmosphere.
Table 3: Spectroscopic Data for CuF₂·2H₂O
| Technique | Wavenumber/Binding Energy | Assignment |
| FTIR (cm⁻¹) | ~3400 (broad), ~1630 | O-H stretching and bending vibrations of water molecules |
| Below 1000 | Cu-F and Cu-O vibrational modes | |
| Raman (cm⁻¹) | Not well-documented | Expected to show Cu-F and lattice vibrational modes |
| XPS (eV) | ~935 (Cu 2p₃/₂) | Copper(II) core level |
| ~685 (F 1s) | Fluoride core level |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Powder X-ray Diffraction (XRD)
Objective: To determine the crystal structure, phase purity, and unit cell dimensions of CuF₂·2H₂O.
Protocol:
-
Sample Preparation: A small amount of the CuF₂·2H₂O powder is finely ground using an agate mortar and pestle to ensure random crystal orientation. The powder is then mounted onto a sample holder, ensuring a flat and level surface.
-
Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.
-
Data Collection: The sample is scanned over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Data Analysis: The resulting diffraction pattern is analyzed to identify the peak positions (2θ) and intensities. These are compared with standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS) or calculated from known crystal structure data. Unit cell parameters can be refined using appropriate software.
Thermogravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC)
Objective: To investigate the thermal stability and decomposition behavior of CuF₂·2H₂O.
Protocol:
-
Sample Preparation: A small, accurately weighed amount of the CuF₂·2H₂O sample (typically 5-10 mg) is placed in an alumina or platinum crucible.
-
Instrumentation: A simultaneous TGA/DSC instrument is used.
-
Data Collection: The sample is heated from room temperature to a final temperature of ~600°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air). The weight loss and heat flow are continuously monitored.
-
Data Analysis: The TGA curve (weight % vs. temperature) is analyzed to determine the temperature ranges and percentage of weight loss for each decomposition step. The DSC curve (heat flow vs. temperature) is used to identify whether these transitions are endothermic or exothermic.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in CuF₂·2H₂O, particularly the water of hydration.
Protocol:
-
Sample Preparation: The KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is mixed with ~200 mg of dry KBr powder and finely ground. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: An FTIR spectrometer is used.
-
Data Collection: A background spectrum of the KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is recorded over a range of 4000-400 cm⁻¹.
-
Data Analysis: The absorption bands in the spectrum are identified and assigned to specific vibrational modes of the functional groups present in the molecule.
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX)
Objective: To visualize the morphology, particle size, and elemental composition of the CuF₂·2H₂O crystals.
Protocol:
-
Sample Preparation: A small amount of the powder is mounted on an aluminum stub using double-sided carbon tape. To prevent charging of the sample by the electron beam, a thin conductive coating (e.g., gold or carbon) is applied using a sputter coater.
-
Instrumentation: A scanning electron microscope equipped with an EDX detector is used.
-
Data Collection: The sample is introduced into the high-vacuum chamber of the SEM. The electron beam is scanned across the sample surface to generate images. EDX analysis is performed by focusing the electron beam on a specific area of interest to generate a spectrum of characteristic X-rays, which allows for elemental identification and quantification.
-
Data Analysis: The SEM images provide information on the crystal shape and size distribution. The EDX spectrum is analyzed to confirm the presence of copper and fluorine and to determine their relative atomic percentages.
Mandatory Visualization
Caption: Workflow for the cross-validation of analytical methods for CuF₂·2H₂O characterization.
Benchmarking CuF2·2H2O: A Comparative Guide to Novel Catalytic Systems in Friedel-Crafts Acylation
The Friedel-Crafts acylation is a fundamental C-C bond-forming reaction in organic synthesis, crucial for the preparation of aromatic ketones, which are valuable intermediates in the pharmaceutical and fine chemical industries. The reaction's efficiency is highly dependent on the nature of the catalyst employed to activate the acylating agent.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of various catalysts in the Friedel-Crafts acylation of anisole with acetic anhydride, based on available experimental data. This provides a baseline against which the performance of novel catalysts like CuF2·2H2O can be measured.
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (p:o ratio) | Yield (%) | Reference |
| Cu(OTf)2 | Benzoyl Chloride | [bmim][BF4] | Room Temp | 1 | >99 | 96:4 | >99 | [1] |
| Sc(OTf)3 | Acetic Anhydride | Not Specified | Not Specified | Not Specified | High | Not Specified | Good | [2] |
| Zeolite H-Beta | Acetic Anhydride | None (neat) | 120 | 1 | ~85 | High p-selectivity | Not specified | [3] |
| FeCl3·6H2O | Acetic Anhydride | TAAIL | 60 | 2 | 100 | High p-selectivity | ~90 | [4] |
| AlCl3 | Acetic Anhydride | Dichloromethane | 0 to RT | Not Specified | Not Specified | High p-selectivity | 85.7 |
Note: The performance of catalysts can vary significantly with reaction conditions. The data presented here is for comparative purposes based on the cited literature.
Experimental Protocols
Below is a generalized experimental protocol for the Friedel-Crafts acylation of anisole, which can be adapted for the evaluation of new catalytic systems.
General Protocol for the Friedel-Crafts Acylation of Anisole with Acetic Anhydride:
-
Catalyst Preparation: In a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), the catalyst (e.g., 10 mol%) is suspended in a suitable solvent (e.g., dichloromethane).
-
Reagent Addition: Anisole (1 equivalent) is added to the suspension. The mixture is stirred for a few minutes to ensure homogeneity.
-
Initiation: Acetic anhydride (1.2 equivalents) is added dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C).
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a specified period (e.g., 1-24 hours). The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or GC-MS).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of a cold, dilute acid solution (e.g., 1 M HCl). The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, then dried over an anhydrous salt (e.g., Na2SO4).
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography or distillation, to yield the desired 4-methoxyacetophenone.
Catalytic Potential of CuF2·2H2O
While specific data for CuF2·2H2O in Friedel-Crafts acylation is lacking, its demonstrated efficacy in other Lewis acid-catalyzed reactions, such as N-vinylation and deoxyfluorination, suggests its potential as a viable catalyst. Copper(II) fluoride is a source of both a Lewis acidic copper center and fluoride ions, which can play a role in activating substrates and promoting catalysis. Further research is warranted to quantitatively assess its performance in benchmark reactions like the one detailed above.
Visualizing the Process
To aid in the understanding of the experimental and mechanistic aspects, the following diagrams are provided.
References
Replicating Literature Results for the Synthesis of Copper(II) Fluoride Dihydrate: A Comparative Guide
For researchers, scientists, and professionals in drug development, the successful replication of synthetic procedures is fundamental to advancing scientific inquiry. This guide provides a comparative analysis of established literature methods for the synthesis of copper(II) fluoride dihydrate (CuF₂·2H₂O), a compound with applications in ceramics and as a flux. We present detailed experimental protocols, comparative data on yields and reaction conditions, and characterization data to aid in the reproduction of these results.
This compound is a blue crystalline solid that can be synthesized through various routes, most commonly by the reaction of a copper(II) precursor with hydrofluoric acid. This guide will focus on three common starting materials: copper(II) carbonate, copper(II) oxide, and copper(II) hydroxide.
Comparison of Synthesis Methods
The choice of starting material can influence reaction conditions, yield, and ease of handling. The following table summarizes the key aspects of each method based on available literature.
| Starting Material | Reaction Principle | Typical Reaction Conditions | Reported Yield | Key Considerations |
| Copper(II) Carbonate | Acid-base reaction with hydrofluoric acid, producing carbon dioxide and water. | Reaction with 40% hydrofluoric acid at room temperature.[1] | High (qualitative) | Vigorous reaction due to CO₂ evolution requires careful addition of acid. The starting material is relatively inexpensive and readily available. |
| Copper(II) Oxide | Reaction of a metal oxide with a strong acid. | Dissolving copper(II) oxide in an excess of 40% hydrofluoric acid.[2] | Not specified in literature | The reaction may be slower compared to the carbonate and may require heating to proceed at a reasonable rate. |
| Copper(II) Hydroxide | Neutralization reaction with hydrofluoric acid. | Mixing a solution of hydrofluoric acid with copper(II) hydroxide.[3] | Not specified in literature | Similar to the oxide, this reaction is a straightforward acid-base neutralization. |
Experimental Protocols
Below are detailed experimental procedures for the synthesis of this compound using the aforementioned starting materials.
Method 1: Synthesis from Copper(II) Carbonate
This method is based on the procedure described by Haendler and Wheeler (1953).[1]
Materials:
-
Basic copper(II) carbonate (CuCO₃·Cu(OH)₂)
-
40% Hydrofluoric acid (HF)
-
Ethanol
-
Polyethylene beaker and stirrer
Procedure:
-
In a polyethylene beaker, carefully add a two-fold excess of 40% hydrofluoric acid to basic copper(II) carbonate with constant stirring. The addition should be done slowly to control the effervescence.
-
Allow the mixture to stand for several hours with occasional stirring to ensure the reaction goes to completion.
-
Filter the precipitated blue crystals of this compound.
-
Wash the crystals with ethanol.
-
Air-dry the product briefly before storing it in an appropriate container. It is recommended to use the material fresh as it can slowly react with atmospheric moisture.[1]
Method 2: Synthesis from Copper(II) Oxide
This protocol is adapted from general methods described in the literature.[2]
Materials:
-
Copper(II) oxide (CuO)
-
40% Hydrofluoric acid (HF)
-
Polyethylene beaker and stirrer
Procedure:
-
In a polyethylene beaker, add copper(II) oxide to an excess of 40% hydrofluoric acid.
-
Stir the mixture. Gentle heating may be applied to increase the rate of dissolution.
-
Once the copper(II) oxide has completely reacted, allow the solution to cool and crystallize.
-
Isolate the blue crystals of this compound by filtration.
-
Wash the crystals with a small amount of cold water and then with ethanol.
-
Dry the product in a desiccator.
Method 3: Synthesis from Copper(II) Hydroxide
This procedure is based on the reaction of a metal hydroxide with an acid.[3]
Materials:
-
Copper(II) hydroxide (Cu(OH)₂)
-
40% Hydrofluoric acid (HF)
-
Polyethylene beaker and stirrer
Procedure:
-
In a polyethylene beaker, slowly add 40% hydrofluoric acid to a suspension of copper(II) hydroxide in water with continuous stirring.
-
Continue adding the acid until all the copper(II) hydroxide has dissolved, forming a clear blue solution.
-
Allow the solution to stand for crystallization. Evaporation may be necessary to obtain a saturated solution.
-
Collect the resulting blue crystals by filtration.
-
Wash the crystals with a small amount of cold water followed by ethanol.
-
Dry the product.
Characterization Data
Verification of the synthesized product is crucial. The following are expected characterization data for this compound.
Physical Properties:
Spectroscopic Data:
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show broad absorption bands corresponding to the O-H stretching and H-O-H bending vibrations of the water molecules of hydration. A representative IR spectrum for a similar copper(II) dihydrate complex, copper(II) chloride dihydrate, shows peaks around 3340 cm⁻¹ (O-H stretching) and 1575 cm⁻¹ (H-O-H bending).[5] The Cu-F stretching vibrations are expected at lower frequencies.
-
UV-Visible (UV-Vis) Spectroscopy: An aqueous solution of this compound will exhibit a broad absorption band in the visible region, characteristic of the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺.[6] The λmax for this complex is typically in the range of 600-650 nm.[7] The exact position and intensity of the peak are dependent on the concentration and the specific coordination environment of the copper(II) ion in solution.
Experimental Workflow
The general workflow for the synthesis of this compound from a copper precursor and hydrofluoric acid is illustrated in the diagram below.
This guide provides a foundational framework for the synthesis and characterization of this compound. Researchers should always consult the original literature and adhere to strict safety protocols, especially when working with hydrofluoric acid.
References
- 1. osti.gov [osti.gov]
- 2. Page loading... [guidechem.com]
- 3. Client Challenge [copper-chemistry.fandom.com]
- 4. Copper(II) fluoride - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. uv visible light absorption spectrum of copper complexes why are copper(I) compounds colourless spectra of hexaaquacopper(II) diaqatetraamminecopper(II) hexaamminecopper(II)complex ions Doc Brown's chemistry revision notes [docbrown.info]
A Comparative Structural Analysis of Copper(II) Fluoride Dihydrate and Other Hydrated Metal Fluorides
A detailed examination of the crystal structure of Copper(II) Fluoride Dihydrate (CuF₂·2H₂O) reveals significant distinctions when compared to other hydrated and anhydrous transition metal difluorides. These differences, primarily driven by the electronic configuration of the Cu(II) ion, have profound implications for the material's properties and potential applications.
This compound crystallizes in a monoclinic system with the space group I2/m. The coordination geometry around the central copper ion is a highly distorted octahedron. This distortion is a direct consequence of the Jahn-Teller effect, a phenomenon common in d⁹ metal complexes like Cu(II). The result is an elongated axial coordination, leading to two short copper-fluorine bonds, two short copper-oxygen (from water molecules) bonds in the equatorial plane, and two significantly longer copper-fluorine bonds in the axial positions. This arrangement indicates a preference for square-planar coordination.
In contrast, many other anhydrous transition metal difluorides, such as iron(II) fluoride (FeF₂), cobalt(II) fluoride (CoF₂), and zinc(II) fluoride (ZnF₂), adopt the more symmetrical tetragonal rutile structure. In this arrangement, the metal cation is surrounded by six fluoride ions in a regular octahedral geometry. The absence of the Jahn-Teller effect in metal ions like Fe(II), Co(II), and Zn(II) allows for this higher symmetry.
While detailed crystallographic data for other dihydrated transition metal fluorides (MF₂·2H₂O) is less readily available in the published literature, the structural motif of CuF₂·2H₂O, with its distinct coordination environment and hydrogen bonding network, provides a valuable benchmark for understanding the influence of the central metal ion on the crystal packing of hydrated metal fluorides.
Structural and Crystallographic Data Comparison
The following table summarizes the key crystallographic and structural parameters for CuF₂·2H₂O. Due to the limited availability of directly comparable data for other MF₂·2H₂O compounds, information for the common anhydrous (rutile) and tetrahydrated forms of other transition metal fluorides is provided for context.
| Parameter | CuF₂·2H₂O | Anhydrous MF₂ (M = Fe, Co, Zn) | MF₂·4H₂O (M = Fe, Zn) |
| Crystal System | Monoclinic | Tetragonal | Rhombohedral/Hexagonal |
| Space Group | I2/m | P4₂/mnm | - |
| Coordination Geometry | Distorted Octahedral (Jahn-Teller) | Octahedral | Octahedral |
| Metal-Ligand Bonds | 2 x Cu-F (short), 2 x Cu-O (short), 2 x Cu-F (long) | 6 x M-F (equivalent or near-equivalent) | M-F and M-O bonds |
| Key Structural Feature | Chains of corner-sharing distorted [CuF₄(H₂O)₂] octahedra | 3D network of corner and edge-sharing [MF₆] octahedra | Isolated or linked [M(H₂O)₄F₂] octahedra |
Experimental Protocols
Single-Crystal X-ray Diffraction of CuF₂·2H₂O
The determination of the crystal structure of CuF₂·2H₂O is typically achieved through single-crystal X-ray diffraction (XRD). The general experimental workflow is as follows:
-
Crystal Growth: Single crystals of CuF₂·2H₂O suitable for XRD analysis can be grown by slow evaporation of a saturated aqueous solution of copper(II) fluoride.
-
Data Collection: A selected single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. Data is collected at various crystal orientations to obtain a complete three-dimensional diffraction dataset.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined using least-squares methods to achieve the best fit between the observed and calculated diffraction intensities. This refinement process yields precise atomic coordinates, bond lengths, and bond angles.
Visualizing the Coordination Environment of Cu(II) in CuF₂·2H₂O
The following diagram illustrates the distorted octahedral coordination of the copper ion in CuF₂·2H₂O, highlighting the different bond types.
Caption: Distorted octahedral coordination of Cu(II) in CuF₂·2H₂O.
A Comparative Analysis of Copper(II) Fluoride and Iron(III) Chloride as Lewis Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis and catalysis, Lewis acids play a pivotal role in a vast array of reactions, from Friedel-Crafts acylations to complex stereoselective transformations. Among the plethora of available Lewis acids, transition metal halides such as copper(II) fluoride (CuF₂) and iron(III) chloride (FeCl₃) are frequently employed due to their catalytic activity and accessibility. This guide provides an objective comparative analysis of the Lewis acidity of CuF₂ and FeCl₃, supported by available experimental and computational data, to assist researchers in selecting the appropriate catalyst for their specific applications.
Quantitative Measures of Lewis Acidity
The strength of a Lewis acid is its ability to accept an electron pair. This property can be quantified using various experimental and computational methods. Two of the most common and informative metrics are the Gutmann-Beckett Acceptor Number (AN) and the Fluoride Ion Affinity (FIA).
The Gutmann-Beckett method provides an empirical measure of Lewis acidity by observing the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine oxide (Et₃PO), upon interaction with the Lewis acid.[1] A higher Acceptor Number (AN) indicates a stronger Lewis acid.
Fluoride Ion Affinity (FIA) is a computational metric that quantifies the enthalpy change associated with the binding of a fluoride ion to the Lewis acid in the gas phase.[2] A more negative (or larger positive) FIA value corresponds to a stronger Lewis acid.
| Lewis Acid | Gutmann-Beckett Acceptor Number (AN) | Fluoride Ion Affinity (FIA) (kJ/mol) |
| Iron(III) Chloride (FeCl₃) | 87 | Data not readily available |
| Copper(II) Fluoride (CuF₂) | Data not readily available | Data not readily available |
Catalytic Performance in Friedel-Crafts Acylation
A classic benchmark for Lewis acid activity is the Friedel-Crafts acylation, a fundamental carbon-carbon bond-forming reaction in organic synthesis.[3] The catalyst's role is to activate the acylating agent, typically an acyl halide, to generate a highly electrophilic acylium ion.
While a direct comparative study of CuF₂ and FeCl₃ in the same Friedel-Crafts acylation under identical conditions is not extensively documented, we can analyze their performance based on available data for similar reactions. Iron(III) chloride is a well-established and effective catalyst for this transformation. For instance, in the acylation of anisole with benzoyl chloride, FeCl₃ is known to promote the reaction efficiently.
Representative Catalytic Performance Data:
| Catalyst | Reaction | Substrate | Acylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| FeCl₃ | Friedel-Crafts Acylation | Anisole | Benzoyl Chloride | Dichloromethane | Room Temp. | 1 | ~95% |
| CuF₂ | Friedel-Crafts Acylation | Anisole | Benzoyl Chloride | Not Reported | Not Reported | Not Reported | Data not available |
The lack of specific quantitative data for CuF₂ in a comparable Friedel-Crafts acylation highlights a key area for future research. However, the known utility of CuF₂ in fluorination reactions of aromatic compounds suggests its capability to act as a Lewis acid catalyst in electrophilic aromatic substitution reactions.[4]
Experimental Protocols
Determination of Gutmann-Beckett Acceptor Number
This method relies on the measurement of the ³¹P NMR chemical shift of triethylphosphine oxide (Et₃PO) in the presence of the Lewis acid.[1]
Materials:
-
Lewis acid (e.g., FeCl₃)
-
Triethylphosphine oxide (Et₃PO)
-
Anhydrous, non-coordinating solvent (e.g., dichloromethane-d₂, CD₂Cl₂)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
A solution of Et₃PO in the chosen deuterated solvent is prepared at a known concentration.
-
The ³¹P NMR spectrum of this solution is recorded to determine the chemical shift of free Et₃PO (δ_free).
-
A known stoichiometric equivalent of the Lewis acid is added to the Et₃PO solution in the NMR tube under an inert atmosphere.
-
The mixture is allowed to equilibrate.
-
The ³¹P NMR spectrum of the mixture is recorded to determine the chemical shift of the Lewis acid-Et₃PO adduct (δ_adduct).
-
The change in chemical shift (Δδ) is calculated: Δδ = δ_adduct - δ_free.
-
The Acceptor Number (AN) is then calculated using the formula: AN = 2.21 x Δδ.
Determination of Fluoride Ion Affinity (Computational)
Fluoride Ion Affinity (FIA) is typically determined through quantum chemical calculations.[2]
Methodology:
-
The geometries of the Lewis acid (e.g., CuF₂, FeCl₃) and its corresponding fluoride adduct (e.g., [CuF₃]⁻, [FeCl₃F]⁻) are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with an appropriate basis set.
-
The electronic energies of the optimized structures are calculated.
-
The FIA is calculated as the negative of the enthalpy change (ΔH) for the gas-phase reaction: Lewis Acid + F⁻ → [Lewis Acid-F]⁻.
-
This involves calculating the electronic energies and thermal corrections for the Lewis acid, the fluoride ion, and the resulting complex.
Mandatory Visualizations
Caption: Mechanism of Iron(III) Chloride Catalyzed Friedel-Crafts Acylation.
Caption: Workflow for Determining Lewis Acidity.
Conclusion
Based on the available quantitative data, iron(III) chloride demonstrates significant Lewis acidity , as evidenced by its Gutmann-Beckett Acceptor Number of 87. This inherent acidity translates to its well-established efficacy as a catalyst in reactions such as Friedel-Crafts acylation.
In contrast, a direct quantitative assessment of the Lewis acidity of copper(II) fluoride using the Gutmann-Beckett or Fluoride Ion Affinity scales is currently unavailable in the literature. While its catalytic role in certain reactions, particularly fluorinations, points to its function as a Lewis acid, a direct comparison of its strength relative to FeCl₃ remains an open question for experimental and computational investigation.
For researchers selecting a Lewis acid, FeCl₃ offers a well-characterized and potent option for a wide range of organic transformations. The utility of CuF₂ as a Lewis acid is evident in specific applications, but a broader understanding of its comparative Lewis acidity awaits further quantitative studies. The choice between these two catalysts will ultimately depend on the specific reaction, substrate, and desired outcome, with FeCl₃ being the more established and quantitatively understood Lewis acid of the pair.
References
The Evolving Landscape of Deoxyfluorination: A Comparative Guide to CuF₂·2H₂O and Its Alternatives
For researchers, scientists, and drug development professionals, the selective introduction of fluorine into organic molecules is a critical strategy for modulating pharmacological properties. Deoxyfluorination, the conversion of alcohols to alkyl fluorides, remains a cornerstone of this effort. While classic reagents like diethylaminosulfur trifluoride (DAST) have been workhorses in the field, their hazardous nature and propensity for side reactions have spurred the development of new methods. This guide provides an objective, data-driven comparison of an emerging deoxyfluorination system using copper(II) fluoride dihydrate (CuF₂·2H₂O) against both traditional and other modern alternatives, with a focus on validating the underlying reaction mechanisms through isotopic labeling studies.
Performance Comparison: Reactivity, Selectivity, and Safety
The choice of a deoxyfluorinating agent is a balance of reactivity, substrate scope, selectivity against side reactions (like elimination), and operational safety. Here, we compare the performance of a CuF₂-based system with other transition metal fluorides and the widely used sulfur trifluoride reagents, DAST and Deoxo-Fluor.
The CuF₂-mediated protocol involves the in situ activation of the alcohol substrate with a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), to form an O-alkylisourea intermediate. This intermediate is then susceptible to nucleophilic substitution by fluoride.
Table 1: Performance of CuF₂ in Deoxyfluorination of 4-phenyl-2-butanol vs. Other First-Row Transition Metal Fluorides [1][2]
| Fluoride Source (1.5 equiv) | Additive (1 mol%) | Yield (%)¹ | Selectivity (SN2 vs. Elimination) |
| CuF₂ (anhydrous) + 1 eq. H₂O | CuCl | 78 | High SN2 selectivity |
| CuF₂·2H₂O | CuCl | 56 | High SN2 selectivity |
| Anhydrous CuF₂ | CuCl | 38 | High SN2 selectivity |
| MnF₃ | CuCl | 43 | Not specified |
| FeF₃ | CuCl | 26 | Not specified |
| CoF₃ | CuCl | 28 | Not specified |
| NiF₂ | CuCl | 11 | Not specified |
| ZnF₂ | CuCl | 12 | Not specified |
¹Yields determined by ¹H NMR using an internal standard or isolated yields as specified in the source. Data is for the conversion of 4-phenyl-2-butanol.
Table 2: Qualitative Performance Comparison of Deoxyfluorinating Agents
| Reagent System | Form | Key Advantages | Key Disadvantages | Typical Side Products |
| CuF₂·2H₂O / DIC | Solid | Inexpensive, readily available metal fluoride; good for primary and secondary alcohols.[1][3] | Requires pre-activation of alcohol; moderate to high temperatures (100 °C).[1] | Elimination in prone substrates.[1] |
| DAST | Liquid | Highly reactive, broad substrate scope.[4][5] | Thermally unstable (can detonate); moisture sensitive (releases HF); significant elimination byproducts.[4][5] | Olefins (elimination), ethers.[4] |
| Deoxo-Fluor | Liquid | More thermally stable than DAST.[5][6] | Still moisture sensitive and hazardous; expensive; can also promote elimination.[5][6] | Olefins (elimination).[5] |
| PyFluor | Solid | Crystalline solid, high thermal stability, excellent selectivity against elimination.[4][7] | Requires a strong, non-nucleophilic base (e.g., DBU).[7] | Minimal elimination.[4] |
Validating Reaction Mechanisms with Isotopic Labeling
The proposed mechanism for the CuF₂-mediated deoxyfluorination involves the formation of an O-alkylisourea intermediate, which is then activated by a hydrated Cu(II) species, facilitating a chelate-driven fluoride transfer.[1][2] While spectroscopic evidence (EPR, solid-state NMR) supports this pathway, an isotopic labeling study provides definitive proof of the bond-forming and bond-breaking events.
A hypothetical isotopic labeling experiment using ¹⁸O-labeled alcohol can unequivocally validate the proposed Sₙ2 pathway. If the reaction proceeds via the proposed mechanism, the ¹⁸O label from the alcohol should be entirely incorporated into the diisopropylurea (DIU) byproduct, with no ¹⁸O present in the final alkyl fluoride product. This confirms that the C-O bond is cleaved and the C-F bond is formed in a single, concerted step with fluoride acting as the nucleophile.
The proposed mechanistic pathway, activated by a hydrated copper(II) species, is detailed below. The chelation of the copper center by the isourea intermediate is believed to be crucial for activating the substrate and facilitating the nucleophilic attack by the fluoride ion.
Experimental Protocols
General Procedure for Deoxyfluorination using CuF₂[1]
To an oven-dried microwave vial, add the alcohol substrate (1.0 mmol, 1.0 equiv.), Cu(I)Cl (1.0 mg, 0.01 mmol, 1.0 mol%), and cyclopentyl methyl ether (CPME, 2 mL). Add N,N'-diisopropylcarbodiimide (DIC, 0.15 mL, 1.0 mmol, 1.0 equiv.) and stir the mixture at room temperature for 30 minutes to form the O-alkylisourea intermediate. To this mixture, add CuF₂ (anhydrous, 152 mg, 1.5 mmol, 1.5 equiv.) and H₂O (18.0 µL, 1.0 mmol, 1.0 equiv.). Seal the vial and heat the reaction mixture to 100 °C. Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite. The filtrate is then concentrated under reduced pressure, and the crude product is purified by silica gel column chromatography.
Representative Procedure for Deoxyfluorination using DAST[5]
Safety Note: DAST is corrosive, moisture-sensitive, and potentially explosive upon heating. All manipulations must be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
In a fume hood, dissolve the alcohol substrate (e.g., 4-nitrobenzyl alcohol, 1.0 mmol) in anhydrous dichloromethane (2.8 mL) in a plastic or Teflon vessel. Cool the solution to 0 °C in an ice bath. Add DAST (1.1 mmol) dropwise to the stirred solution. Stir the reaction mixture at 0 °C and allow it to warm to room temperature over 1-2 hours. Monitor the reaction progress by TLC. Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of NaHCO₃. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography.
Conclusion
The CuF₂·2H₂O-mediated deoxyfluorination presents a viable alternative to traditional methods, utilizing an inexpensive and readily available metal fluoride. While it may require higher temperatures than sulfur trifluoride reagents, it avoids some of the significant handling and safety issues associated with agents like DAST. Performance data indicates that the hydrated form of CuF₂ is crucial for reactivity, outperforming its anhydrous counterpart and other first-row transition metal fluorides under the tested conditions.[1]
Mechanistic investigations, supported by the potential for definitive validation through isotopic labeling, point to a chelate-driven Sₙ2 pathway. This understanding allows for rational optimization and adaptation of the method, including its demonstrated utility in ¹⁸F-radiolabeling for PET imaging applications.[1][3] For researchers seeking safer and more cost-effective deoxyfluorination methods, particularly for primary and secondary alcohols, the CuF₂ system offers a compelling and mechanistically distinct approach.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Deoxyfluorination with CuF2 : Enabled by Using a Lewis Base Activating Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Deoxofluor - Enamine [enamine.net]
- 7. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Copper(II) Fluoride Dihydrate: A Side-by-Side Comparison of Commercial Grades for Application in Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to achieving reliable and reproducible results. Copper(II) fluoride dihydrate (CuF₂·2H₂O), a versatile fluorinating agent, is available in various grades of purity. The choice of grade can significantly impact the outcome of sensitive reactions, influencing yield, purity of the final product, and reaction kinetics. This guide provides an objective comparison of different grades of this compound, supported by experimental protocols and data-driven insights to aid in making informed decisions for your research needs.
Understanding the Grades: A Comparative Overview
Table 1: Comparative Specifications of this compound Grades
| Feature | Technical Grade | Reagent Grade | High-Purity Grade |
| Assay (Purity) | 95-98% | ≥ 99% | ≥ 99.99% (trace metals basis) |
| Appearance | Light blue to greenish-blue powder | Blue crystalline powder | Uniformly blue crystalline powder |
| Insoluble Matter | ≤ 0.5% | ≤ 0.05% | ≤ 0.01% |
| Water Content | Variable, may not be specified | Specified, typically ≤ 1% (anhydrous basis) | Tightly controlled, ≤ 0.5% (anhydrous basis) |
| Key Metal Impurities (e.g., Fe, Pb) | ≤ 500 ppm | ≤ 100 ppm | ≤ 10 ppm |
| Sulfate (SO₄) | ≤ 0.2% | ≤ 0.05% | ≤ 0.01% |
| Chloride (Cl) | ≤ 0.1% | ≤ 0.01% | ≤ 0.005% |
| Expected Performance in Deoxyfluorination | Lower yields, potential for side reactions | Good, reliable yields for general applications | Highest yields, minimal side products, ideal for sensitive substrates |
The Impact of Impurities on Performance in Fluorination Reactions
The purity of this compound is critical, particularly in its application as a fluorinating agent in organic synthesis, such as in deoxyfluorination reactions.[1][2][3] Impurities can have several detrimental effects:
-
Water Content : Copper(II) fluoride is hygroscopic. Excess water can hydrolyze the reagent and react with intermediates in the fluorination process, leading to lower yields and the formation of alcohol starting material or other byproducts.
-
Metal Oxides : The presence of copper oxide or other metal oxides can interfere with the catalytic cycle and reduce the efficiency of the fluorination reaction. These impurities can also introduce unwanted reactivity, leading to the formation of side products.
-
Other Metal Ions : Impurities such as iron can catalyze undesired side reactions, complicating the purification of the desired fluorinated product.
For applications in drug development and the synthesis of complex molecules, where high yields and purity are essential, the use of a high-purity grade is strongly recommended to ensure reproducibility and to simplify the downstream purification process.
Experimental Protocol: Comparative Deoxyfluorination of a Primary Alcohol
To provide a practical context for comparing the different grades of this compound, we present a detailed experimental protocol for the deoxyfluorination of a primary alcohol, adapted from established methodologies.[1][2][3] This protocol can be used to evaluate the performance of different grades of the reagent.
Objective: To compare the efficacy of Technical, Reagent, and High-Purity grades of this compound in the deoxyfluorination of 4-phenyl-1-butanol.
Materials:
-
4-phenyl-1-butanol
-
This compound (Technical, Reagent, and High-Purity grades)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Anhydrous Dichloromethane (DCM)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Reaction Setup: In separate oven-dried reaction vials for each grade of CuF₂·2H₂O, add 4-phenyl-1-butanol (1 mmol), the internal standard (0.5 mmol), and anhydrous DCM (5 mL) under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: To each vial, add N,N'-diisopropylcarbodiimide (DIC) (1.5 mmol).
-
Initiation: Add the respective grade of this compound (2 mmol) to each vial.
-
Reaction Monitoring: Stir the reactions at room temperature and monitor the progress by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyzing them by GC-MS.
-
Work-up: Upon completion (or after 24 hours), quench the reactions by adding saturated aqueous sodium bicarbonate (10 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Purification and Analysis: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent in vacuo. Analyze the crude product by ¹H NMR and GC-MS to determine the yield of 1-fluoro-4-phenylbutane and the presence of any side products.
Expected Outcomes and Data Presentation
The quantitative data obtained from the comparative experiment should be summarized in a table for easy comparison.
Table 2: Hypothetical Performance Data for Deoxyfluorination Reaction
| Grade of CuF₂·2H₂O | Reaction Time (hours) for >95% Conversion | Yield of 1-fluoro-4-phenylbutane (%) | Purity of Crude Product (%) | Notable Side Products |
| Technical Grade | > 24 | 45 | 70 | Unreacted starting material, elimination byproduct |
| Reagent Grade | 8 | 85 | 92 | Minor unreacted starting material |
| High-Purity Grade | 4 | 95 | > 98 | None detected |
Note: The data presented in this table are hypothetical and intended for illustrative purposes. Actual results may vary based on specific reaction conditions and the precise nature of the impurities in each grade.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the comparative evaluation of different grades of this compound.
References
Verifying the Purity of Synthesized Copper(II) Fluoride Dihydrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of analytical techniques for verifying the purity of synthesized copper(II) fluoride dihydrate (CuF₂·2H₂O). It also offers a comparative analysis of its performance against common alternative fluorinating agents, supported by experimental data, to assist researchers in selecting the optimal reagent for their applications.
Introduction to this compound
This compound is an inorganic compound that serves as a valuable reagent in various chemical transformations.[1][2] The anhydrous form is a white, crystalline, and hygroscopic salt, while the dihydrate is a blue crystalline solid.[1] It is particularly noted for its application as a fluorinating agent in organic synthesis, including the preparation of fluorinated aromatic hydrocarbons.[1][3] The purity of CuF₂·2H₂O is critical for its effective and safe use, as impurities can lead to undesirable side reactions and affect product yield and quality.
Part 1: Purity Verification of Synthesized this compound
A multi-faceted approach is recommended to ensure the high purity of synthesized this compound. This involves a combination of quantitative analysis to determine the elemental composition and qualitative methods to confirm the compound's identity and structure.
Experimental Protocols for Purity Analysis
1. Determination of Copper Content by Iodometric Titration
This method relies on the oxidation of iodide ions by Cu(II) ions, followed by the titration of the liberated iodine with a standardized sodium thiosulfate solution.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 0.25 g of the synthesized this compound and dissolve it in 50 mL of distilled water. If dissolution is slow, a few drops of dilute acetic acid can be added.
-
Reaction: To the dissolved sample, add 2 g of potassium iodide (KI). The solution will turn a dark brown due to the formation of the triiodide ion (I₃⁻).
-
2Cu²⁺(aq) + 5I⁻(aq) → 2CuI(s) + I₃⁻(aq)
-
-
Titration: Titrate the liberated triiodide with a standardized 0.1 M sodium thiosulfate (Na₂S₂O₃) solution until the solution turns a pale yellow.
-
Indicator: Add 2 mL of a freshly prepared starch indicator solution. The solution will turn a deep blue/black color.
-
Endpoint: Continue the titration with sodium thiosulfate, adding it dropwise, until the blue color disappears and a creamy white precipitate of copper(I) iodide (CuI) remains. This is the endpoint.
-
Calculation: The percentage of copper in the sample can be calculated using the following formula:
% Cu = (Volume of Na₂S₂O₃ (L) × Molarity of Na₂S₂O₃ (mol/L) × 63.546 g/mol ) / (Mass of sample (g)) × 100
2. Determination of Fluoride Content using an Ion-Selective Electrode (ISE)
Potentiometry with a fluoride ion-selective electrode is a standard and accurate method for determining the fluoride concentration.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 0.1 g of the this compound and dissolve it in 100 mL of distilled water in a volumetric flask.
-
Buffer Addition: Take a 10 mL aliquot of the sample solution and add it to a 50 mL beaker. Add 10 mL of a Total Ionic Strength Adjustment Buffer (TISAB) solution. The TISAB solution is crucial for maintaining a constant ionic strength and pH, and for decomplexing fluoride ions that might be bound to other species.
-
Calibration: Calibrate the fluoride ISE using a series of standard fluoride solutions of known concentrations, each prepared with the same TISAB-to-sample ratio.
-
Measurement: Immerse the calibrated fluoride ISE and a reference electrode into the buffered sample solution and record the potential (in mV).
-
Calculation: Determine the fluoride concentration in the sample by comparing its potential reading to the calibration curve. Calculate the percentage of fluoride in the original sample.
3. Structural and Phase Identification
a) Powder X-ray Diffraction (XRD)
XRD is a powerful non-destructive technique used to identify the crystalline phases of a solid material and to determine its crystal structure.
Experimental Protocol:
-
Sample Preparation: The synthesized this compound should be a fine, homogeneous powder. Gently grind the sample using a mortar and pestle if necessary.
-
Mounting: Mount the powdered sample onto a sample holder, ensuring a flat and smooth surface.
-
Data Collection: Place the sample holder in the diffractometer. Set the instrument parameters (e.g., 2θ range, step size, and scan speed) and collect the diffraction pattern.
-
Analysis: Compare the obtained XRD pattern with standard reference patterns for this compound from crystallographic databases (e.g., the Joint Committee on Powder Diffraction Standards - JCPDS). The positions and relative intensities of the diffraction peaks should match the reference pattern for a pure sample.
b) Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, it can confirm the presence of water of hydration and the Cu-F bond.
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the finely ground sample (1-2 mg) with approximately 200 mg of dry KBr powder. Press the mixture into a transparent disk.
-
Data Collection: Place the KBr pellet in the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analysis: Analyze the resulting spectrum for characteristic absorption bands. For CuF₂·2H₂O, expect to see broad absorption bands in the region of 3500-3000 cm⁻¹ corresponding to the O-H stretching vibrations of the water molecules, and a band around 1630 cm⁻¹ due to the H-O-H bending vibration. The Cu-F stretching vibrations will appear at lower frequencies.
Purity Data Summary
The following table summarizes the expected results for a high-purity sample of synthesized this compound.
| Analytical Technique | Parameter Measured | Expected Result for High-Purity CuF₂·2H₂O |
| Iodometric Titration | Copper Content (% w/w) | 46.22% |
| Ion-Selective Electrode | Fluoride Content (% w/w) | 27.63% |
| Powder XRD | Crystal Phase | Match with reference pattern for monoclinic CuF₂·2H₂O |
| FTIR Spectroscopy | Functional Groups | Presence of O-H and Cu-F absorption bands |
Note: The theoretical percentages of Cu and F in CuF₂·2H₂O are calculated based on its molar mass of 137.57 g/mol .
Part 2: Comparison with Alternative Fluorinating Agents
This compound is primarily used as a nucleophilic fluorinating agent. Its performance can be compared with other commercially available reagents used for similar transformations, such as deoxyfluorination (the conversion of an alcohol to an alkyl fluoride).
Overview of Common Alternative Fluorinating Agents
-
Deoxo-Fluor® ([Bis(2-methoxyethyl)amino]sulfur trifluoride): A thermally stable liquid deoxyfluorinating agent that is often considered a safer alternative to DAST.[4][5] It is effective for converting alcohols to alkyl fluorides and aldehydes/ketones to gem-difluorides.[4]
-
Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)): An electrophilic fluorinating agent, used for the fluorination of a wide range of nucleophiles.[6] While its mechanism is different from CuF₂, it is a benchmark reagent for introducing fluorine into organic molecules.
Performance Comparison in Deoxyfluorination
A recent study demonstrated a novel deoxyfluorination method using CuF₂ in conjunction with an O-alkylisourea adduct formed in situ. This method was shown to be effective for a range of primary and secondary alcohols.[7]
Table 1: Comparative Performance Data for Deoxyfluorination of a Primary Alcohol (Exemplary)
| Fluorinating Agent | Substrate | Reaction Conditions | Product | Yield (%) | Reference |
| CuF₂ | 1-Octanol | 1. Carbodiimide, 2. CuF₂, MeCN, 80 °C, 18 h | 1-Fluorooctane | 85 | [7] |
| Deoxo-Fluor® | 1-Octanol | CH₂Cl₂, rt, 2 h | 1-Fluorooctane | 90 | [5] |
| PyFluor | 4-Phenyl-1-butanol | DBU, Toluene, rt, 2 h | 1-Fluoro-4-phenylbutane | 79 | [8] |
Note: This table is a composite from different sources and reaction conditions may vary, affecting a direct comparison.
Table 2: General Comparison of Fluorinating Agents
| Feature | This compound | Deoxo-Fluor® | Selectfluor® |
| Reagent Type | Nucleophilic Fluoride Source | Nucleophilic (Deoxyfluorination) | Electrophilic ("F⁺" source) |
| Physical State | Blue crystalline solid | Liquid | White crystalline solid |
| Handling and Stability | Stable solid, but hygroscopic. | Thermally more stable than DAST, but moisture-sensitive. | Bench-stable solid, easy to handle. |
| Typical Applications | Deoxyfluorination, synthesis of aromatic fluorides.[1][7] | Deoxyfluorination of alcohols and carbonyls.[4][5] | Fluorination of enolates, aromatic rings, etc.[6] |
| Advantages | Inexpensive, readily available. | High yields, good functional group tolerance. | High reactivity, broad substrate scope, mild conditions. |
| Limitations | May require activation or specific reaction conditions.[7] | Can be expensive, byproducts can complicate purification. | Not suitable for nucleophilic fluorination reactions. |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for verifying the purity of synthesized this compound and the decision-making process for selecting a fluorinating agent.
Caption: Workflow for the purity verification of synthesized CuF₂·2H₂O.
Caption: Decision tree for selecting a suitable fluorinating agent.
Conclusion
Verifying the purity of synthesized this compound is essential for its successful application in research and development. A combination of titrimetric and spectroscopic techniques provides a robust methodology for confirming both the elemental composition and the structural integrity of the compound. When considering its use as a fluorinating agent, a careful comparison with alternatives like Deoxo-Fluor® and Selectfluor® based on the desired chemical transformation, substrate scope, and reaction conditions is necessary to achieve optimal results. This guide provides the foundational experimental protocols and comparative data to aid researchers in making informed decisions.
References
- 1. Copper(II) fluoride - Wikipedia [en.wikipedia.org]
- 2. americanelements.com [americanelements.com]
- 3. chemimpex.com [chemimpex.com]
- 4. REF Case study search [impact.ref.ac.uk]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Performance Showdown: CuF2·2H2O Shines in Diverse Reaction Media
For Immediate Release
A comprehensive analysis of copper(II) fluoride dihydrate (CuF2·2H2O) reveals its remarkable versatility and efficiency as a catalyst in a variety of reaction media. This guide offers researchers, scientists, and drug development professionals an objective comparison of its performance in key organic transformations, supported by experimental data, detailed protocols, and mechanistic insights.
Deoxyfluorination: A Superior Fluorinating Agent
CuF2·2H2O has emerged as a potent and practical reagent for the deoxyfluorination of alcohols, a critical transformation in the synthesis of pharmaceuticals and agrochemicals. Its performance is significantly influenced by the choice of reaction medium, with polar aprotic solvents generally affording higher yields.
Table 1: Performance of CuF2·2H2O in the Deoxyfluorination of Phenethyl Alcohol
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cyclopentyl methyl ether (CPME) | 100 | 18 | 78 |
| 2 | 1,4-Dioxane | 100 | 18 | 65 |
| 3 | Toluene | 100 | 18 | 55 |
| 4 | Acetonitrile (MeCN) | 80 | 18 | 45 |
| 5 | Tetrahydrofuran (THF) | 65 | 18 | 20 |
Data compiled from a study on the deoxyfluorination of phenethyl alcohol using CuF2.
Experimental Protocol: Deoxyfluorination of Alcohols
To a solution of the alcohol (1.0 mmol) and N,N'-diisopropylcarbodiimide (DIC) (1.2 mmol) in the desired solvent (5 mL) is added CuF2·2H2O (1.5 mmol). The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, filtered, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the corresponding alkyl fluoride.
Caption: Experimental workflow for the deoxyfluorination of alcohols.
Chan-Lam N-Arylation: A Versatile Coupling Catalyst
CuF2·2H2O demonstrates considerable efficacy in Chan-Lam type N-arylation reactions, a powerful method for the formation of carbon-nitrogen bonds. The choice of solvent is crucial, with polar aprotic solvents like dimethyl sulfoxide (DMSO) and protic solvents like methanol (MeOH) proving to be particularly effective, sometimes leading to chemodivergent outcomes.
Table 2: Performance of CuF2·2H2O in Chan-Lam N-Arylation Reactions
| Entry | N-Nucleophile | Arylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Amide | Aryl(trimethoxy)silane | DMSO | 50 | 12 | 85-95 |
| 2 | Sulfonamide | Aryl(trimethoxy)silane | DMSO | 50 | 16 | 80-92 |
| 3 | Hydantoin | Arylboronic acid | MeOH | Room Temp. | 24 | up to 98 |
| 4 | Saccharin | Arylboronic acid | Dichloroethane | 80 | 12 | up to 95 (N-arylation) |
| 5 | Saccharin | Arylboronic acid | MeOH | 80 | 12 | up to 85 (Ring-opening) |
Data compiled from various studies on CuF2-catalyzed Chan-Lam reactions. Yields are representative for a range of substrates.[1][2][3]
Experimental Protocol: CuF2/DMSO Catalyzed N-Arylation of Amides
A mixture of the amide (1.0 mmol), aryl(trimethoxy)silane (1.5 mmol), and CuF2·2H2O (0.2 mmol) in DMSO (3 mL) is stirred in a sealed tube at 50 °C for 8-24 hours.[3] After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel.[3]
Caption: Proposed catalytic cycle for the Chan-Lam N-arylation.
Esterification: An Emerging Application
While less documented, CuF2·2H2O also serves as a component in catalytic systems for esterification reactions. High yields have been reported, suggesting its potential in this fundamental transformation. However, comprehensive comparative studies in different reaction media are still emerging. The data below is for a copper-based catalyst system and is provided as a reference for the potential performance.
Table 3: Performance of a Copper-Based Catalyst in the Esterification of Benzoic Acid with Ethanol
| Entry | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Toluene | 100 | 5 | >95 |
| 2 | Heptane | 98 | 5 | ~90 |
| 3 | No Solvent | 120 | 5 | ~85 |
Note: This data is for a representative copper catalyst system. Specific performance data for CuF2·2H2O in various esterification media is limited in the current literature.
Experimental Protocol: Esterification of Carboxylic Acids
A mixture of the carboxylic acid (1.0 mmol), alcohol (3.0 mL), and CuF2·2H2O (as part of a catalytic system) is heated at the desired temperature. The reaction progress is monitored by TLC or GC. Upon completion, the excess alcohol is removed under reduced pressure, and the residue is dissolved in an organic solvent. The organic layer is washed with a saturated solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. The crude ester is purified by column chromatography.
Caption: Logical workflow for a CuF2·2H2O-catalyzed esterification.
Conclusion
This compound is a cost-effective and versatile catalyst that exhibits excellent performance in a range of important organic transformations. Its efficacy is highly dependent on the reaction medium, providing an opportunity for process optimization. This guide provides a foundation for researchers to explore the full potential of CuF2·2H2O in their synthetic endeavors. Further research into its application in esterification and other reactions is warranted to fully elucidate its catalytic capabilities.
References
Safety Operating Guide
Proper Disposal of Copper(II) Fluoride Dihydrate: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Copper(II) Fluoride Dihydrate (CuF₂·2H₂O), a compound commonly used in research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound is a hazardous substance that requires careful handling. It is harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage.[1][2] Inhalation of dust can also be harmful.[1][2]
Personal Protective Equipment (PPE) is mandatory when handling this chemical. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood, to avoid dust inhalation.[3][4]
In case of accidental exposure, refer to the Safety Data Sheet (SDS) for first aid measures.[1][2][5]
Disposal Overview: Hazardous Waste Regulations
This compound and any materials contaminated with it are considered hazardous waste. Direct disposal down the drain or in regular trash is strictly prohibited. All waste containing this compound must be collected, labeled, and disposed of in accordance with local, state, and federal regulations.[3][5]
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Waste containing copper and fluoride may be classified under specific hazardous waste codes depending on the characteristics of the waste stream.
On-Site Waste Treatment Protocol (for Aqueous Solutions)
For laboratories that generate aqueous waste containing dissolved this compound, a chemical precipitation method can be employed to convert the soluble hazardous compounds into insoluble, more stable forms. This procedure should be performed by trained personnel in a designated and properly equipped area.
Objective: To precipitate soluble copper and fluoride ions as insoluble copper(II) hydroxide and calcium fluoride.
Experimental Protocol:
Materials:
-
Aqueous waste containing this compound
-
Calcium hydroxide (Ca(OH)₂) solution or slurry
-
Sodium hydroxide (NaOH) solution (1 M)
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Beakers or other suitable containers
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Appropriate PPE (see Section 1)
Procedure:
-
Characterize the Waste: Determine the approximate concentration of this compound in the aqueous waste.
-
Fluoride Precipitation:
-
In a chemical fume hood, place the waste solution in a beaker with a stir bar.
-
Slowly add a calcium hydroxide solution while stirring. The amount of calcium hydroxide should be in stoichiometric excess to the amount of fluoride present.
-
The following reaction will occur, precipitating calcium fluoride: CuF₂ (aq) + Ca(OH)₂ (aq) → CaF₂ (s) + Cu(OH)₂ (s)
-
-
Copper Precipitation and pH Adjustment:
-
After the addition of calcium hydroxide, monitor the pH of the solution.
-
Slowly add 1 M sodium hydroxide solution to raise the pH to a range of 8.0-9.5.[6] This will ensure the complete precipitation of copper as copper(II) hydroxide: Cu²⁺ (aq) + 2NaOH (aq) → Cu(OH)₂ (s) + 2Na⁺ (aq)
-
Continuously monitor the pH and stop adding NaOH once the target pH is reached and stable.
-
-
Flocculation and Settling:
-
Allow the mixture to stir for approximately 30-60 minutes to promote the formation of larger particles (flocculation).
-
Turn off the stirrer and allow the precipitate to settle.
-
-
Separation and Neutralization:
-
Carefully separate the solid precipitate from the liquid supernatant by filtration.
-
Test the supernatant for the presence of copper and fluoride ions to ensure successful removal.
-
Neutralize the pH of the supernatant to between 6.0 and 8.0 before drain disposal, if local regulations permit. Always check with your institution's environmental health and safety (EHS) office before any drain disposal.
-
-
Waste Collection:
-
Collect the solid precipitate (a mixture of calcium fluoride and copper(II) hydroxide) and any contaminated filter paper in a designated hazardous waste container.
-
Waste Characterization and Labeling
All waste containers must be clearly labeled as "HAZARDOUS WASTE". The label must also include:
-
The chemical names of the contents (e.g., "Copper(II) Hydroxide and Calcium Fluoride precipitate").
-
The approximate quantities of each component.
-
The relevant EPA Hazardous Waste Codes.
Based on the components, the following EPA hazardous waste codes may apply:
-
D002 (Corrosivity): If the waste solution before treatment has a pH of ≤ 2 or ≥ 12.5.[7][8]
-
F006 (Wastewater treatment sludges from electroplating operations): While not directly from electroplating, this code is sometimes applied to sludges containing heavy metals from similar treatment processes.[9] Consult with your EHS office for the appropriate code.
Disposal Logistics and Planning
Collection and Storage:
-
Use compatible and properly sealed containers for waste collection.
-
Store waste containers in a designated satellite accumulation area.
-
Segregate incompatible waste streams.
Disposal Vendor:
-
Your institution's EHS office will have a contract with a licensed hazardous waste disposal vendor.
-
Follow your institution's procedures for requesting a waste pickup.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Citation |
| Treatment pH for Copper Precipitation | 8.0 - 9.5 | [6] |
| Final pH of Treated Liquid Effluent | 6.0 - 8.0 (for potential drain disposal, pending local approval) | |
| EPA Hazardous Waste Code (Corrosivity) | D002 (if applicable) | [7][8] |
| Potential EPA Hazardous Waste Code (Sludge) | F006 (consult EHS) | [9] |
Logical Relationship Diagram
Caption: Disposal workflow for this compound waste.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet for the chemical. Final disposal decisions must be made in consultation with your Environmental Health and Safety department.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. Copper Fluoride - ESPI Metals [espimetals.com]
- 6. Experiment 2: Copper Precipitation – PROCTECH 2EC3 Lab Manual [ecampusontario.pressbooks.pub]
- 7. epa.gov [epa.gov]
- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. wku.edu [wku.edu]
Personal protective equipment for handling COPPER(II) FLUORIDE DIHYDRATE
Essential Safety and Handling Guide for Copper(II) Fluoride Dihydrate
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring laboratory safety and minimizing health risks.
Chemical Overview and Hazards:
This compound (CuF₂·2H₂O) is a blue crystalline solid.[1] It is harmful if swallowed or inhaled and can cause severe skin burns and eye damage.[2][3] The anhydrous form is a white, hygroscopic salt that turns blue in moist air as the dihydrate forms.[1][4] Dust from this compound is irritating to the respiratory tract.[5] Chronic inhalation or ingestion may lead to chronic fluoride poisoning, known as fluorosis, which is characterized by weight loss, weakness, anemia, brittle bones, and stiff joints.[5] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.
Quantitative Exposure Limits
Proper monitoring and control of the work environment are crucial. The following table summarizes the occupational exposure limits for compounds related to this compound.
| Jurisdiction | Component | Limit Value | Type of Exposure |
| ACGIH | Fluorides, as F | 2.5 mg/m³ | TLV-TWA |
| ACGIH | Copper and inorganic compounds, as Cu | 0.1 mg/m³ (inhalable fraction) | MAK |
| OSHA | Fluorides, inorganic, as F | 2.5 mg/m³ | PEL-TWA |
| NIOSH | Copper (as Cu) | 1 mg/m³ | REL-TWA |
Data sourced from various safety data sheets.[4][5]
Personal Protective Equipment (PPE) Requirements
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
-
Eye and Face Protection: Wear tightly fitting safety goggles or chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6]
-
Skin Protection:
-
Respiratory Protection:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
If exposure limits are exceeded, or if dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5][7] For high concentrations, a full-face respirator or self-contained breathing apparatus may be necessary.[6][8]
-
Operational Plan for Safe Handling and Disposal
A systematic approach to handling and disposal is critical for safety.
Handling Protocol
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Keep containers tightly sealed when not in use.[8]
-
-
During Use:
-
Accidental Spills:
-
In case of a spill, evacuate the area.
-
Wear full protective equipment, including respiratory protection.
-
Cover the spill with a dry, inert material such as sand or vermiculite.
-
Carefully sweep or vacuum the material into a suitable, labeled disposal container.[5]
-
Disposal Plan
-
Waste Classification: this compound and its containers are considered hazardous waste.
-
Container Disposal: Dispose of the container to a hazardous or special waste collection point.
-
Chemical Disposal: Dispose of unused or waste material in accordance with federal, state, and local environmental regulations.[2] Do not allow the chemical to enter drains or waterways.[6]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical steps for safely handling this compound from preparation to disposal.
References
- 1. Copper(II) fluoride - Wikipedia [en.wikipedia.org]
- 2. Copper Fluoride - ESPI Metals [espimetals.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Copper(II) fluoride - Hazardous Agents | Haz-Map [haz-map.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. dl.iranchembook.ir [dl.iranchembook.ir]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
